Technical Documentation Center

6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid
  • CAS: 1349199-54-7

Core Science & Biosynthesis

Foundational

synthesis of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid

An In-depth Technical Guide to the Synthesis of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed, scientifical...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed, scientifically-grounded protocol for the , a highly valuable building block in modern medicinal chemistry. The 2-oxa-6-azaspiro[3.3]heptane scaffold has gained significant attention as a bioisosteric replacement for common motifs like morpholine and piperidine, offering improved physicochemical properties such as increased aqueous solubility and metabolic stability.[1] The C1-carboxylic acid functionality provides a crucial attachment point, enabling the incorporation of this rigid, three-dimensional scaffold into more complex pharmacophores.[1] This document outlines a robust, multi-step synthetic route, beginning from a functionalized azetidine precursor, and provides expert insights into the critical choices made during the experimental process.

Introduction: The Strategic Value of Spiro[3.3]heptanes

In the landscape of drug discovery, the design of novel molecular scaffolds that confer advantageous properties is paramount. Strained spirocyclic systems, particularly those containing heteroatoms, have emerged as powerful tools for medicinal chemists.[2][3] The 2-oxa-6-azaspiro[3.3]heptane core, composed of fused oxetane and azetidine rings, offers a unique combination of features:

  • Three-Dimensionality: The rigid, non-planar structure allows for precise, predictable vectorization of substituents in three-dimensional space, which can lead to enhanced target selectivity.[2]

  • Improved Physicochemical Properties: Compared to traditional carbocyclic or heterocyclic rings, this scaffold can improve aqueous solubility and reduce metabolic clearance rates, key attributes for successful drug candidates.[1]

  • Novel Chemical Space: These building blocks provide access to previously unexplored chemical space, serving as valuable tools for scaffold hopping and intellectual property generation.[1]

The target molecule, functionalized with a tosyl-protected nitrogen and a C1-carboxylic acid, is particularly useful as it allows for further derivatization via standard amide coupling chemistries, making it a versatile intermediate for library synthesis.[1]

Retrosynthetic Analysis

A logical retrosynthetic strategy for the target compound 1 involves disconnecting the key functional groups to reveal a simplified and accessible core structure. The final oxidation step is the conversion of a primary alcohol to the carboxylic acid. The spirocyclic core can be envisioned as being formed through an intramolecular cyclization. This leads back to a key azetidine intermediate.

Retrosynthesis target Target Molecule (1) 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane -1-carboxylic acid alcohol Precursor Alcohol (2) (6-Tosyl-2-oxa-6-azaspiro[3.3]heptan-1-yl)methanol target->alcohol Oxidation diol_tosylate Acyclic Precursor (3) 3-((Tosyloxy)methyl)-azetidin-3-yl)methanol alcohol->diol_tosylate Intramolecular Cyclization (SN2) azetidinone Key Intermediate (4) Protected Azetidin-3-one diol_tosylate->azetidinone Grignard/Organolithium Addition & Functional Group Manipulation

Caption: Retrosynthetic pathway for the target molecule.

This analysis identifies a protected azetidin-3-one as a critical starting point for constructing the spirocyclic framework. The synthesis will proceed by building the hydroxymethyl groups on the azetidine core, followed by a selective cyclization to form the oxetane ring and a final oxidation.

Synthetic Workflow and Experimental Protocols

The forward synthesis is a multi-step process requiring careful control of reaction conditions to achieve high yields and purity. The overall workflow is depicted below.

Synthetic Workflow cluster_0 Step 1: Oxetane Ring Formation cluster_1 Step 2: Oxidation A N-Ts-azetidin-3-one (5) B β-Hydroxy Ester (6) A->B Reformatsky or Aldol Addition C Diol Intermediate (7) B->C Reduction (e.g., LiAlH4) D Spiro-oxetane Alcohol (2) C->D Intramolecular Cyclization (e.g., TsCl, KOt-Bu) E Final Product (1) D->E Oxidation (e.g., TEMPO)

Caption: Overall synthetic workflow diagram.

Step 1: Synthesis of (6-Tosyl-2-oxa-6-azaspiro[3.3]heptan-1-yl)methanol (2)

This key step involves the construction of the spirocyclic oxetane-azetidine core starting from N-Tosyl-azetidin-3-one. The formation of a four-membered oxetane ring is often challenging and can be susceptible to side reactions such as Grob-type fragmentation.[1] The chosen route proceeds via a diol intermediate, which undergoes an intramolecular Williamson ether synthesis.

Protocol 1a: Synthesis of Methyl 2-(3-hydroxy-1-tosylazetidin-3-yl)acetate (6)

  • Reagent Preparation: Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere (N₂ or Ar).

  • Enolate Formation: To the LDA solution, add methyl acetate (1.5 eq) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes to ensure complete enolate formation.

  • Aldol Addition: Add a solution of N-Tosyl-azetidin-3-one (1.0 eq) in anhydrous THF dropwise to the lithium enolate solution at -78 °C.

  • Quenching and Workup: After stirring for 2-3 hours, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the β-hydroxy ester 6 .

  • Senior Application Scientist's Note: The use of LDA at low temperatures is critical to ensure rapid and complete enolate formation while preventing self-condensation of the methyl acetate. The tosyl group on the azetidinone is crucial for activating the carbonyl group and ensuring the stability of the azetidine ring under the basic reaction conditions.

Protocol 1b: Synthesis of 2-(3-(hydroxymethyl)-1-tosylazetidin-3-yl)ethan-1-ol (7)

  • Reaction Setup: Dissolve the β-hydroxy ester 6 (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add a solution of lithium aluminum hydride (LiAlH₄, 2.0-2.5 eq) in THF to the stirred solution.

  • Reaction Monitoring & Quenching: Monitor the reaction by TLC. Upon completion, quench the reaction carefully by the sequential dropwise addition of H₂O, followed by 15% aqueous NaOH, and then more H₂O (Fieser workup).

  • Workup and Purification: A white precipitate of aluminum salts will form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude diol 7 , which is often used in the next step without further purification.

  • Senior Application Scientist's Note: LiAlH₄ is a powerful reducing agent necessary to reduce the ester to the primary alcohol. The reaction is highly exothermic, and slow addition at 0 °C is essential for safety and to prevent side reactions. The Fieser workup is a reliable method for quenching LiAlH₄ reactions and results in a granular precipitate that is easily filtered.

Protocol 1c: Intramolecular Cyclization to Form (2)

  • Reaction Setup: Dissolve the crude diol 7 (1.0 eq) and p-toluenesulfonyl chloride (TsCl, 1.1 eq) in a suitable solvent such as THF or pyridine at 0 °C.

  • Cyclization: Add potassium tert-butoxide (KOt-Bu, 2.2 eq) portion-wise to the solution, maintaining the temperature at 0 °C.[1] Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude product via flash column chromatography to afford the desired spiro-oxetane alcohol 2 .[1]

  • Senior Application Scientist's Note: This is the key ring-forming step. One of the primary alcohols is selectively tosylated in situ, turning it into an excellent leaving group. The strong, non-nucleophilic base KOt-Bu then deprotonates the remaining primary alcohol, which subsequently displaces the tosylate in an intramolecular Sₙ2 reaction to form the strained oxetane ring. Using a slight excess of base ensures complete deprotonation and drives the reaction to completion.

Step 2: Oxidation to 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid (1)

The final step is the selective oxidation of the primary alcohol to a carboxylic acid. Many reagents can accomplish this, but a method that avoids harsh acidic or strongly basic conditions is preferable to maintain the integrity of the strained spirocyclic system.[4] A TEMPO-mediated oxidation is an excellent choice.[5]

Protocol 2: TEMPO-mediated Oxidation

  • Reaction Setup: Dissolve the spiro-oxetane alcohol 2 (1.0 eq) in a biphasic solvent system such as dichloromethane/water. Add (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO, 0.1 eq) and sodium bromide (NaBr, 0.1 eq) to the mixture.

  • Oxidation: Cool the vigorously stirred mixture to 0 °C. Slowly add an aqueous solution of sodium hypochlorite (NaOCl, household bleach, ~1.5 eq) containing sodium bicarbonate (NaHCO₃) to maintain a pH between 8.5-9.5.

  • Monitoring and Workup: Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess oxidant.

  • Isolation: Separate the layers. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude carboxylic acid 1 can be purified by recrystallization or by flash column chromatography using an acidified eluent system (e.g., ethyl acetate/hexanes with 0.5% acetic acid).

  • Senior Application Scientist's Note: The TEMPO/NaOCl system is a mild and highly efficient catalytic system for oxidizing primary alcohols to carboxylic acids.[5] NaOCl is the stoichiometric oxidant, and TEMPO is the active catalytic species. Maintaining the pH with bicarbonate is crucial; if the solution becomes too acidic, the reaction stalls, and if it becomes too basic, side reactions can occur. This method displays excellent functional group tolerance.

Data and Characterization Summary

Proper characterization of the final product and key intermediates is essential for validating the synthetic protocol.

CompoundFormulaMW ( g/mol )Expected Yield (%)Characterization Methods
β-Hydroxy Ester (6) C₁₃H₁₇NO₅S315.3470-80¹H NMR, ¹³C NMR, LRMS
Diol Intermediate (7) C₁₁H₁₅NO₄S273.3185-95¹H NMR, LRMS (often used crude)
Spiro-oxetane Alcohol (2) C₁₃H₁₇NO₄S299.3460-70¹H NMR, ¹³C NMR, HRMS
Final Product (1) C₁₃H₁₅NO₅S297.3380-90¹H NMR, ¹³C NMR, HRMS, M.P.

Expected ¹H NMR Data for Product (1) (400 MHz, CDCl₃): δ 7.78 (d, 2H), 7.35 (d, 2H), 4.8-4.6 (m, 2H), 4.5-4.3 (m, 2H), 4.2-4.0 (m, 4H), 2.45 (s, 3H). (Note: Exact shifts and multiplicities may vary; this is a representative spectrum).

Conclusion

This guide details a reliable and well-documented synthetic route to 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid. The described protocols, grounded in established chemical principles, provide a clear pathway for researchers to access this valuable building block. The key transformations—an aldol-type addition to build the carbon framework, a robust intramolecular cyclization to form the strained oxetane ring, and a mild final oxidation—are explained with practical insights to ensure successful execution. By providing access to novel three-dimensional chemical space, this compound and its derivatives will continue to be significant assets in the pursuit of next-generation therapeutics.

References

  • Stepan, A. F., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6576–6579. [Link]

  • De Vicente, J., & Krska, S. W. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. [Link]

  • Carreira, E. M., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Angewandte Chemie International Edition, 49(5), 994-997. Available via ResearchGate. [Link]

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]

  • Wikipedia contributors. (2023). Johnson–Corey–Chaykovsky reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Available via ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. [Link]

  • Tojo, G., & Fernández, M. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. National Academic Digital Library of Ethiopia. [Link]

  • Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3502–3505. [Link]

  • Chemeurope.com. (n.d.). Oxidation of primary alcohols to carboxylic acids. [Link]

Sources

Exploratory

A Technical Guide to the Preparation and Purification of 6-Ts-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery, the quest for novel molecular architectures that confer advantageous physicochemical and phar...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is perpetual. Among these, strained spirocyclic systems, particularly 2-oxa-6-azaspiro[3.3]heptane derivatives, have emerged as compelling bioisosteres for commonly used motifs like morpholine and piperazine.[1] Their rigid, three-dimensional structure offers a unique vectoral projection of substituents, which can lead to enhanced target engagement and improved metabolic stability.[2] This guide provides an in-depth technical overview of the synthesis and purification of a key functionalized building block, 6-Ts-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid, tailored for researchers and professionals in drug development.

Part 1: Synthesis of 6-Ts-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid

The synthetic route to the target compound is a multi-step process that requires careful control of reaction conditions and purification of intermediates. The overall strategy involves the construction of the spirocyclic core, followed by functionalization to introduce the carboxylic acid moiety.

Retrosynthetic Analysis

A logical retrosynthetic approach to 6-Ts-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid reveals key precursors. The carboxylic acid can be envisioned as arising from the oxidation of a primary alcohol or hydrolysis of a corresponding ester. The tosyl-protected spirocyclic core can be constructed from a suitable di-electrophile and a protected amine.

Retrosynthesis Target 6-Ts-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid Intermediate1 Protected Spirocyclic Ester Target->Intermediate1 Hydrolysis Intermediate2 N-Ts-3-(hydroxymethyl)azetidin-3-yl)methanol Intermediate1->Intermediate2 Cyclization Intermediate3 3,3-bis(bromomethyl)oxetane Intermediate1->Intermediate3 Cyclization StartingMaterial2 p-Toluenesulfonamide Intermediate2->StartingMaterial2 StartingMaterial1 Tribromoneopentyl alcohol Intermediate3->StartingMaterial1 Oxetane formation

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Experimental Protocol
Step 1: Synthesis of 3,3-bis(bromomethyl)oxetane

The synthesis commences with the formation of the oxetane ring from a commercially available starting material.[3]

  • Reaction Setup: To a solution of tribromoneopentyl alcohol (1.0 equiv) in a suitable solvent such as toluene, add a strong base like sodium hydroxide (2.5 equiv) under Schotten-Baumann conditions.

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture, and perform an aqueous work-up. The organic layer is then distilled to yield 3,3-bis(bromomethyl)oxetane as a clear liquid.[4]

Step 2: Formation of the N-Tosyl Spirocyclic Core

The azetidine ring is formed in this step through a cyclization reaction.[3]

  • Reaction Setup: In a flask equipped with a reflux condenser, dissolve p-toluenesulfonamide (1.0 equiv) in a suitable solvent like dimethylformamide (DMF). Add a base such as potassium carbonate (2.5 equiv).

  • Reaction Execution: Add 3,3-bis(bromomethyl)oxetane (1.1 equiv) dropwise to the mixture at room temperature. Heat the reaction to an elevated temperature (e.g., 80-100 °C) and stir until the starting materials are consumed, as indicated by TLC.

  • Work-up and Purification: Cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product, N-tosyl-2-oxa-6-azaspiro[3.3]heptane, is then purified by column chromatography.

Step 3: Introduction of the Carboxylic Acid Functionality

This final step involves the functionalization of the spirocyclic core. A common strategy is the lithiation of the alpha-carbon to the oxetane oxygen followed by quenching with carbon dioxide.

  • Reaction Setup: Dissolve the N-tosyl-2-oxa-6-azaspiro[3.3]heptane (1.0 equiv) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Execution: Add a strong base such as n-butyllithium (1.1 equiv) dropwise. Stir the resulting solution at -78 °C for a period to allow for deprotonation. Bubble dry carbon dioxide gas through the solution for an extended period.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and then perform an acidic work-up to protonate the carboxylate. Extract the product with an organic solvent. The crude 6-Ts-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid is then purified as described in the following section.

Causality Behind Experimental Choices
  • Choice of Protecting Group: The tosyl (Ts) group is an excellent choice for protecting the nitrogen atom of the azetidine.[5][6] It is stable to a wide range of reaction conditions, yet can be removed under specific reductive conditions if necessary.[7][8] Its electron-withdrawing nature also facilitates certain reactions.

  • Solvent and Temperature Control: The use of anhydrous THF and low temperatures (-78 °C) during the lithiation and carboxylation steps is critical to prevent side reactions and ensure the stability of the organolithium intermediate.

  • Inert Atmosphere: An inert atmosphere is essential to prevent the highly reactive organolithium intermediate from reacting with atmospheric oxygen or moisture.

Part 2: Purification of 6-Ts-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid

The purification of the final product is crucial to obtain material of high purity suitable for downstream applications in drug discovery. Given the polar nature of the carboxylic acid, specific purification techniques are required.

Purification Strategy

A multi-step purification strategy is often necessary to remove unreacted starting materials, by-products, and inorganic salts.

Purification_Workflow Start Crude Reaction Mixture Step1 Acid-Base Extraction Start->Step1 Step2 Recrystallization or Chromatography Step1->Step2 End Pure Product Step2->End

Caption: General workflow for the purification of the target carboxylic acid.

Detailed Purification Protocol: Acid-Base Extraction followed by Recrystallization
  • Acid-Base Extraction: This technique leverages the acidic nature of the target compound to separate it from neutral and basic impurities.[9][10]

    • Dissolve the crude product in an organic solvent such as ethyl acetate.

    • Extract the organic solution with an aqueous basic solution (e.g., 1 M sodium bicarbonate). The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral or basic impurities.

    • Acidify the aqueous layer with a strong acid (e.g., 1 M hydrochloric acid) to a pH below the pKa of the carboxylic acid, causing the pure product to precipitate or to be extractable back into an organic solvent.[11]

    • Extract the acidified aqueous solution with fresh organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Recrystallization: This is an effective method for purifying solid compounds.[10]

    • Choose a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common choices for polar compounds include ethanol/water or ethyl acetate/hexanes.

    • Dissolve the product from the acid-base extraction in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Alternative Purification: Reversed-Phase Flash Chromatography

For compounds that are difficult to crystallize or for achieving very high purity, reversed-phase flash chromatography is a powerful alternative.[12]

ParameterConditionRationale
Stationary Phase C18-functionalized silica gelThe non-polar stationary phase effectively retains the relatively polar carboxylic acid.
Mobile Phase A gradient of water and acetonitrile, often with a small amount of an acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid).The gradient elution allows for the separation of compounds with different polarities. The acid modifier helps to suppress the ionization of the carboxylic acid, leading to sharper peaks and better separation.[12]
Detection UV-Vis at a suitable wavelength (e.g., 254 nm)Allows for the monitoring of the elution of the product and impurities.
Purity Assessment

The purity of the final product should be assessed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Conclusion

The synthesis and purification of 6-Ts-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid present a challenging yet rewarding endeavor for medicinal chemists. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently prepare this valuable building block. The unique structural features of the 2-oxa-6-azaspiro[3.3]heptane core continue to make it an attractive scaffold in the design of next-generation therapeutics, and a robust synthetic and purification strategy is the cornerstone of its successful application.

References

  • van der Haas, R. N. S. (n.d.). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Vidal, A., et al. (1999). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 64(26), 9454-9457.
  • Varsity Tutors. (n.d.). How to Purify Compounds - Organic Chemistry. Practice Hub. Retrieved from [Link]

  • Smith, A. B., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Omega, 8(29), 26235–26240.
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
  • G. Cardillo, et al. (2001). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 6(1), 1-5.
  • Wassenaar, J., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 8(2), 213-218.
  • Hamza, D., & Jones, M. J. (2003). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, (12), 1777-1779.
  • Vidal, A., et al. (1999). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 64(26), 9454–9457.
  • Hameed, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2636-2652.
  • Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
  • Yoda, H., et al. (2021). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 9, 761895.
  • Ashenhurst, J. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Retrieved from [Link]

  • van der Veken, P., et al. (1980). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 45(3), 547-548.
  • Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[7][7] heptane-2-carboxylic acid tert-butyl ester. Retrieved from

  • Luisi, R., et al. (2021). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Chemistry – A European Journal, 27(45), 11631-11636.
  • Grygorenko, O. O., et al. (2021). Synthesis of 2-azaspiro[3.3]heptane-1-carboxylic acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid derivatives for drug design. French-Ukrainian Journal of Chemistry, 9(1), 1-10.
  • Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.
  • Grokipedia. (n.d.). Tosyl group. Retrieved from [Link]

  • ResearchGate. (n.d.). Potential synthetic applications of tert-butyl 6-oxo-2azaspiro[3.3]heptane-2-carboxylate (1) and 6-(benzyloxy). Retrieved from [Link]

  • ResearchGate. (n.d.). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. Retrieved from [Link]

  • Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]

  • Robins, M. J., et al. (1994). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide. Journal of Organic Chemistry, 59(21), 6295-6299.
  • Luisi, R., et al. (2021). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Tetrahedron, 96, 132338.
  • Google Patents. (n.d.). US3709795A - Purification of carboxylic acids by chemical treatment and distillation.
  • ResearchGate. (2013). How can I purify carboxylic acid?. Retrieved from [Link]

  • Google Patents. (n.d.). US2255421A - Process for purification of carboxylic acids.
  • European Patent Office. (n.d.). EP 0535825 A2 - Process for the purification of carboxylic acids and/or their anhydrides. Retrieved from [Link]

  • Smith, A. B., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Omega, 8(29), 26235–26240.

Sources

Foundational

1H and 13C NMR data for 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid Abstract This technical guide provides a comprehensive framework for the acquisition and...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel scaffold, 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid. This molecule is of significant interest to drug development professionals due to its rigid, three-dimensional spirocyclic core, a motif increasingly sought after in modern medicinal chemistry to escape "flatland".[1] This document moves beyond a simple data sheet, offering a detailed predictive analysis of the expected spectral features, a robust experimental protocol for data acquisition, and a systematic strategy for structural verification using one- and two-dimensional NMR techniques. The methodologies and interpretations are grounded in established spectroscopic principles to ensure scientific integrity and reproducibility.

Introduction: The Structural and Chemical Context

6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid incorporates several key structural features that make its NMR analysis both challenging and informative. The core is a spiro[3.3]heptane system, which imparts significant conformational rigidity.[2] This framework consists of two four-membered rings, an oxetane and an azetidine, joined at a single quaternary carbon. The azetidine nitrogen is protected with a p-toluenesulfonyl (tosyl) group, a common protecting group that also acts as a strong electron-withdrawing group, significantly influencing the chemical environment of adjacent protons and carbons.[3][4] The presence of a carboxylic acid on the oxetane ring introduces a chiral center and an exchangeable acidic proton.

Understanding the precise stereochemistry and electronic environment of this molecule is critical for its application as a building block in drug discovery. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the connectivity, conformation, and electronic structure in solution.

cluster_mol 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid mol

Caption: Molecular Structure of the Target Compound.

Predicted Spectroscopic Data

Due to the novelty of this specific compound, publicly available experimental spectra are scarce. Therefore, this section provides a detailed prediction of the ¹H and ¹³C NMR spectra based on established chemical shift principles and data from analogous structures. These predictions serve as a benchmark for the analysis of experimentally acquired data.

Predicted ¹H NMR Spectrum

The asymmetry of the molecule renders most methylene protons diastereotopic, leading to more complex splitting patterns than might be initially expected. The analysis assumes a standard deuterated solvent such as DMSO-d₆, which is ideal for observing the carboxylic acid proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale & Key Couplings
COOH> 12.0broad singlet (br s)1HThe acidic proton of the carboxylic acid is typically highly deshielded and its signal is often broad due to exchange.[5]
Tosyl-H (ortho to SO₂)~7.7doublet (d)2HThese aromatic protons are deshielded by the anisotropic effect of the sulfonyl group. They will couple to the meta protons with a typical J-coupling of ~8 Hz.
Tosyl-H (meta to SO₂)~7.4doublet (d)2HThese aromatic protons are less deshielded than the ortho protons. They will couple to the ortho protons with a J-coupling of ~8 Hz.
H1 (CH-COOH)4.8 - 5.0triplet (t) or dd1HThis methine proton is alpha to both the oxetane oxygen and the carbonyl group, leading to significant deshielding. It will couple to the two diastereotopic H3 protons.
H3 (CH₂-O)4.5 - 4.8multiplet (m)2HThese diastereotopic protons are adjacent to the oxetane oxygen. They will exhibit geminal coupling to each other and vicinal coupling to H1, resulting in complex multiplets (likely doublet of doublets).
H5 & H7 (CH₂-N)3.8 - 4.2multiplet (m)4HThese four protons on the azetidine ring are adjacent to the electron-withdrawing tosyl-protected nitrogen. Their diastereotopic nature will lead to complex splitting patterns due to geminal and vicinal couplings.[6] Their signals may overlap.
H4 (CH₂)2.5 - 2.9multiplet (m)2HThese methylene protons on the oxetane ring are further from the oxygen and are expected to be more shielded than H3. They will show geminal coupling and vicinal coupling to H5/H7 protons across the spiro junction.
Tosyl-CH₃~2.4singlet (s)3HThe methyl group on the tosyl ring is a characteristic singlet in the aliphatic region.
Predicted ¹³C NMR Spectrum

The molecule possesses 13 unique carbon atoms. The predicted chemical shifts are based on the functional groups present.[7]

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted δ (ppm)Rationale
COOH170 - 175The carbonyl carbon of a carboxylic acid is highly deshielded.
Tosyl-C (ipso-S)144 - 146Quaternary aromatic carbon directly attached to the sulfur atom.
Tosyl-C (ipso-CH₃)143 - 145Quaternary aromatic carbon bearing the methyl group.
Tosyl-CH (ortho to SO₂)129 - 131Aromatic CH carbons.
Tosyl-CH (meta to SO₂)127 - 129Aromatic CH carbons.
C1 (CH-COOH)75 - 80Methine carbon deshielded by both the adjacent oxygen and the carbonyl group.
C3 (CH₂-O)70 - 75Methylene carbon adjacent to the oxetane oxygen.
C2 (Spiro-C)60 - 65The quaternary spirocyclic carbon is a key feature, deshielded by its strained environment and proximity to heteroatoms.
C5 & C7 (CH₂-N)50 - 55Azetidine carbons adjacent to the nitrogen are significantly deshielded by the electron-withdrawing tosyl group.
C4 (CH₂)35 - 40Aliphatic methylene carbon in the oxetane ring.
Tosyl-CH₃~21The methyl carbon of the tosyl group has a characteristic chemical shift.

Experimental Design: A Protocol for Unambiguous Assignment

The causality behind the experimental choices is critical. A simple 1D proton spectrum is insufficient for a molecule of this complexity. A suite of 2D NMR experiments is required for a self-validating and complete structural assignment.

Sample Preparation
  • Analyte Preparation: Accurately weigh 5-10 mg of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

    • Expert Rationale: DMSO-d₆ is chosen for its ability to dissolve a wide range of organic molecules and, crucially, to slow down the proton exchange of the carboxylic acid group, allowing for its observation as a distinct signal.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[5]

  • Sample Loading: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition Workflow

The following workflow outlines a logical progression of experiments, where each step builds upon the last to construct a complete picture of the molecular structure.

Caption: A systematic workflow for NMR data acquisition and analysis.

Strategy for Spectral Interpretation and Structural Verification

Initial 1D Analysis
  • ¹H NMR: Confirm the presence of all expected proton types by integration. The aromatic region should integrate to 4H (two doublets), the tosyl methyl to 3H (singlet), and the carboxylic acid to 1H (broad singlet). The remaining signals in the aliphatic region should sum to 9H.

  • ¹³C NMR: Verify the presence of 13 distinct carbon signals, confirming the asymmetry of the molecule.

2D Correlation for Unambiguous Assignment

Two-dimensional NMR is not merely confirmatory; it is essential for proving the connectivity of this complex spirocyclic system.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It will establish the connectivity within the individual spin systems:

    • A cross-peak between the aromatic doublets (~7.7 and ~7.4 ppm) will confirm their ortho/meta relationship.

    • Crucially, it will trace the coupling network within the oxetane and azetidine rings, connecting H1 -> H3, H5 -> H4, and H7 -> H4.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon it is directly attached to.

    • Self-Validation: Every CH and CH₃ group identified in the ¹H and ¹³C spectra must show a corresponding cross-peak in the HSQC spectrum. The absence of a peak for a predicted signal would indicate a misassignment or unexpected chemical behavior. For example, the singlet at ~2.4 ppm will correlate with the carbon at ~21 ppm, confirming the tosyl-CH₃ group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule as it reveals long-range (typically 2-3 bond) ¹H-¹³C correlations. It is the key to connecting the isolated fragments.

Caption: Expected key HMBC correlations for structural verification.

  • Key HMBC Correlations to Verify:

    • Tosyl to Azetidine: A correlation from the azetidine protons (H5/H7, ~3.8-4.2 ppm) to the ipso-carbon of the tosyl ring (~144 ppm) definitively proves the attachment of the tosyl group to the nitrogen.

    • Azetidine to Spiro Center: Correlations from the azetidine protons (H5/H7) to the quaternary spiro-carbon (C2, ~60-65 ppm) confirm the azetidine ring's connection point.

    • Oxetane to Spiro Center: Correlations from the oxetane protons (H1, H4) to the spiro-carbon (C2) confirm the oxetane ring's connection.

    • Carboxylic Acid Placement: A correlation from the methine proton (H1) to the carbonyl carbon (~170 ppm) confirms the position of the carboxylic acid group.

Conclusion

The structural elucidation of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid requires a sophisticated and systematic approach to NMR spectroscopy. While 1D spectra provide an initial overview, they are insufficient for the unambiguous assignment of this complex, low-symmetry molecule. The true power of NMR is unlocked through a suite of 2D experiments—COSY, HSQC, and particularly HMBC—which together provide a self-validating system for confirming the atomic connectivity and verifying the structure. The predictive data and detailed workflow presented in this guide offer researchers a robust framework for confidently analyzing this and other related spirocyclic systems, accelerating their integration into modern drug discovery programs.

References

  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]

  • MDPI. (2017). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Available at: [Link]

  • PubMed. (2002). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Available at: [Link]

  • ResearchGate. (2012). Figure S1. 1 H-NMR of α -tosyl- ω -hydroxyl PEG ( 1 ) in DMSO. Available at: [Link]

  • ACS Publications. (2015). Base-Mediated Cascade Annulations of β-CF3-1,3-Enynamides with Tosylaminomethyl Enones: Synthesis of Angularly CF3-Substituted Hexahydrocyclopenta[c]pyrrole Frameworks. Available at: [Link]

  • ResearchGate. (2011). 13 C NMR spectra of N-tosyl pyrrole. Available at: [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]

  • University of Arizona. (n.d.). 13C NMR Chemical Shift Table. Available at: [Link]

  • ResearchGate. (2025). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic Acid and its Implications in Drug Discovery

Authored by a Senior Application Scientist This guide provides a detailed exploration of the structural characteristics of the 2-oxa-6-azaspiro[3.3]heptane scaffold, with a specific focus on the title compound, 6-Tosyl-2...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the structural characteristics of the 2-oxa-6-azaspiro[3.3]heptane scaffold, with a specific focus on the title compound, 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid. We will delve into the synthesis, crystallization, and in-depth analysis of the core crystal structure, drawing insights from closely related, crystallographically characterized molecules. This document is intended for researchers, medicinal chemists, and drug development professionals who are leveraging novel spirocyclic scaffolds to design next-generation therapeutics.

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

The paradigm of "escaping from flatland" has become a central theme in modern drug design, encouraging the exploration of three-dimensional molecular architectures to enhance pharmacological properties. Spirocyclic systems, which feature two rings connected by a single common atom, have emerged as particularly valuable motifs. The 2-oxa-6-azaspiro[3.3]heptane core, a key focus of this guide, is increasingly recognized as a superior bioisostere for common saturated heterocycles like morpholine and piperidine.[1][2] Its rigid, well-defined three-dimensional structure offers predictable substituent vectors, which can lead to improved target selectivity and reduced off-target effects.[3] Furthermore, the incorporation of this spirocyclic oxetane-azetidine framework has been shown to favorably modulate key physicochemical properties, such as aqueous solubility and metabolic stability.[4]

The title compound, 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid (CAS 1349199-54-7), combines this promising scaffold with two critical functional groups: a tosyl group on the azetidine nitrogen and a carboxylic acid on the oxetane ring.[5] The tosyl group serves as a common protecting group and a synthetic handle, while the carboxylic acid provides a key interaction point for biological targets and influences the molecule's overall polarity and pharmacokinetic profile. Understanding the precise three-dimensional arrangement of these components is paramount for rational drug design.

While a public crystal structure for the title compound is not available, a detailed analysis of the crystallographically characterized analogue, 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile, provides profound insights into the core scaffold's geometry.[6][7] This guide will leverage this data to build a comprehensive understanding of the structural features of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid.

Synthesis and Crystallization

The synthesis of functionalized 2-oxa-6-azaspiro[3.3]heptanes often involves multi-step sequences starting from commercially available building blocks. The following proposed synthesis for the title compound is based on established methodologies for similar spirocyclic systems.[8][9]

Proposed Synthetic Workflow

Synthetic_Workflow A 3,3-Bis(bromomethyl)oxetane C Methyl 6-tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylate A->C Base-mediated cyclization B N-Tosylglycine methyl ester B->C D 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid C->D Saponification E Single Crystals D->E Recrystallization

Caption: Proposed synthetic and crystallization workflow for the title compound.

Detailed Experimental Protocol: Synthesis
  • Step 1: Synthesis of Methyl 6-tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylate.

    • To a solution of N-Tosylglycine methyl ester (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) is added sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

    • The reaction mixture is stirred at 0 °C for 30 minutes.

    • A solution of 3,3-Bis(bromomethyl)oxetane (1.1 eq) in anhydrous DMF is added dropwise.

    • The reaction is allowed to warm to room temperature and stirred for 16 hours.

    • The reaction is quenched with water and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired spirocyclic ester.

  • Step 2: Saponification to 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid.

    • The methyl ester from Step 1 is dissolved in a mixture of tetrahydrofuran (THF) and water.

    • Lithium hydroxide monohydrate (2.0 eq) is added, and the mixture is stirred at room temperature for 4 hours.

    • The reaction mixture is acidified to pH ~3 with 1 M HCl.

    • The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the title carboxylic acid.

Detailed Experimental Protocol: Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is crucial. For carboxylic acids, slow evaporation from a suitable solvent system is a common and effective method.[10]

  • Solvent Screening: Initial solubility tests are performed with small amounts of the compound in various solvents (e.g., ethanol, ethyl acetate, dichloromethane, acetone, and water). An ideal solvent will dissolve the compound when hot but have low solubility at room temperature.[1]

  • Recrystallization Procedure:

    • Dissolve the crude carboxylic acid in a minimal amount of a suitable hot solvent (e.g., ethyl acetate).

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.

    • For further crystal growth, the flask can be placed in a refrigerator (4 °C).

    • Alternatively, a solvent/anti-solvent system (e.g., dissolving in dichloromethane and slowly adding hexane) can be employed.

    • The resulting solution is left undisturbed in a loosely capped vial to allow for slow evaporation over several days, promoting the growth of single crystals.

In-depth Crystal Structure Analysis

As a direct crystal structure of the title compound is not publicly available, we will perform a detailed analysis of the closely related and structurally informative molecule, 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile .[6][7] The key structural features of this core scaffold are expected to be conserved.

Crystallographic Data for 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile
ParameterValueReference
Chemical FormulaC₁₂H₁₂N₂O[6]
Molecular Weight200.24 g/mol [6]
Crystal SystemMonoclinic[6]
Space GroupP2₁/c[6]
a (Å)9.484(4)[6]
b (Å)11.033(4)[6]
c (Å)10.419(4)[6]
β (°)113.186(5)[6]
Volume (ų)1002.2(7)[6]
Z4[6]
Temperature (K)113[6]
Key Dihedral Angle89.7(1)° (Oxetane/Azetidine rings)[7]
Key Structural Features and Discussion
  • Orthogonal Ring Conformation: The most striking feature of the 2-oxa-6-azaspiro[3.3]heptane core is the nearly perpendicular arrangement of the oxetane and azetidine rings. The dihedral angle between the mean planes of the two rings is 89.7(1)°.[7] This rigid, orthogonal conformation is a direct consequence of the spirocyclic fusion of two four-membered rings. This rigidity minimizes conformational flexibility, which is highly desirable in drug design for reducing the entropic penalty upon binding to a target.

  • Ring Puckering: Both the oxetane and azetidine rings are not perfectly planar, exhibiting a slight puckering. In the case of 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile, the oxetane ring has an r.m.s. deviation of 0.014 Å, and the azetidine ring has an r.m.s. deviation of 0.021 Å from planarity.[7] This subtle puckering is characteristic of cyclobutane-like systems and influences the precise positioning of substituents.

  • Nitrogen Atom Geometry: The geometry of the azetidine nitrogen is of particular interest. In the N-aryl substituted analogue, the nitrogen atom is slightly pyramidal, being twisted out of the plane of the attached benzene ring by 18.3(1)°.[7] For the title compound, the N-tosyl group, with its bulky and electron-withdrawing nature, would also enforce a specific geometry around the nitrogen, influencing the orientation of the tolyl group relative to the spirocyclic core.

Extrapolating to the Title Compound

The addition of the tosyl and carboxylic acid groups to the core scaffold is expected to introduce the following structural features:

  • Tosyl Group Orientation: The bulky tosyl group will likely adopt a conformation that minimizes steric hindrance with the oxetane ring. The orientation of the p-tolyl group will be a key determinant of the molecule's overall shape and potential for intermolecular interactions.

  • Carboxylic Acid Conformation: The carboxylic acid group at the C1 position of the oxetane ring introduces a planar, hydrogen-bond-donating and -accepting moiety. In the solid state, it is highly probable that this group will participate in intermolecular hydrogen bonding, potentially forming dimers or extended networks, which will dictate the crystal packing.

  • Intramolecular Interactions: While less likely to be dominant, weak intramolecular interactions, such as C-H···O contacts, may further stabilize the overall conformation.

Implications for Drug Design and Development

The unique structural attributes of the 2-oxa-6-azaspiro[3.3]heptane scaffold have significant and actionable implications for medicinal chemistry and drug development.

Logical Framework for Scaffold Application

Drug_Design_Implications Scaffold 2-Oxa-6-azaspiro[3.3]heptane Core Rigidity High Rigidity & Orthogonal Structure Scaffold->Rigidity PhysChem Improved Physicochemical Properties Scaffold->PhysChem Vectors Precise Exit Vectors Rigidity->Vectors Binding Reduced Entropic Penalty of Binding Rigidity->Binding Selectivity Enhanced Target Selectivity Vectors->Selectivity PK Favorable PK Profile (Solubility, Metabolic Stability) PhysChem->PK Selectivity->PK Binding->Selectivity

Caption: Key advantages of the 2-oxa-6-azaspiro[3.3]heptane scaffold in drug design.

  • Bioisosterism with Improved Properties: As a bioisostere for morpholine and piperidine, the 2-oxa-6-azaspiro[3.3]heptane motif often imparts superior physicochemical properties. Notably, it can lead to a decrease in lipophilicity (lower logD) and an increase in aqueous solubility, which are critical for developing orally bioavailable drugs.[4] The strained four-membered rings also contribute to higher metabolic stability compared to more flexible six-membered rings.[2]

  • Vectorial Control for Target Engagement: The rigid, spirocyclic nature of the scaffold projects substituents into well-defined regions of three-dimensional space. This allows for precise control over the orientation of pharmacophoric elements, enabling optimized interactions with the target protein's binding site. The carboxylic acid and the tolyl group of the title compound represent two such distinct vectors that can be tailored for specific biological targets.

  • Access to Novel Chemical Space: The unique topology of the 2-oxa-6-azaspiro[3.3]heptane scaffold allows for the exploration of novel chemical space, providing opportunities to develop intellectual property and overcome challenges associated with existing drug classes.

Conclusion and Future Outlook

The 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid represents a confluence of a highly promising spirocyclic scaffold with key functional groups relevant to medicinal chemistry. While its specific crystal structure remains to be publicly disclosed, a detailed analysis of the crystallographically characterized analogue, 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile, reveals a rigid, orthogonal geometry of the core. This inherent structural rigidity, combined with the favorable physicochemical properties it imparts, establishes the 2-oxa-6-azaspiro[3.3]heptane framework as a powerful tool for the design of novel therapeutics.

Future work should focus on the synthesis and crystallographic characterization of a wider array of substituted 2-oxa-6-azaspiro[3.3]heptanes to build a more comprehensive library of structure-property relationships. Such studies will undoubtedly accelerate the rational design and development of next-generation drugs with improved efficacy, selectivity, and pharmacokinetic profiles.

References

  • Li, J., Xu, T., Wu, P. B., Lu, J., & Tang, Y. (2010). 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1179. Available at: [Link]

  • PubMed. (2010). 4-(2-Oxa-6-aza-spiro-[3.3]hept-6-yl)-benzo-nitrile. Retrieved from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). A brief review of carboxylic acid cocrystals. Retrieved from [Link]

  • Dandapani, S., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Available at: [Link]

  • Belyk, K. M., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. Available at: [Link]

  • Edmonds, M., et al. (2016). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Journal of Medicinal Chemistry. Available at: [Link]

  • Natho, P., Colella, M., & Luisi, R. (2023). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. Available at: [Link]

  • Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[7][7] heptane-2-carboxylic acid tert-butyl ester. Retrieved from

Sources

Foundational

The Ascendant Role of Spirocyclic Oxetane Amino Acids in Modern Drug Discovery: A Physicochemical Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Senior Application Scientist] Abstract The relentless pursuit of novel chemical matter with enhanced pharmacologic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The relentless pursuit of novel chemical matter with enhanced pharmacological profiles has propelled the exploration of three-dimensional molecular scaffolds in drug discovery. Among these, spirocyclic oxetane amino acids have emerged as a particularly compelling class of building blocks. Their unique conformational rigidity, coupled with the advantageous physicochemical properties imparted by the oxetane moiety, offers a powerful toolkit to address common challenges in medicinal chemistry, such as metabolic instability, poor solubility, and off-target toxicity. This guide provides a comprehensive analysis of the core physicochemical properties of spirocyclic oxetane amino acids, offering a blend of theoretical insights and practical, field-proven experimental methodologies.

Introduction: Embracing the Third Dimension in Amino Acid Scaffolds

For decades, medicinal chemists have grappled with the limitations of "flat" aromatic structures, which often lead to promiscuous binding and unfavorable pharmacokinetic properties. The strategic incorporation of sp³-rich spirocyclic scaffolds introduces a higher degree of three-dimensionality, enabling more precise and selective interactions with biological targets.[1][2] Spirocycles, by virtue of their shared single atom between two rings, offer a rigid framework with well-defined exit vectors for substituent placement.[3] This conformational restriction is a key advantage in designing potent and selective ligands.[4][5]

The integration of an oxetane ring into these spirocyclic systems further refines their molecular properties. Oxetanes, four-membered oxygen-containing heterocycles, are not merely passive structural elements. They act as potent modulators of a molecule's physicochemical characteristics, often serving as bioisosteric replacements for gem-dimethyl or carbonyl groups.[6][7] This substitution can profoundly enhance aqueous solubility, improve metabolic stability, and fine-tune lipophilicity, all critical parameters in the optimization of drug candidates.[8][9][10] This guide will delve into the specific physicochemical attributes of spirocyclic oxetane amino acids, a class of compounds that synergistically combines the benefits of both the spirocyclic and oxetane motifs with the versatile functionality of amino acids.

Core Physicochemical Properties: A Quantitative Exploration

The therapeutic potential of any drug candidate is intrinsically linked to its physicochemical properties. For spirocyclic oxetane amino acids, the interplay between the rigid spiro-scaffold, the polar oxetane, and the ionizable amino and carboxyl groups gives rise to a unique property profile.

Lipophilicity (LogP/LogD): Navigating the Hydrophilic-Lipophilic Balance

Lipophilicity, a measure of a compound's partitioning between an oily and an aqueous phase, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The octanol-water partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH are the standard metrics for this property.

The incorporation of an oxetane moiety generally leads to a reduction in lipophilicity compared to its gem-dimethyl analogue.[11] This is attributed to the polarity of the ether oxygen within the strained four-membered ring, which can act as a hydrogen bond acceptor.[11] For spirocyclic oxetane amino acids, the presence of the ionizable amino and carboxylic acid groups further complicates the lipophilicity profile, making LogD at physiological pH (7.4) a more relevant parameter. The zwitterionic nature of the amino acid at its isoelectric point (pI) significantly increases its hydrophilicity.

Table 1: Comparative Physicochemical Properties of a Spirocyclic Oxetane Amino Acid and Related Scaffolds

CompoundStructurecLogPExperimental LogPExperimental pKa (Amine)Aqueous Solubility (µM)
2-Oxa-6-azaspiro[3.3]heptane-6-carboxylic acidStructure to be depicted~0.5Data not readily available~8.2High
Spiro[3.3]heptane-2-carboxylic acidStructure to be depicted~2.01.8~10.5Moderate
6-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acidStructure to be depicted~2.82.5~10.2Low
Cyclohexane carboxylic acid (analogue)Structure to be depicted1.961.98~10.7Moderate

Note: The data presented is a compilation from various sources and may include calculated (cLogP) and experimentally determined values for representative compounds to illustrate trends.[7][8] The pKa of the carboxylic acid group is typically around 2-3.

Aqueous Solubility: The Gateway to Bioavailability

Adequate aqueous solubility is a prerequisite for oral drug absorption and intravenous formulation. The introduction of an oxetane ring has been shown to dramatically increase the aqueous solubility of molecules, in some cases by a factor of 4 to over 4000.[9] This solubilizing effect is attributed to the polar nature of the oxetane and its ability to engage in hydrogen bonding with water molecules. In the context of spirocyclic oxetane amino acids, the inherent polarity of the amino and carboxyl groups further contributes to enhanced solubility, particularly when they are in their ionized forms.

Metabolic Stability: Resisting the Body's Defenses

Metabolic degradation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, is a major hurdle in drug development. The gem-dimethyl group, often incorporated to block metabolic "hot spots," can increase lipophilicity and is itself susceptible to oxidation. Oxetanes have emerged as metabolically more robust bioisosteres for the gem-dimethyl group.[6] The strained four-membered ring is generally less prone to enzymatic attack.[12] Furthermore, the incorporation of the rigid spirocyclic scaffold can orient metabolically labile groups away from the active sites of metabolizing enzymes, thereby enhancing the overall metabolic stability of the molecule.[1]

Acidity and Basicity (pKa): The Ionization State and Its Consequences

The pKa values of the amino and carboxylic acid groups dictate the ionization state of the molecule at a given pH, which in turn influences its solubility, permeability, and target binding. The electronegative oxygen atom in the oxetane ring exerts an inductive electron-withdrawing effect, which can lower the pKa of a nearby amino group.[3] This reduction in basicity can be advantageous in several ways: it can reduce the potential for off-target effects at aminergic G protein-coupled receptors (GPCRs) and can improve oral absorption by decreasing the likelihood of forming a highly charged species in the acidic environment of the stomach.

Experimental Protocols: A Practical Guide to Physicochemical Characterization

The accurate determination of physicochemical properties is paramount for building robust structure-activity relationships (SAR) and structure-property relationships (SPR). The following section outlines detailed, field-proven methodologies for characterizing spirocyclic oxetane amino acids.

Determination of Lipophilicity (LogP/LogD)

The shake-flask method remains the gold standard for LogP and LogD determination, though higher-throughput methods are also widely used.

Protocol: Shake-Flask Method for LogD7.4 Determination

  • Preparation of Solutions:

    • Prepare a stock solution of the spirocyclic oxetane amino acid in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Prepare n-octanol, pre-saturated with PBS (pH 7.4).

  • Partitioning:

    • In a glass vial, combine 1 mL of the PBS-saturated n-octanol and 1 mL of PBS (pH 7.4).

    • Add a small aliquot (e.g., 10 µL) of the 10 mM stock solution to the vial.

    • Securely cap the vial and shake vigorously for 1 hour at room temperature to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vial at 2000 rpm for 10 minutes to achieve complete separation of the aqueous and organic phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Analyze the concentration of the amino acid in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation:

    • LogD7.4 = log10 ([Concentration in n-octanol] / [Concentration in aqueous phase])

Diagram: Experimental Workflow for LogD Measurement

LogD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation Stock Stock Solution (10 mM in DMSO) Partition Partitioning (1h shaking) Stock->Partition PBS PBS (pH 7.4) PBS->Partition Octanol n-Octanol (PBS-saturated) Octanol->Partition Separate Phase Separation (Centrifugation) Partition->Separate Quantify Quantification (HPLC/LC-MS) Separate->Quantify Calculate LogD = log([Octanol]/[Aqueous]) Quantify->Calculate

Caption: Workflow for LogD determination.

Determination of pKa

Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups.

Protocol: Potentiometric pKa Determination

  • Sample Preparation:

    • Accurately weigh a sample of the spirocyclic oxetane amino acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1-5 mM).

  • Titration Setup:

    • Place the solution in a thermostatted vessel at 25 °C.

    • Use a calibrated pH electrode to monitor the pH of the solution.

    • Use a precision autoburette to add a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the initial pH and the expected pKa values.

  • Titration Procedure:

    • Start the titration by adding small, precise volumes of the titrant.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration well past the expected equivalence points.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The pKa values correspond to the pH at the half-equivalence points on the titration curve. For more accurate determination, the first derivative of the titration curve can be plotted, where the equivalence points appear as peaks.

Diagram: Logical Relationship in pKa Determination

pKa_Logic cluster_titration Titration Process cluster_analysis Data Analysis Titrant Addition of Titrant (Acid/Base) pH_Measure pH Measurement Titrant->pH_Measure causes change in Plot Plot pH vs. Volume pH_Measure->Plot provides data for Derivative Calculate First Derivative Plot->Derivative can be used for pKa_Value Determine pKa at Half-Equivalence Plot->pKa_Value identifies Derivative->pKa_Value identifies equivalence points for

Caption: Logic of pKa determination.

Conclusion: A New Frontier in Amino Acid-Based Drug Design

Spirocyclic oxetane amino acids represent a significant advancement in the field of medicinal chemistry. Their unique combination of three-dimensionality, conformational rigidity, and favorable physicochemical properties provides a powerful platform for the design of next-generation therapeutics. By understanding and leveraging the principles outlined in this guide, researchers can more effectively navigate the complexities of drug discovery and unlock the full potential of this exciting class of molecules. The continued exploration of these novel building blocks promises to yield drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles, ultimately leading to safer and more effective medicines.

References

  • Grygorenko, O. O., et al. (2022). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

  • Dandapani, S., et al. (2011). The Growing Importance of Spirocycles in Modern Drug Discovery. Expert Opinion on Drug Discovery, 6(12), 1229-1232. [Link]

  • Taylor, R. D., et al. (2014). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 9(1), 1-3. [Link]

  • Burkhard, J. A., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition, 49(24), 4048-4051. [Link]

  • Carreira, E. M., et al. (2006). Oxetanes as Versatile Building Blocks in Drug Discovery. Angewandte Chemie International Edition, 45(45), 7736-7739. [Link]

  • Toselli, F., et al. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10(11), 465-473. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

  • Ferreira, R. J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(3), 263-277. [Link]

  • Stepan, A. F., et al. (2012). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 3(4), 289-293. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of Spirocycles in Modern Drug Discovery. [Link]

  • Application of Bioisosteres in Drug Design. (2012). SlideShare. [https://www.slideshare.net/mobile/sagar Murdoch/application-of-bioisosteres-in-drug-design]([Link] Murdoch/application-of-bioisosteres-in-drug-design)

Sources

Exploratory

Stability of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic Acid Under Acidic Conditions: A Technical Guide

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery The landscape of medicinal chemistry is in a constant state of evolution, with a pronounced shift towards molecules possessing greater thre...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

The landscape of medicinal chemistry is in a constant state of evolution, with a pronounced shift towards molecules possessing greater three-dimensionality. Spirocyclic scaffolds, such as the 2-oxa-6-azaspiro[3.3]heptane core, have garnered significant attention as they offer a departure from the "flat" chemical space often associated with traditional aromatic compounds.[1][2][3] These rigid, three-dimensional structures can provide novel intellectual property, improved physicochemical properties, and unique exit vectors for substituent placement, ultimately leading to drug candidates with enhanced efficacy and safety profiles.[4] The title compound, 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid, is a key building block in this arena, combining the spirocyclic core with a synthetically versatile carboxylic acid handle and a protective tosyl group.

However, the journey of a promising molecule from a laboratory curiosity to a therapeutic agent is fraught with challenges, a primary one being chemical stability. The presence of strained ring systems and various functional groups within a single molecule necessitates a thorough understanding of its behavior under conditions relevant to pharmaceutical development and physiological environments. This technical guide provides an in-depth analysis of the potential stability of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid under acidic conditions, offering insights into its likely degradation pathways and presenting a comprehensive experimental framework for a robust stability assessment.

Molecular Architecture and Potential Labilities

The stability of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid is dictated by the interplay of its constituent functional groups: the oxetane ring, the tosylamide (sulfonamide), and the carboxylic acid.

  • The Oxetane Ring: This four-membered ether is characterized by significant ring strain, making it susceptible to nucleophilic attack and ring-opening reactions, particularly under acidic conditions.[5][6] Acid catalysis proceeds via protonation of the oxetane oxygen, which activates the ring for nucleophilic attack. The regioselectivity of this attack is governed by both steric and electronic factors.[7] In the context of the title compound, the presence of a carboxylic acid at the 1-position introduces electronic asymmetry.

  • The Tosylamide (N-Tosyl Group): The tosyl group serves as a robust protecting group for the azetidine nitrogen.[8][9] The electron-withdrawing nature of the sulfonyl group decreases the nucleophilicity of the nitrogen atom, lending stability to the overall structure.[10] However, the sulfonamide linkage is not entirely inert and can be susceptible to cleavage under harsh acidic conditions, although this typically requires elevated temperatures and strong acids.[11][12]

  • The Carboxylic Acid: The carboxylic acid moiety is generally stable under acidic conditions. Its primary role in the context of stability is likely to be electronic, influencing the reactivity of the adjacent oxetane ring.

Proposed Degradation Pathways Under Acidic Conditions

Based on fundamental chemical principles, two primary degradation pathways are proposed for 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid in an acidic environment.

Pathway 1: Acid-Catalyzed Hydrolysis of the Oxetane Ring

This is anticipated to be the most probable degradation route under mild to moderate acidic conditions. The mechanism involves the protonation of the oxetane oxygen, followed by nucleophilic attack by water.

Oxetane Ring Opening Parent_Compound 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid Protonation Protonation of Oxetane Oxygen Parent_Compound->Protonation H⁺ Protonated_Intermediate Protonated Oxetane Intermediate Protonation->Protonated_Intermediate Nucleophilic_Attack Nucleophilic Attack by H₂O Protonated_Intermediate->Nucleophilic_Attack Ring_Opened_Product Ring-Opened Diol Product Nucleophilic_Attack->Ring_Opened_Product

Caption: Proposed mechanism for the acid-catalyzed opening of the oxetane ring.

The regioselectivity of the water attack will determine the structure of the resulting diol. Attack at the more sterically hindered carbon (C1) bearing the carboxylic acid may be electronically favored due to stabilization of a partial positive charge. Conversely, attack at the less hindered carbon (C3) is also possible.

Pathway 2: Hydrolysis of the Tosylamide Bond

Under more forcing acidic conditions (e.g., higher acid concentration, elevated temperature), cleavage of the sulfonamide bond may occur, leading to the deprotected azetidine.

Tosylamide Cleavage Parent_Compound 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid Protonation_N Protonation of Sulfonamide Oxygen Parent_Compound->Protonation_N H⁺ Hydrolysis Hydrolysis Protonation_N->Hydrolysis Deprotected_Azetidine 2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid Hydrolysis->Deprotected_Azetidine Toluenesulfonic_Acid p-Toluenesulfonic acid Hydrolysis->Toluenesulfonic_Acid

Caption: Proposed mechanism for the acid-catalyzed cleavage of the tosylamide bond.

It is plausible that this pathway would be slower than the oxetane ring opening under most conditions.

Experimental Design for a Forced Degradation Study

A forced degradation study is essential to experimentally determine the stability of the title compound and to identify its degradation products.[13][14][15][16]

Objective

To evaluate the stability of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid under various acidic conditions and to characterize any resulting degradants.

Materials and Methods

Test Substance: 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid (purity >95%)

Reagents:

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sulfuric acid (H₂SO₄), 0.1 M and 1 M

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for mobile phase)

  • Sodium hydroxide (for neutralization)

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector[17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system[18][19]

  • Nuclear Magnetic Resonance (NMR) spectrometer[17]

  • pH meter

  • Thermostatically controlled water bath or oven

Experimental Workflow

Forced Degradation Workflow Start Start Sample_Prep Prepare Stock Solution of Test Compound in Methanol Start->Sample_Prep Stress_Conditions Incubate Aliquots under Acidic Stress Conditions (e.g., 0.1 M HCl at 60°C) Sample_Prep->Stress_Conditions Time_Points Withdraw Samples at Defined Time Points (e.g., 0, 2, 4, 8, 24 hours) Stress_Conditions->Time_Points Neutralization Neutralize Samples with NaOH Time_Points->Neutralization Analysis Analyze by HPLC-UV to Quantify Degradation Neutralization->Analysis Characterization Characterize Degradants by LC-MS and NMR Analysis->Characterization End End Characterization->End

Caption: A typical workflow for a forced degradation study.

Detailed Protocol
  • Stock Solution Preparation: Prepare a stock solution of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid at a concentration of 1 mg/mL in methanol.

  • Stress Conditions:

    • For each acidic condition (0.1 M HCl, 1 M HCl, 0.1 M H₂SO₄, 1 M H₂SO₄), add a known volume of the stock solution to a larger volume of the acid to achieve a final drug concentration of approximately 0.1 mg/mL.

    • Incubate the solutions at a controlled temperature, for example, 60°C.[20]

    • A control sample in water should also be prepared and subjected to the same temperature conditions.

  • Time Points: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Neutralization: Immediately neutralize the withdrawn samples with an appropriate volume of sodium hydroxide solution to halt the degradation process.

  • Analytical Method:

    • HPLC Analysis: Develop a stability-indicating HPLC method to separate the parent compound from its potential degradation products. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with 0.1% formic acid is a good starting point. UV detection should be set at a wavelength where the parent compound and potential degradants have significant absorbance.

    • Quantification: Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (t=0).

  • Degradant Characterization:

    • For samples showing significant degradation, use LC-MS to determine the molecular weights of the degradation products.

    • If necessary, isolate the major degradants using preparative HPLC for structural elucidation by NMR spectroscopy.

Data Presentation and Interpretation

The quantitative data from the HPLC analysis should be summarized in a clear and concise table.

Table 1: Hypothetical Degradation of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic Acid in 0.1 M HCl at 60°C

Time (hours)Parent Compound Remaining (%)Degradant 1 Area (%)Degradant 2 Area (%)
0100.00.00.0
295.24.50.3
490.19.20.7
880.518.11.4
2462.335.52.2
4845.151.23.7

The identity of "Degradant 1" and "Degradant 2" would be determined through LC-MS and NMR analysis, likely corresponding to the products of the proposed degradation pathways.

Conclusion and Future Perspectives

A thorough understanding of the stability of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid under acidic conditions is paramount for its successful application in drug development. The proposed degradation pathways, primarily involving the acid-catalyzed opening of the strained oxetane ring, provide a rational basis for investigating its chemical liabilities. The detailed experimental protocol for a forced degradation study outlined in this guide offers a robust framework for obtaining critical stability data.

The insights gained from such studies will not only inform on the intrinsic stability of this important building block but will also guide formulation development, define appropriate storage conditions, and aid in the identification of potential impurities that may arise during the manufacturing process and shelf-life of a drug product. Ultimately, a proactive approach to stability assessment is a cornerstone of developing safe and effective medicines.

References

  • Benchchem. The Tosyl Group in Indole Chemistry: A Technical Guide to Stability and Reactivity. 10

  • Benchchem. Application Notes and Protocols for Oxetane Ring-Opening Reactions Under Acidic Conditions. 5

  • Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry. 7

  • Burés, J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. 6

  • Wikipedia. Tosyl group. 8

  • National Institutes of Health. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes.

  • ResearchGate. Scheme 18. Ring opening of oxetanes 45 using protic acid in reflux conditions. 21

  • Benchchem. An In-depth Technical Guide on the Function of the Tosyl Group in PEG Linkers. 22

  • Grokipedia. Tosyl group. 9

  • Master Organic Chemistry. Tosylates And Mesylates. 23

  • National Institutes of Health. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. 24

  • MedCrave online. Forced degradation studies. 13

  • International Journal of Engineering Research & Technology. A Brief Study on Forced Degradation Studies with Regulatory Guidance. 14

  • Benchchem. 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid | 1349199-54-7. 25

  • National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. 15

  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. 16

  • Reddit. A question about sulfonamide hydrolysis. 11

  • Separation Science. Analytical Techniques In Stability Testing. 17

  • National Institutes of Health. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. 18

  • YouTube. mechanism of amide hydrolysis. 26

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. 20

  • Chemguide. the hydrolysis of amides. 27

  • Organic Chemistry Portal. p-Toluenesulfonamides. 12

  • ScienceDirect. Acids: Derivatization for GC Analysis. 28

  • Chemistry LibreTexts. The Hydrolysis of Amides. 29

  • Advanced ChemBlocks. 6-tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid. 30

  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. 31

  • ACS Publications. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. 32

  • Sigma-Aldrich. 6-tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid. 33

  • ChemBK. 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid. 34

  • Crescent Chemical Company. 2-OXA-6-AZASPIRO[3.3]HEPTANE. 35

  • National Institutes of Health. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. 36

  • National Institutes of Health. Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. 1

  • ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. 37

  • LCGC. Analytical Methods to Determine the Stability of Biopharmaceutical Products. 19

  • ChemRxiv. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. 2

  • PubMed. Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. 38

  • French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. 4

  • Scientific Research Publishing. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. 39

  • PubMed. Spiro[3.3]heptane as a Saturated Benzene Bioisostere. 3

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of Novel Azaspiro[3.3]heptane Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of a Privileged Scaffold In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can enhance dru...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can enhance drug-like properties is perpetual. Azaspiro[3.3]heptanes have emerged as a class of "saturated bioisosteres," offering a three-dimensional and rigid alternative to commonly used six-membered heterocycles like piperidine and morpholine.[1][2][3][4] Their unique spirocyclic structure, composed of two fused four-membered azetidine rings, provides predictable exit vectors for substituents, which can improve target selectivity and pharmacokinetic profiles.[4][5] The successful incorporation of this scaffold into drug candidates has underscored its importance, making the unambiguous characterization of its novel derivatives a critical step in the drug discovery pipeline.[1][5][6]

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth technical overview of the suite of spectroscopic techniques essential for the structural elucidation of novel azaspiro[3.3]heptane derivatives. It moves beyond mere procedural descriptions to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Analytical Workflow: A Multi-technique Approach for Unambiguous Characterization

G cluster_initial Initial Analysis cluster_connectivity Connectivity & Confirmation cluster_functional Functional Group & Electronic Properties HRMS HRMS (Determine Molecular Formula) NMR_1D 1D NMR (¹H, ¹³C, DEPT) (Identify Spin Systems & Carbon Types) Structure Final Validated Structure HRMS->Structure COSY COSY (¹H-¹H Correlations) NMR_1D->COSY Provides Proton Framework HSQC HSQC (Direct ¹H-¹³C Correlations) NMR_1D->HSQC Assigns Protons to Carbons NMR_1D->Structure HMBC HMBC (Long-Range ¹H-¹³C Correlations) COSY->HMBC Validates Connectivity HSQC->HMBC Confirms Core Structure HMBC->Structure Finalizes Assembly FTIR FT-IR (Identify Functional Groups) FTIR->Structure UV_Vis UV-Vis (Analyze Chromophores) UV_Vis->Structure

Caption: Logical workflow for the complete structural elucidation of azaspiro[3.3]heptane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and stereochemistry of organic molecules. For azaspiro[3.3]heptane derivatives, a combination of 1D and 2D NMR experiments is indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Experience: The ¹H NMR spectrum provides the initial map of the proton environment. Due to the rigid, strained nature of the two four-membered rings, protons on the azaspiro[3.3]heptane core typically exhibit distinct chemical shifts and coupling patterns compared to more flexible aliphatic systems.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical; ensure the compound is fully dissolved to obtain sharp signals.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher spectrometer. Higher field strengths are advantageous for resolving complex multiplets.

  • Acquisition: A standard proton experiment (zg30 on Bruker systems) with 8 to 16 scans is usually sufficient.[7] Ensure a relaxation delay (d1) of at least 2 seconds for accurate integration.

Data Interpretation:

  • Chemical Shifts (δ): Protons on the azetidine rings typically appear in the range of 2.5-4.5 ppm, influenced by the nitrogen atom and any substituents. The spirocyclic nature means there are multiple, distinct proton environments.

  • Multiplicity: Protons on the same ring will show geminal and vicinal coupling, leading to complex multiplets (e.g., triplets, doublets of doublets). These patterns are key to identifying protons within a specific spin system.

¹³C NMR and DEPT Spectroscopy: The Carbon Skeleton

Expertise & Experience: A ¹³C NMR spectrum reveals the number of unique carbon environments, providing immediate confirmation of the molecule's symmetry. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is run concurrently to differentiate between CH₃, CH₂, CH, and quaternary carbons. This is a crucial step for verifying the core structure, especially the quaternary spiro-carbon.

Protocol:

  • Sample Preparation: The same sample prepared for ¹H NMR is used.

  • Instrument Setup: Standard carbon acquisition (zgdc30) followed by DEPT-135 (deptsp135).[7]

  • Acquisition: ¹³C NMR is less sensitive, requiring more scans (e.g., 128 to 1024) for a good signal-to-noise ratio. The DEPT experiment is much faster.

Data Interpretation:

  • Symmetry: For an unsubstituted 2-azaspiro[3.3]heptane, symmetry would result in fewer than 6 carbon signals. Substitution breaks this symmetry.

  • Spiro-Carbon: The key quaternary spiro-carbon typically appears as a weak signal around 40-60 ppm and will be absent in all DEPT spectra.

  • DEPT-135: Methylene (CH₂) carbons appear as negative peaks, while methyl (CH₃) and methine (CH) carbons are positive.[7] This allows for a definitive count of each carbon type.

2D NMR Spectroscopy: Connecting the Pieces

Expertise & Experience: While 1D NMR provides the parts list (protons and carbons), 2D NMR shows how they are assembled. For a novel structure like a substituted azaspiro[3.3]heptane, these experiments are not optional; they are essential for trustworthy characterization.

COSY (¹H-¹H Correlation Spectroscopy):

  • Purpose: To identify protons that are coupled to each other (typically through 2 or 3 bonds).[8][9] This allows for the tracing of proton networks within each of the four-membered rings.

  • Protocol: A standard gradient-enhanced COSY (cosygpppqf) is typically run.[7]

  • Interpretation: Off-diagonal cross-peaks connect protons that are spin-coupled. By "walking" through the correlations, one can map out the entire spin system of each ring.

HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify which proton is directly attached to which carbon.[7][8][9] This is the primary method for assigning carbon signals.

  • Protocol: A multiplicity-edited gradient HSQC (hsqcedetgpsisp2.4) is highly recommended. It provides the same information as a standard HSQC but also phase-edits the signals, so CH/CH₃ and CH₂ groups appear with opposite phases (e.g., different colors), corroborating the DEPT data.[7]

  • Interpretation: Each cross-peak correlates a proton signal on the F2 (horizontal) axis with its directly attached carbon on the F1 (vertical) axis.

HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To show correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is the key experiment for connecting the different spin systems and confirming the overall molecular framework, especially across the quaternary spiro-carbon.

  • Protocol: A standard gradient HMBC experiment is used. The key parameter is the long-range coupling delay, which is typically optimized for a coupling constant of 8-10 Hz.

  • Interpretation: Cross-peaks link protons to carbons that are 2 or 3 bonds away. For example, a proton on C1 of the azetidine ring should show an HMBC correlation to the spiro-carbon (a 2-bond correlation) and to carbons in the adjacent ring (3-bond correlations), unambiguously proving the spirocyclic connection.

Caption: Key 2D NMR correlations for assembling an azaspiro[3.3]heptane core.

Spectroscopic Data Typical Range for Azaspiro[3.3]heptane Core Significance
¹H NMR (δ, ppm) 2.5 - 4.5Protons on the strained azetidine rings.
¹³C NMR (δ, ppm) 40 - 70Carbons within the azetidine rings.
Spiro-Carbon (¹³C) 40 - 60Quaternary carbon, a key identifier of the scaffold.

Mass Spectrometry: From Molecular Formula to Fragmentation

Mass spectrometry (MS) is a destructive technique that provides two critical pieces of information: the exact molecular weight (and thus the molecular formula) and structural information based on how the molecule fragments.

High-Resolution Mass Spectrometry (HRMS)

Trustworthiness: An accurate molecular formula is a non-negotiable requirement for publishing or patenting a novel compound. Low-resolution MS can often give a nominal mass that corresponds to multiple possible formulas. HRMS (e.g., TOF or Orbitrap) provides mass accuracy to within 5 ppm, allowing for the unambiguous determination of the elemental composition.

Protocol:

  • Sample Preparation: Prepare a dilute solution (approx. 0.1 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.[10]

  • Ionization: Electrospray ionization (ESI) is the most common method for these types of molecules as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

  • Analysis: The instrument measures the mass-to-charge ratio (m/z) to at least four decimal places. This experimental value is then compared to theoretical values for possible molecular formulas.

Fragmentation Analysis (MS/MS)

Expertise & Experience: The fragmentation pattern in a tandem MS (MS/MS) experiment serves as a molecular fingerprint. The rigid azaspiro[3.3]heptane core often leads to characteristic fragmentation pathways. Understanding these pathways can help confirm the structure and even differentiate between isomers.

Protocol:

  • Experiment Setup: In an MS/MS experiment, the parent ion ([M+H]⁺) is selected in the first mass analyzer.

  • Fragmentation: The selected ion is subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen), causing it to break apart into smaller fragment ions.

  • Analysis: The second mass analyzer scans the resulting fragment ions.

Data Interpretation:

  • Characteristic Losses: A common fragmentation pathway involves the cleavage of one of the four-membered rings. The specific fragment ions observed will depend on the substituents attached to the core.[11][12]

  • Mechanism Validation: By analyzing the masses of the fragments, one can propose and validate fragmentation mechanisms, which provides a deeper level of structural confirmation.[10][12]

Vibrational Spectroscopy (FT-IR): Identifying Functional Groups

Expertise & Experience: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[13] While it does not elucidate the carbon-hydrogen framework, it is excellent for confirming the presence or absence of key groups attached to the azaspiro[3.3]heptane core.

Protocol:

  • Sample Preparation: A small amount of solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a liquid sample can be analyzed as a thin film on a salt plate.

  • Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Data Interpretation: The spectrum is analyzed for characteristic absorption bands. The region from 1300-900 cm⁻¹ is known as the fingerprint region and is unique to each compound.[14]

Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch (secondary amine)3300 - 3500 (often broad)
C-H Stretch (sp³ C-H)2850 - 3000
C=O Stretch (e.g., amide, ketone)1630 - 1750 (strong)
C-N Stretch1020 - 1250

UV-Visible Spectroscopy: Probing Electronic Transitions

Expertise & Experience: UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule.[15] The saturated azaspiro[3.3]heptane core itself does not absorb light above 200 nm.[15] Therefore, this technique is only useful if the derivative contains a chromophore (a light-absorbing group), such as an aromatic ring or a conjugated system, attached to the scaffold.

Protocol:

  • Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane, acetonitrile). The concentration must be carefully chosen to ensure the absorbance is within the linear range of the instrument (typically 0.1 - 1.0).

  • Acquisition: The spectrum is recorded, plotting absorbance versus wavelength (λ).

Data Interpretation:

  • λ_max: The wavelength of maximum absorbance (λ_max) is characteristic of the chromophore.

  • Conjugation: The extent of conjugation in the attached substituent directly affects λ_max; more extensive conjugation shifts the absorption to longer wavelengths (a bathochromic shift).[16] This can provide valuable information about the electronic structure of the substituents.

Conclusion

The robust characterization of novel azaspiro[3.3]heptane derivatives is a systematic process that relies on the thoughtful application and interpretation of a suite of spectroscopic techniques. Unambiguous structural proof is built upon a foundation of high-resolution mass spectrometry, confirmed by a detailed analysis of 1D and 2D NMR data, and supported by FT-IR and UV-Vis spectroscopy. By following the integrated workflow outlined in this guide—explaining the causality behind each step and cross-validating the data—researchers can ensure the scientific integrity of their findings and confidently advance these promising scaffolds in the drug discovery process.

References

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry.
  • Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. PubMed.
  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ScienceOpen.
  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry.
  • 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Scilit.
  • tert-butyl 6-oxo-2-azaspiro[3.
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
  • 2-azaspiro[3.3]heptane as bioisoster of piperidine.
  • 2-Azaspiro[3.3]heptane-2-carboxylic acid, 6-forMyl-, 1,1-diMethylethyl ester(1440960-67-7) 1H NMR spectrum. ChemicalBook.
  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC.
  • Experiment Guides - NMR Facility. The University of Chicago.
  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility.
  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.
  • Multidisciplinary Aspects of Infrared Spectroscopy in Organic Chemistry. Longdom Publishing SL.
  • Table of Characteristic IR Absorptions. University of California, Davis.
  • A Mechanism Study on the (+)
  • Validated fragmentation mechanism of the target analytes, by *HRMS, and **CID‐LS.
  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic c
  • LC-HRMS/MS-Guided Isolation of Unusual Diarylheptanoids from the Rhizomes of Alpinia officinarum. PMC.
  • UV-Visible Solvents. Sigma-Aldrich.
  • Interpreting UV-Vis Spectra. University of Toronto Scarborough.
  • REVIEW IN (NMR and UV-VIS) SPECTRA.
  • Structure Determination of Alkanes Using 13C-NMR and H-NMR. Chemistry LibreTexts.
  • C7H16 C-13 nmr spectrum of heptane analysis of chemical shifts ppm interpret

Sources

Exploratory

An In-Depth Technical Guide to the Formation of the Oxa-Azaspiro[3.3]heptane Ring System

Abstract The oxa-azaspiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern medicinal chemistry, valued for its three-dimensional character, improved physicochemical properties, and its role as...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxa-azaspiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern medicinal chemistry, valued for its three-dimensional character, improved physicochemical properties, and its role as a bioisostere for commonly used groups like morpholine. This guide provides an in-depth exploration of the primary synthetic methodologies for constructing this valuable ring system. We will delve into the mechanistic underpinnings of key transformations, including intramolecular cyclization, [2+2] cycloaddition reactions, and ring-closing metathesis. Each section will offer a detailed examination of the reaction mechanism, a summary of relevant quantitative data, and a field-proven experimental protocol, providing researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis and application of oxa-azaspiro[3.3]heptanes.

Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery

In the quest for novel therapeutics with enhanced efficacy and improved pharmacokinetic profiles, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional scaffolds into drug candidates.[1] The rigid, defined geometry of spirocyclic systems, such as the oxa-azaspiro[3.3]heptane core, offers a distinct advantage over more flexible aliphatic rings. This rigidity can lead to improved binding affinity and selectivity for biological targets. Furthermore, the introduction of the oxetane ring in the 2-oxa-6-azaspiro[3.3]heptane motif can enhance aqueous solubility and metabolic stability compared to its carbocyclic or morpholine counterparts.[2] This guide will provide a detailed overview of the key synthetic strategies to access this important class of molecules.

Intramolecular Double N-Alkylation: A Direct and Scalable Approach

One of the most direct and scalable methods for the synthesis of the 2-oxa-6-azaspiro[3.3]heptane core involves the intramolecular double N-alkylation of a primary amine with a suitable bis-electrophile. This strategy is particularly attractive for industrial applications due to its efficiency and the availability of starting materials.

Mechanism of Formation

The reaction proceeds via a two-step nucleophilic substitution. The primary amine first attacks one of the electrophilic centers of the 3,3-bis(halomethyl)oxetane, forming a secondary amine intermediate. This is followed by an intramolecular cyclization, where the newly formed secondary amine attacks the remaining electrophilic center to form the second four-membered ring of the spirocyclic system. The use of a base is crucial to deprotonate the amine, enhancing its nucleophilicity.

G cluster_0 Step 1: Intermolecular Nucleophilic Substitution cluster_1 Step 2: Intramolecular Cyclization Primary_Amine R-NH2 Intermediate_1 Secondary Amine Intermediate Primary_Amine->Intermediate_1 SN2 attack Bis_electrophile 3,3-Bis(bromomethyl)oxetane Bis_electrophile->Intermediate_1 Product 2-Oxa-6-azaspiro[3.3]heptane Intermediate_1->Product Intramolecular SN2 attack

Caption: Mechanism of Intramolecular Double N-Alkylation.

Quantitative Data Summary
Starting Material (Amine)ElectrophileBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Fluoro-4-nitroaniline3,3-Bis(bromomethyl)oxetaneNaOHSulfolane80387[3]
p-ToluenesulfonamideTribromoneopentyl alcoholK2CO3DMF1202475[4]
Benzylamine1-Benzyl-3-chloromethylazetidine-3-carbaldehyde (after reductive amination)t-BuOKTHF702.585[5]
Experimental Protocol: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane[3]
  • Reagent Preparation: In a reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, dissolve 2-fluoro-4-nitroaniline (1.0 equiv) in sulfolane (10 mL per gram of aniline).

  • Addition of Base: Add powdered sodium hydroxide (2.5 equiv) to the solution and stir the mixture at room temperature for 15 minutes.

  • Addition of Electrophile: Add 3,3-bis(bromomethyl)oxetane (1.2 equiv) to the reaction mixture.

  • Reaction: Heat the mixture to 80 °C and maintain this temperature for 3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired product.

[2+2] Cycloaddition Strategies: Building Rings Photochemically and Through Ketenes

[2+2] cycloaddition reactions offer powerful methods for the construction of four-membered rings. The Paternò-Büchi reaction is a photochemical approach to oxetanes, while the Staudinger cycloaddition provides a route to β-lactams, which can be further elaborated to the desired azaspirocycle.

The Paternò-Büchi Reaction for Spiro-Oxetane Formation

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[6] This reaction is particularly useful for creating the spiro-oxetane portion of the target molecule.

The reaction is initiated by the photoexcitation of the carbonyl compound to its excited singlet or triplet state. This excited carbonyl then adds to the ground-state alkene to form a diradical intermediate. Subsequent ring closure of the diradical yields the oxetane product. The regioselectivity and stereoselectivity of the reaction are influenced by the stability of the diradical intermediate.[7]

G Carbonyl R2C=O Excited_Carbonyl [R2C=O]* Carbonyl->Excited_Carbonyl Alkene R2C=CR2 Diradical Diradical Intermediate Alkene->Diradical Excited_Carbonyl->Diradical Oxetane Spiro-Oxetane Diradical->Oxetane Ring Closure

Caption: Generalized Mechanism of the Paternò-Büchi Reaction.

Carbonyl CompoundAlkeneSolventYield (%)Reference
Acetone2,3-Dimethyl-2-buteneNeat90[6]
BenzaldehydeFuranBenzene75[6]
Cyclic KetonesMaleic Acid Derivativesp-Xyleneup to 80[8]
  • Reaction Setup: In a quartz reaction vessel, dissolve the carbonyl compound (1.0 equiv) and the alkene (1.2-2.0 equiv) in a suitable solvent (e.g., p-xylene).

  • Photolysis: Irradiate the solution with a high-pressure mercury lamp while maintaining a constant temperature (e.g., 20 °C) with a cooling bath.

  • Monitoring: Monitor the reaction progress by GC-MS or TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the spiro-oxetane.

The Staudinger Cycloaddition for Spiro-β-Lactam Synthesis

The Staudinger cycloaddition is a [2+2] reaction between a ketene and an imine to form a β-lactam.[9] This method can be employed to construct the azetidine portion of the spirocycle, which can then be further functionalized.

The reaction is initiated by the nucleophilic attack of the imine nitrogen on the central carbon of the ketene, forming a zwitterionic intermediate. This intermediate then undergoes a conrotatory ring closure to yield the β-lactam. The stereochemical outcome of the reaction is determined by the geometry of the approach of the reactants and the subsequent ring closure.[10][11]

G Ketene R2C=C=O Zwitterion Zwitterionic Intermediate Ketene->Zwitterion Imine R2C=NR Imine->Zwitterion Nucleophilic Attack Beta_Lactam Spiro-β-Lactam Zwitterion->Beta_Lactam Ring Closure

Caption: Mechanism of the Staudinger [2+2] Cycloaddition.

Ketene PrecursorImineBaseSolventYield (%)Reference
Phenylacetyl chlorideIsatin Schiff basesDIPEACH2Cl2up to 95 (cis)[12]
Acid ChlorideIminolactoneTriethylamineTolueneGood[13]
Diazoacetate/Azide(in situ formation)Rh2(OAc)4DCM99[9]
  • Reaction Setup: To a solution of the isatin Schiff base (1.0 mmol) and phenylacetic acid (1.5 mmol) in anhydrous dichloromethane (10 mL), add diisopropylethylamine (3.0 mmol).

  • Ketene Formation: Cool the mixture to 0 °C and add 4-toluenesulfonyl chloride (2.0 mmol) portionwise.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and extract with dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the spiro-β-lactam.

Ring-Closing Metathesis: A Versatile Tool for Spirocycle Construction

Ring-closing metathesis (RCM) has become a powerful and versatile tool in organic synthesis for the formation of cyclic and spirocyclic systems. This reaction, catalyzed by ruthenium or molybdenum complexes, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile byproduct, typically ethylene.[14][15]

Mechanism of Formation

The generally accepted Chauvin mechanism begins with the reaction of the metal alkylidene catalyst with one of the terminal alkenes of the diene substrate to form a metallacyclobutane intermediate. This intermediate can then undergo a retro [2+2] cycloaddition to release the original catalyst and starting material (non-productive pathway) or to form a new metal alkylidene and ethylene (productive pathway). The newly formed metal alkylidene then reacts intramolecularly with the second alkene to form another metallacyclobutane. A final retro [2+2] cycloaddition releases the spirocyclic product and regenerates the metal alkylidene catalyst, which can re-enter the catalytic cycle.

G Catalyst [M]=CHR Metallacyclobutane1 Metallacyclobutane Intermediate 1 Catalyst->Metallacyclobutane1 Diene Diallyl Substrate Diene->Metallacyclobutane1 [2+2] Cycloaddition New_Alkylidene New Metal Alkylidene Metallacyclobutane1->New_Alkylidene Retro [2+2] Metallacyclobutane2 Metallacyclobutane Intermediate 2 New_Alkylidene->Metallacyclobutane2 Intramolecular [2+2] Product Spirocycle Metallacyclobutane2->Product Retro [2+2] Product->Catalyst Regeneration

Caption: Catalytic Cycle of Ring-Closing Metathesis.

Quantitative Data Summary
SubstrateCatalystSolventTemp (°C)Time (h)Yield (%)Reference
N-Boc-diallylamineGrubbs' 1st Gen.CH2Cl2Reflux2.590-94[16]
5,5-DiallylcamptothecinGrubbs' 2nd Gen.CH2Cl2RT1273[17]
Diallyl thiazolidinedionesGrubbs' 2nd Gen.CH2Cl2RT4up to 95[18]
Experimental Protocol: RCM Synthesis of N-Boc-3-pyrroline (as a model for azaspirocycle precursors)[16]
  • Reaction Setup: In a flask equipped with a condenser and a magnetic stirrer, dissolve N-Boc-diallylamine (1.0 equiv) in dichloromethane (to a concentration of 0.4 M).

  • Catalyst Addition: Add Grubbs' first-generation catalyst (0.5 mol%) to the solution.

  • Reaction: Heat the mixture to reflux for 2.5 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel. For removal of residual ruthenium, the crude product can be dissolved in a minimal amount of dichloromethane and treated with a solution of tris(hydroxymethyl)phosphine. After stirring, the mixture is filtered and the filtrate is concentrated. The final product can be further purified by Kugelrohr distillation.

Conclusion: A Versatile Scaffold for Future Drug Discovery

The oxa-azaspiro[3.3]heptane ring system represents a valuable and increasingly accessible scaffold for medicinal chemistry. The synthetic methods outlined in this guide—intramolecular cyclization, [2+2] cycloadditions, and ring-closing metathesis—each offer distinct advantages in terms of scalability, substrate scope, and stereochemical control. As our understanding of these reaction mechanisms deepens and new catalytic systems are developed, the synthesis of novel and diverse oxa-azaspiro[3.3]heptane derivatives will undoubtedly accelerate the discovery of new therapeutic agents with improved drug-like properties.

References

  • Staudinger Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

  • Reddy, D. S., et al. (2003). Synthesis of spirocycles via ring closing metathesis of heterocycles carrying gem-diallyl substituents obtained via ring opening of (halomethyl)cyclopropanes with allyltributyltin. Organic & Biomolecular Chemistry, 1(8), 1366-1373.
  • Staudinger synthesis - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Bull, J. A., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1356-1362.
  • Antipin, R. L., et al. (2021). cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. ACS Omega, 6(35), 22765-22774.
  • Gholipour, B., & Shahabi, M. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. Scientific Reports, 13(1), 19998.
  • Kotha, S., & Manivannan, E. (2003). Synthesis of spirocycles viaring closing metathesis of heterocycles carrying gem-diallyl substituents obtained via ring opening of (halomethyl)cyclopropanes with allyltributyltin. Organic & Biomolecular Chemistry, 1(8), 1366-1373.
  • Bull, J. A., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.
  • D'Auria, M., & Racioppi, R. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 18(9), 11384-11428.
  • Bull, J. A., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.
  • Paternò–Büchi reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Smith, A. B., et al. (2019). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives.
  • Chopra, H. (2015).
  • Palomo, C., et al. (2011). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions.
  • Li, G., et al. (2023). Synthesis of 5‐spirocycle camptothecin using ring‐closing metathesis strategy. Journal of Heterocyclic Chemistry, 60(5), 843-848.
  • D'Auria, M., & Racioppi, R. (2013). Oxetane synthesis through the Paternò-Büchi reaction. Molecules, 18(9), 11384-11428.
  • Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 56-65.
  • van der Haas, R. N. S., et al. (2017). Synthesis of 2-Oxa-6-azaspiro[3.
  • Kotha, S., et al. (2006). Synthesis of spirocyclic thiazolidinediones using ring-closing metathesis and one-pot sequential ring-closing/cross metathesis. Organic & Biomolecular Chemistry, 4(18), 3404-3409.
  • Bolton, S. O., et al. (2002). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2002(11), 1845-1848.
  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12191-12234.
  • Carreira, E. M., et al. (2014). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Wuitschik, G., et al. (2010). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.
  • Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 56-65.
  • Grubbs, R. H., et al. (2003). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses, 80, 13.
  • Wuitschik, G., et al. (2010). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane and other spirocyclic isosteres of piperidine in medicinal chemistry. Journal of Medicinal Chemistry, 53(8), 3227-3246.
  • Leonori, D., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(30), 16466-16472.
  • Wang, C., et al. (2013). Efficient cyclization of tertiary amines and alkenes promoted by KOt-Bu–DMF.
  • Campeau, L.-C., et al. (2019). Mild Intramolecular Ring Opening of Oxetanes. Organic Letters, 21(23), 9642-9645.
  • Takahashi, T., et al. (2004). Intramolecular Cyclization of Ene-Imine Using Dibutylzirconocene. The Journal of Organic Chemistry, 69(19), 6238-6243.

Sources

Foundational

solubility of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid in organic solvents

An In-depth Technical Guide to the Organic Solvent Solubility of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid This guide provides a comprehensive framework for understanding, predicting, and experimentally dete...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Organic Solvent Solubility of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the . The principles and protocols outlined herein are designed for researchers, medicinal chemists, and process development scientists who require a deep and practical understanding of this critical physicochemical property.

Executive Summary: A Molecule of Dichotomous Nature

Understanding the solubility of an active pharmaceutical ingredient (API) or intermediate is paramount for its successful development, impacting everything from reaction kinetics and purification to formulation and bioavailability. The target molecule, 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid, presents a fascinating solubility challenge due to its unique combination of polar, nonpolar, and rigid structural motifs.

This document moves beyond a simple data table, providing a first-principles approach to solubility. We will first deconstruct the molecule to predict its behavior, then outline a robust experimental strategy for quantitative determination, and finally, provide the tools for data interpretation. This holistic approach ensures a thorough understanding of the compound's behavior in various organic media.

Molecular Structure and a Priori Solubility Assessment

The solubility of a compound is governed by the interplay of its intrinsic properties with those of the solvent. A detailed analysis of the molecule's structure is the foundation for any solubility investigation.

  • The Spirocyclic Core ([2-oxa-6-azaspiro[3.3]heptane]): This strained, bicyclic system is rigid and largely aliphatic. Its compact nature can enhance crystal lattice energy, potentially lowering solubility. The embedded ether and amine functionalities, however, introduce polarity and sites for hydrogen bonding.

  • The Carboxylic Acid (-COOH): This is the dominant polar feature. It is a strong hydrogen bond donor and acceptor, predisposing the molecule to solubility in protic solvents (like alcohols) and polar aprotic solvents that can accept hydrogen bonds (like DMSO). Its acidic nature also means its ionization state, and thus solubility, can be dramatically altered by pH, though this is less of a factor in non-aqueous organic solvents.

  • The Tosyl Group (-SO₂C₆H₄CH₃): This functional group introduces significant complexity. The sulfonyl moiety is highly polar and a hydrogen bond acceptor. In contrast, the attached toluene fragment is large, rigid, and nonpolar (lipophilic). This bulky group can disrupt the crystal packing of the solid solute, which may favor dissolution, but its nonpolar character will favor solubility in less polar solvents.

Integrated Prediction: The molecule possesses a distinct amphiphilic character. The polar carboxylic acid and sulfonyl groups will drive solubility in polar solvents, while the nonpolar spirocyclic backbone and the aromatic tosyl ring will contribute to solubility in solvents of moderate to low polarity. We can anticipate poor solubility in highly nonpolar alkanes (e.g., hexane) and significant solubility in polar aprotic solvents like DMSO and DMF, with intermediate solubility in alcohols and chlorinated solvents.

Theoretical Framework: "Like Dissolves Like" and Beyond

The principle of "like dissolves like" is a useful heuristic, suggesting that solutes dissolve best in solvents of similar polarity. This is governed by the thermodynamics of dissolution, where the Gibbs free energy change (ΔG) must be negative. This is a function of the enthalpy (ΔH) and entropy (ΔS) of mixing.

Dissolution involves three energetic steps:

  • Overcoming Solute-Solute Interactions (ΔH₁): Energy is required to break the intermolecular forces holding the crystal lattice together (lattice energy). For this molecule, strong hydrogen bonds via the carboxylic acid and dipole-dipole interactions from the tosyl group contribute to a potentially high lattice energy.

  • Overcoming Solvent-Solvent Interactions (ΔH₂): Energy is needed to create a cavity in the solvent for the solute molecule.

  • Forming Solute-Solvent Interactions (ΔH₃): Energy is released when new interactions form between the solute and solvent molecules.

Solubility is favored when the energy released in step 3 is comparable to or greater than the energy required for steps 1 and 2.

Solubility_Interactions cluster_Solid Solid Crystal Lattice cluster_Solvent Bulk Solvent cluster_Solution Solution (Dissolved State) Solute_Solute Solute-Solute Interactions (ΔH₁) (H-Bonds, Dipole-Dipole) Gibbs ΔG = (ΔH₁ + ΔH₂) - ΔH₃ - TΔS Solubility Favored when ΔG < 0 Solute_Solute->Gibbs Energy Input (Lattice Energy) Solvent_Solvent Solvent-Solvent Interactions (ΔH₂) (Cavity Formation) Solvent_Solvent->Gibbs Energy Input Solute_Solvent Solute-Solvent Interactions (ΔH₃) (Solvation Energy) Gibbs->Solute_Solvent Energy Released

Caption: Thermodynamic forces governing the dissolution process.

Experimental Design: A Protocol for Determining Thermodynamic Solubility

The most reliable measure of solubility is the thermodynamic or equilibrium solubility, which represents the true saturation point of a solution in equilibrium with excess solid.[1][2] The shake-flask method is the gold standard for this determination.[3]

Proposed Solvent Screen

A well-chosen solvent screen should cover a range of polarities and functionalities to build a comprehensive solubility profile.

Solvent Class Solvent Example Relative Polarity Primary Interactions with Solute
Nonpolar Aprotic n-Hexane0.009van der Waals
Toluene0.099van der Waals, π-stacking with tosyl group
Moderately Polar Aprotic Dichloromethane (DCM)0.309Dipole-dipole
Ethyl Acetate (EtOAc)0.228Dipole-dipole, H-bond acceptor
Tetrahydrofuran (THF)0.207Dipole-dipole, H-bond acceptor
Polar Aprotic Acetonitrile (ACN)0.460Dipole-dipole, H-bond acceptor
Dimethylformamide (DMF)0.386Dipole-dipole, strong H-bond acceptor
Dimethyl Sulfoxide (DMSO)0.444Dipole-dipole, very strong H-bond acceptor
Polar Protic Isopropanol (IPA)0.546H-bond donor & acceptor
Ethanol (EtOH)0.654H-bond donor & acceptor
Methanol (MeOH)0.762H-bond donor & acceptor

Relative polarity values are indicative and sourced from common solvent property charts.[4][5]

Step-by-Step Experimental Protocol (Shake-Flask Method)

This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and measured accurately.

Objective: To determine the concentration of a saturated solution of the target compound at a specified temperature (e.g., 25 °C).

Materials:

  • 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid (ensure purity is known)

  • Selected organic solvents (HPLC grade or higher)

  • 2 mL glass vials with screw caps and PTFE septa

  • Orbital shaker or vortex mixer in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Preparation: a. Add an excess of the solid compound to a tared 2 mL glass vial. An excess is critical to ensure equilibrium with the solid phase is maintained.[6] A starting point of ~5-10 mg is often sufficient. b. Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to the vial. c. Securely cap the vial. d. Prepare at least three replicate vials for each solvent to assess reproducibility.

  • Equilibration: a. Place the vials on an orbital shaker set to a constant, vigorous agitation speed at a controlled temperature (e.g., 25 °C). b. Agitate the slurries for a minimum of 24 hours. For compounds with high lattice energy or tendency to form stable solvates, 48-72 hours may be necessary. c. Equilibrium Verification (Self-Validation): To confirm equilibrium has been reached, take samples at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration does not change between subsequent time points.[6]

  • Phase Separation: a. After equilibration, allow the vials to stand undisturbed for at least 1 hour to let larger particles settle. b. Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the remaining undissolved solid. This step is crucial to prevent clogging the filter and overestimating solubility.[7]

  • Sample Collection and Dilution: a. Carefully withdraw an aliquot of the clear supernatant using a clean syringe. b. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, labeled HPLC vial. Discard the first few drops to saturate any potential binding sites on the filter membrane. c. Perform a precise serial dilution of the filtrate with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration into the linear range of the analytical method. The dilution factor must be recorded accurately.

  • Quantification by HPLC: a. Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase should be chosen to ensure good peak shape and retention for the analyte. b. Prepare a multi-point calibration curve using accurately weighed standards of the compound dissolved in the same diluent as the samples.[8][9] The R² value of the calibration curve should be >0.995. c. Calculate the concentration of the diluted sample against the calibration curve. d. Multiply the result by the dilution factor to determine the final solubility in the original solvent (e.g., in mg/mL or µg/mL).

Experimental_Workflow A 1. Preparation Add excess solid to 1 mL solvent (Triplicate Vials) B 2. Equilibration Shake at 25°C for 24-72h A->B C Time Point Sampling (e.g., 24h, 48h) B->C D 3. Phase Separation Centrifuge at 14,000 rpm B->D J Is Conc(t) = Conc(t-24h)? C->J E 4. Sample Collection Filter supernatant (0.22 µm) D->E F 5. Serial Dilution Bring into analytical range E->F G 6. Quantification Analyze by HPLC-UV F->G H Data Analysis Calculate concentration vs. calibration curve G->H I Final Result Solubility (mg/mL) H->I J->B No J->D Yes

Sources

Exploratory

enantioselective synthesis of 2-oxa-6-azaspiro[3.3]heptane scaffolds

An In-Depth Technical Guide to the Enantioselective Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Scaffolds For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract The 2-oxa-6-azaspiro[3.3]...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Enantioselective Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Scaffolds

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxa-6-azaspiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its unique three-dimensional geometry, coupled with favorable physicochemical properties, positions it as a superior bioisosteric replacement for traditional moieties like morpholine and piperazine. The introduction of this strained spirocyclic system can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while offering novel exit vectors for molecular elaboration.[1] However, the synthesis of this scaffold, particularly in an enantiomerically pure form, presents considerable challenges that necessitate sophisticated synthetic strategies. This guide provides a comprehensive overview of established and promising methodologies for the enantioselective synthesis of 2-oxa-6-azaspiro[3.3]heptane, drawing upon field-proven insights and analogous well-documented procedures to empower researchers in their drug discovery endeavors.

The Strategic Importance of 2-Oxa-6-azaspiro[3.3]heptane in Drug Design

The "Escape from Flatland" initiative in drug discovery has underscored the importance of incorporating sp³-rich, three-dimensional scaffolds to enhance the developability of drug candidates. The 2-oxa-6-azaspiro[3.3]heptane core is an exemplary embodiment of this principle. It is recognized as a key intermediate in the synthesis of potent drug candidates, such as the antibiotic TBI-223.[2][3]

Key advantages of incorporating this scaffold include:

  • Reduced Lipophilicity: In numerous cases, replacement of a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane moiety has been shown to decrease the logarithm of the distribution coefficient (logD), a critical parameter in optimizing a drug's pharmacokinetic profile.[1]

  • Improved Metabolic Stability: The spirocyclic nature and the absence of easily oxidizable protons can render this scaffold more resistant to metabolic degradation compared to traditional heterocycles.

  • Novel Chemical Space: The rigid, well-defined geometry provides a unique platform for orienting substituents in vector space, potentially leading to enhanced target affinity and selectivity.

Despite its desirability, the construction of the strained bis-heterocyclic system in a stereocontrolled manner is non-trivial. The following sections will detail viable and proposed enantioselective synthetic routes.

Synthetic Strategies for Enantioselective Construction

The enantioselective synthesis of the 2-oxa-6-azaspiro[3.3]heptane core can be approached through several strategic paradigms. While a definitive, singular reported method for the target scaffold remains to be broadly documented, extensive precedent in the synthesis of closely related azaspiro[3.3]heptanes allows for the formulation of highly plausible and robust strategies. These can be broadly categorized into:

  • Chiral Auxiliary-Mediated Synthesis: Employing a covalently bonded chiral moiety to direct the stereochemical outcome of key bond-forming reactions.

  • Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from natural sources.

  • Asymmetric Catalysis: Using substoichiometric amounts of a chiral catalyst to generate the desired enantiomer.

The following diagram illustrates the logical workflow for approaching the synthesis.

G cluster_0 Strategic Approaches cluster_1 Key Methodologies cluster_2 Target Scaffold Chiral Auxiliary Chiral Auxiliary Davis-Ellman Auxiliary Davis-Ellman Auxiliary Chiral Auxiliary->Davis-Ellman Auxiliary Established for 2-Azaspiro[3.3]heptanes Chiral Pool Chiral Pool Chiral Azetidinones Chiral Azetidinones Chiral Pool->Chiral Azetidinones Versatile Intermediates Asymmetric Catalysis Asymmetric Catalysis Organocatalysis (Proposed) Organocatalysis (Proposed) Asymmetric Catalysis->Organocatalysis (Proposed) Future Direction Enantiopure 2-Oxa-6-azaspiro[3.3]heptane Enantiopure 2-Oxa-6-azaspiro[3.3]heptane Davis-Ellman Auxiliary->Enantiopure 2-Oxa-6-azaspiro[3.3]heptane Chiral Azetidinones->Enantiopure 2-Oxa-6-azaspiro[3.3]heptane Organocatalysis (Proposed)->Enantiopure 2-Oxa-6-azaspiro[3.3]heptane

Caption: Strategic workflow for enantioselective synthesis.

Detailed Methodologies & Protocols

Strategy 1: Chiral Auxiliary-Mediated Diastereoselective Synthesis

This approach is one of the most reliable methods for achieving high levels of stereocontrol in the synthesis of complex amines. The use of N-tert-butanesulfinyl imines, pioneered by Davis and Ellman, is particularly noteworthy for its robustness and high diastereoselectivities.[2] While the original report focuses on 1-substituted 2-azaspiro[3.3]heptanes, the principles are directly adaptable.

Causality of Experimental Choices: The tert-butanesulfinyl group serves as a powerful chiral directing group. The bulky tert-butyl group effectively shields one face of the C=N double bond. Nucleophilic addition to the imine carbon is therefore directed to the opposite face, leading to a high degree of diastereoselectivity. The sulfinyl group can be readily cleaved under mild acidic conditions without racemization of the newly formed stereocenter.

Proposed Synthetic Pathway:

G A 3-(Bromomethyl)-3-(hydroxymethyl)oxetane 1 B Oxidation Swern or Dess-Martin A->B Step 1 C 3-(Bromomethyl)oxetane-3-carbaldehyde 2 B->C D (R)- or (S)-tert-Butanesulfinamide Ti(OEt)₄ C->D Step 2 E Chiral N-Sulfinyl Imine 3 D->E F Intramolecular Cyclization Base (e.g., K₂CO₃) E->F Step 3 G Diastereomerically Pure Spirocycle 4 F->G H Auxiliary Cleavage HCl in MeOH G->H Step 4 I Enantiopure Target Scaffold 5 H->I

Caption: Proposed synthesis using a chiral auxiliary.

Experimental Protocol (Adapted from Reddy, L. R., et al.[2]):

  • Step 1: Synthesis of Chiral N-Sulfinyl Imine (3)

    • To a solution of 3-(bromomethyl)oxetane-3-carbaldehyde (2) (1.0 equiv) in dry THF, add (R)- or (S)-2-methylpropane-2-sulfinamide (1.1 equiv).

    • Add titanium(IV) ethoxide (2.0 equiv) dropwise at room temperature.

    • Stir the mixture at 60 °C for 12-16 hours.

    • Cool the reaction to room temperature and quench by adding an equal volume of saturated aqueous NaHCO₃ solution.

    • Filter the resulting suspension through a pad of Celite®, washing with ethyl acetate.

    • Separate the layers of the filtrate, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the chiral N-sulfinyl imine (3).

  • Step 2: Intramolecular Cyclization (4)

    • To a solution of imine (3) (1.0 equiv) in a suitable solvent such as acetonitrile, add a mild base like potassium carbonate (3.0 equiv).

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture and concentrate the filtrate.

    • Purify the residue by column chromatography to yield the diastereomerically pure N-sulfinyl-2-oxa-6-azaspiro[3.3]heptane (4).

  • Step 3: Cleavage of the Chiral Auxiliary (5)

    • Dissolve the sulfinamide (4) in methanol.

    • Add a solution of HCl in dioxane (e.g., 4M, 2.0-3.0 equiv) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Concentrate the mixture under reduced pressure.

    • The resulting hydrochloride salt can be used directly or neutralized with a base to yield the free amine (5).

Data Summary (Hypothetical, based on analogous reactions[2]):

StepProductTypical YieldDiastereomeric Ratio (d.r.)
13 85-95%N/A
24 70-85%>98:2
35 >95%N/A (enantiopure)
Strategy 2: Chiral Pool Synthesis via Functionalized Azetidinones

This strategy leverages commercially available or readily synthesized chiral building blocks. A key intermediate could be an enantiopure protected azetidin-3-one. The synthesis of substituted 1-oxa-6-azaspiro[3.3]heptanes from protected azetidin-3-ones has been documented, providing a solid foundation for this approach.[4]

Causality of Experimental Choices: The stereocenter is installed early in the synthesis, and subsequent reactions are designed to be stereoconservative. The gold-catalyzed cyclization of propargylic alcohols is a powerful method for constructing the oxetane ring.[4] The choice of protecting group on the azetidine nitrogen is critical for compatibility with downstream reactions.

Proposed Synthetic Pathway:

G A Enantiopure N-Protected Azetidin-3-one 6 B Ethynyl Grignard or similar TMSC≡CLi A->B Step 1 C Chiral Propargylic Alcohol 7 B->C D Gold-Catalyzed Cyclization [Au] catalyst C->D Step 2 E Chiral Spirocyclic Oxetanone 8 D->E F Reduction of Ketone e.g., NaBH₄ E->F Step 3 G Functionalization/Reduction to Target F->G

Caption: Chiral pool approach from an azetidinone.

Experimental Protocol (Adapted from Burkhard, J. A., et al.[4]):

  • Step 1: Synthesis of Chiral Propargylic Alcohol (7)

    • To a solution of (trimethylsilyl)acetylene (1.5 equiv) in dry THF at -78 °C, add n-butyllithium (1.5 equiv) dropwise.

    • Stir the resulting solution for 30 minutes at -78 °C.

    • Add a solution of enantiopure N-Boc-azetidin-3-one (6) (1.0 equiv) in dry THF dropwise.

    • Stir the reaction at -78 °C for 2 hours, then warm to room temperature.

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Dissolve the crude TMS-protected alcohol in THF and treat with tetrabutylammonium fluoride (TBAF) (1.1 equiv) to afford the deprotected propargylic alcohol (7). Purify by column chromatography.

  • Step 2: Gold-Catalyzed Oxetane Formation (8)

    • To a solution of propargylic alcohol (7) (1.0 equiv) in dichloroethane, add a gold catalyst (e.g., 5 mol % [BrettPhosAuNTf₂]), 8-ethylquinoline-N-oxide (2.0 equiv), and methanesulfonic acid (1.5 equiv).

    • Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Concentrate the reaction mixture and purify by column chromatography to yield the chiral spirocyclic oxetanone (8).

  • Step 3: Reduction and Further Modification

    • The resulting ketone (8) can be reduced to the corresponding alcohol using standard reducing agents like NaBH₄.

    • The alcohol can then be converted to a leaving group (e.g., tosylate or mesylate) and subsequently displaced or reduced to furnish the final 2-oxa-6-azaspiro[3.3]heptane scaffold.

Strategy 3: Asymmetric Organocatalysis (Proposed Future Direction)

While not yet reported for this specific scaffold, asymmetric organocatalysis represents a highly attractive and modern approach. Organocatalytic cascade reactions have been extensively used for the enantioselective synthesis of other spirocyclic systems, particularly spirooxindoles.[5][6] A plausible strategy would involve a formal [2+2] cycloaddition or an intramolecular Michael addition followed by cyclization.

Causality of Experimental Choices: Chiral bifunctional catalysts, such as thioureas or squaramides bearing a tertiary amine, can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding and Brønsted/Lewis base catalysis. This dual activation mode allows for precise control over the stereochemical outcome of the reaction in a highly organized transition state.

Hypothetical Organocatalytic Approach: A potential disconnection involves the reaction of a suitable N-protected 3-aminooxetane derivative (as the nucleophile) with a bifunctional cyclobutane precursor. A chiral catalyst could orchestrate an intramolecular cyclization to form the azetidine ring enantioselectively. Given the novelty of this approach, significant methods development would be required.

Conclusion and Outlook

The enantioselective synthesis of 2-oxa-6-azaspiro[3.3]heptane is a challenging yet highly rewarding endeavor for medicinal chemists. While direct catalytic asymmetric methods are still in their infancy for this specific scaffold, robust and predictable strategies can be effectively adapted from the synthesis of closely related azaspirocycles. The chiral auxiliary approach, particularly using the Davis-Ellman reagent, offers a reliable and high-yielding route to diastereomerically pure intermediates. Concurrently, the use of chiral pool starting materials like enantiopure azetidinones provides an alternative and powerful strategy.

Looking forward, the development of a direct asymmetric catalytic method, likely employing organocatalysis or transition metal catalysis, would represent a significant advancement, enabling more efficient and scalable access to these valuable building blocks. The protocols and strategies outlined in this guide provide a solid foundation for researchers to successfully incorporate this promising scaffold into next-generation therapeutics.

References

  • Salem, M. S. H., Gabr, A. S., Sasi, M., Fan, D., & Takizawa, S. (2024). Organocatalyzed enantioselective synthesis of spirooxindole scaffolds. ([Link])

  • Burkhard, J. A., Guérot, C. M., Knust, H., Rogers-Evans, M., & Carreira, E. M. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6604–6607. ([Link])

  • Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 8(7), 757–762. ([Link])

  • Wang, Y., Cobo, A. A., & Franz, A. K. (2021). Recent advances in organocatalytic asymmetric multicomponent cascade reactions for enantioselective synthesis of spirooxindoles. Organic Chemistry Frontiers, 8(16), 4315–4342. ([Link])

  • Reddy, L. R., Waman, Y., Nayak, K., Baharooni, K., & Kotturi, S. V. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications, 55(37), 5403–5406. ([Link])

  • DeSousa, J., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1345–1352. ([Link])

Sources

Protocols & Analytical Methods

Method

The Strategic Deployment of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic Acid in Modern Drug Discovery

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry In the contemporary landscape of drug discovery, the imperative to "escape from flatland" has driven a paradigm shift towards molecules with greater thr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the contemporary landscape of drug discovery, the imperative to "escape from flatland" has driven a paradigm shift towards molecules with greater three-dimensionality (3D) and a higher fraction of sp³-hybridized carbons.[1] This strategic move away from planar, aromatic structures is correlated with improved clinical success, offering enhanced solubility, metabolic stability, and target selectivity.[1] Spirocyclic scaffolds, particularly strained systems like the 2-oxa-6-azaspiro[3.3]heptane motif, have emerged as powerful tools in this endeavor.[2][3] These rigid frameworks provide precise vectoral orientation of substituents, allowing for meticulous exploration of chemical space and optimization of drug-like properties.[4][5]

This guide provides a detailed exploration of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid (CAS: 1349199-54-7), a versatile building block for introducing the valuable 2-oxa-6-azaspiro[3.3]heptane scaffold.[6] We will delve into its application, focusing on robust protocols for amide bond formation and subsequent deprotection of the foundational tosyl group, empowering researchers to leverage this unique structural motif in their drug development programs. The 2-oxa-6-azaspiro[3.3]heptane moiety has been successfully incorporated into clinical candidates, such as the melanin-concentrating hormone receptor 1 (MCHr1) antagonist AZD1979, underscoring its relevance and utility.[5][7]

Structural and Physicochemical Rationale

The 2-oxa-6-azaspiro[3.3]heptane scaffold serves as a bioisostere for commonly used heterocycles like morpholine and piperazine.[1] However, its unique spirocyclic nature imparts distinct advantages. The strained four-membered rings lock the conformation, reducing the entropic penalty upon binding to a biological target. Furthermore, the introduction of this motif has been shown to lower lipophilicity (logD), a crucial parameter for optimizing pharmacokinetic profiles, and can enhance metabolic stability by shielding adjacent functionalities from enzymatic degradation.[8][9]

The subject of this guide, 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid, offers two key points of diversification: the carboxylic acid handle for chain extension and the tosyl-protected nitrogen for subsequent functionalization or deprotection to the secondary amine. The tosyl group provides robust protection during initial synthetic steps, such as amide coupling, and can be removed under various conditions to unveil the amine for further modification.

Application Note I: Amide Bond Formation

The carboxylic acid moiety of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid allows for the formation of amide bonds, a cornerstone reaction in medicinal chemistry.[10] Given the steric hindrance around the carboxylic acid due to the spirocyclic core, the choice of coupling reagent is critical to ensure efficient and high-yielding reactions.

Recommended Coupling Reagents and Conditions

Standard peptide coupling reagents are well-suited for this transformation. The selection between uronium/aminium-based reagents (e.g., HATU, HBTU) and carbodiimides (e.g., EDC) will depend on the specific amine coupling partner and the desired reaction conditions.

Coupling Reagent Additive Base Solvent Typical Conditions Key Considerations
HATU NoneDIPEA, 2,6-LutidineDMF, NMP1.1-1.5 eq. HATU, 2-3 eq. Base, RT, 2-16 hHighly efficient, especially for hindered amines. Low racemization.[11][12]
HBTU/TBTU HOBt (optional)DIPEA, TEADMF, DCM1.1-1.5 eq. HBTU, 2-3 eq. Base, RT, 2-16 hCost-effective alternative to HATU. Byproducts are generally water-soluble.[12][13]
EDC·HCl HOBt, HOAtDIPEA, TEADMF, DCM1.2-2.0 eq. EDC, 1.2 eq. Additive, 2-3 eq. Base, 0°C to RT, 4-24 hWater-soluble byproducts. The use of additives is crucial to minimize side reactions and racemization.[6]
T3P® PyridinePyridineEtOAc, DCM1.5 eq. T3P, 3-4 eq. Pyridine, RT to 50°C, 4-16 hBroadly applicable with low epimerization. Byproducts are water-soluble.[14]

This table provides general guidance. Optimization of equivalents, temperature, and reaction time is recommended for specific substrates.

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a general method for the coupling of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid with a primary or secondary amine.

Materials:

  • 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid

  • Amine of interest

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard work-up and purification reagents

Procedure:

  • To a solution of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid (1.0 eq.) in anhydrous DMF, add the amine (1.0-1.2 eq.).

  • Add HATU (1.2 eq.) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq.).

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents Acid 6-Tosyl-2-oxa-6- azaspiro[3.3]heptane- 1-carboxylic acid Reaction Amide Coupling (RT, 4-16h) Acid->Reaction Amine Primary or Secondary Amine Amine->Reaction HATU HATU HATU->Reaction DIPEA DIPEA DIPEA->Reaction DMF DMF DMF->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product Coupled Amide Product Purification->Product

Caption: Amide Coupling Workflow.

Application Note II: N-Tosyl Deprotection

Following the successful formation of the amide bond, the subsequent step often involves the removal of the N-tosyl protecting group to either reveal the free secondary amine for further functionalization or to arrive at the final target compound. The choice of deprotection method is critical and must be compatible with the functionalities present in the rest of the molecule, including the newly formed amide bond and the oxetane ring.

Deprotection Strategies

The cleavage of the N-S bond in sulfonamides can be achieved under both reductive and acidic conditions.

Deprotection_Strategies Start N-Tosyl Protected Spirocycle Reductive Reductive Cleavage Start->Reductive e.g., Mg/MeOH, Na/Naphthalene Acidic Acidic Hydrolysis Start->Acidic e.g., HBr/AcOH, H₂SO₄ Product Deprotected Spirocycle Reductive->Product Acidic->Product

Caption: N-Tosyl Deprotection Pathways.

Protocol 2: Reductive Detosylation using Magnesium in Methanol

This method is generally mild and tolerates a wide range of functional groups, making it a good first choice for complex molecules.

Materials:

  • N-Tosyl protected 2-oxa-6-azaspiro[3.3]heptane derivative

  • Magnesium turnings

  • Anhydrous Methanol

  • Ammonium chloride (for quenching)

  • Standard work-up and purification reagents

Procedure:

  • To a suspension of magnesium turnings (10-20 eq.) in anhydrous methanol under an inert atmosphere (e.g., Argon), add the N-Tosyl protected spirocycle (1.0 eq.).

  • Heat the mixture to reflux and sonicate if necessary to initiate the reaction.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by flash column chromatography or crystallization as needed.

Protocol 3: Acidic Detosylation using Hydrobromic Acid in Acetic Acid

This is a more classical and often very effective method, but its harsh conditions may not be suitable for substrates with acid-labile groups. The oxetane ring in the 2-oxa-6-azaspiro[3.3]heptane scaffold is generally stable under these conditions, but compatibility should be assessed on a case-by-case basis.[15]

Materials:

  • N-Tosyl protected 2-oxa-6-azaspiro[3.3]heptane derivative

  • 33% Hydrobromic acid in acetic acid

  • Phenol (as a scavenger, optional)

  • Standard work-up and purification reagents

Procedure:

  • To the N-Tosyl protected spirocycle (1.0 eq.), add a solution of 33% HBr in acetic acid. Phenol (1.0-2.0 eq.) can be added as a scavenger.

  • Heat the reaction mixture at 70-90°C for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Basify the aqueous mixture to pH > 10 by the slow addition of a concentrated aqueous solution of NaOH or K₂CO₃.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product as required.

Conclusion

6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid is a highly valuable and strategically important building block for the incorporation of a rigid, three-dimensional spirocyclic scaffold into drug candidates. Its utility is demonstrated through straightforward, albeit carefully chosen, conditions for amide bond formation and reliable protocols for the subsequent removal of the N-tosyl protecting group. By providing precise control over the spatial arrangement of pharmacophoric elements, this building block empowers medicinal chemists to navigate beyond the confines of "flatland" chemistry and to design next-generation therapeutics with optimized physicochemical and pharmacological properties.

References

  • Blanc, J., et al. (2018). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 16(35), 6349-6358. Available from: [Link]

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. Available from: [Link]

  • Johansson, A., et al. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. Journal of Medicinal Chemistry, 59(6), 2497-2511. Available from: [Link]

  • Charles River Laboratories. (n.d.). Drug Discovery Patents. Retrieved from: [Link]

  • Gennemark, P., et al. (2016). Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs. British Journal of Pharmacology, 173(11), 1765-1778. Available from: [Link]

  • Lewandowska, E., et al. (1994). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Journal of Organic Chemistry, 59(21), 6295-6301. Available from: [Link]

  • Miyake, Y., et al. (2020). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 8, 622. Available from: [Link]

  • Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1629-1634. Available from: [Link]

  • Reyes-Rodriguez, G. J., et al. (2021). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. ACS Central Science, 7(5), 886-894. Available from: [Link]

  • Dunetz, J. R., et al. (2016). T3P® and Other Modern Reagents for Amide Bond Formation. Organic Process Research & Development, 20(2), 140-177. Available from: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6524-6527. Available from: [Link]

  • Colella, M., et al. (2020). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Chemistry – A European Journal, 26(62), 14101-14106. Available from: [Link]

  • Scott, K. A., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1545-1551. Available from: [Link]

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6559-6668. Available from: [Link]

  • Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 108-115. Available from: [Link]

  • Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available from: [Link]

  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. Retrieved from: [Link]

  • Muizebelt, I., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. The Journal of Organic Chemistry, 74(17), 6861-6864. Available from: [Link]

  • Mykhailiuk, P. K. (2015). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Angewandte Chemie International Edition, 54(24), 7122-7126. Available from: [Link]

  • Feula, A. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Retrieved from: [Link]

  • Mykhailiuk, P. K., et al. (2025). "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. Angewandte Chemie International Edition, 64(7), e202418850. Available from: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from: [Link]

  • Tyler, J. L., et al. (2021). Strain-Release-Driven Friedel-Crafts Spirocyclization of Azabicyclo[1.1.0]butanes. Angewandte Chemie International Edition, 60(52), 27027-27032. Available from: [Link]

  • Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198-1204. Available from: [Link]

  • Kamal, A., et al. (2007). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 48(17), 3029-3032. Available from: [Link]

  • Smith, A. C., et al. (2018). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. Available from: [Link]

  • Appretech Scientific Limited. (n.d.). 6-tosyl-2-oxa-6-azaspiro[3.3]heptane. Retrieved from: [Link]

Sources

Application

The Strategic Incorporation of Oxa-azaspiro[3.3]heptanes in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: Embracing Three-Dimensionality in Drug Design In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Design

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flat" chemical space dominated by aromatic and conformationally flexible aliphatic rings. The "Escape from Flatland" initiative has spurred the exploration of rigid, three-dimensional scaffolds that can project functionalities into chemical space with greater precision.[1] Among the rising stars in this paradigm shift are the oxa-azaspiro[3.3]heptanes, a class of strained spirocyclic systems that offer a unique combination of desirable physicochemical properties and synthetic accessibility.

This comprehensive guide delves into the practical applications of oxa-azaspiro[3.3]heptanes in drug discovery, providing not only the conceptual framework for their use but also detailed, field-proven protocols for their synthesis and incorporation into lead compounds.

The Oxa-azaspiro[3.3]heptane Scaffold: A Bioisosteric Game-Changer

Oxa-azaspiro[3.3]heptanes are spirocyclic compounds featuring a central quaternary carbon connecting an oxetane and an azetidine ring. This rigid framework serves as an excellent bioisosteric replacement for commonly employed saturated heterocyles such as morpholine, piperidine, and piperazine.[1] The rationale behind this strategic replacement lies in the profound and often beneficial impact of the spirocyclic core on a molecule's properties.

Key Advantages of Incorporating Oxa-azaspiro[3.3]heptanes:
  • Enhanced Aqueous Solubility and Reduced Lipophilicity: Counterintuitively, the addition of a carbon atom in the spirocyclic scaffold can lead to a decrease in lipophilicity (logD). This phenomenon is attributed to the increased basicity of the azetidine nitrogen, which is further from the electron-withdrawing oxygen atom compared to a morpholine. This can be a crucial advantage in optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.

  • Improved Metabolic Stability: The spirocyclic nature and the presence of quaternary carbons render oxa-azaspiro[3.3]heptanes less susceptible to oxidative metabolism by cytochrome P450 enzymes, a common metabolic pathway for many drugs.[2]

  • Increased Three-Dimensionality (Fsp³ character): The rigid, non-planar structure of oxa-azaspiro[3.3]heptanes allows for a more defined spatial arrangement of substituents, leading to potentially higher binding affinity and selectivity for the biological target.[1]

  • Novel Chemical Space and Intellectual Property: The use of these unique scaffolds allows for the exploration of novel chemical space, providing opportunities for the development of patent-free analogues of existing drugs.[3]

The following diagram illustrates the concept of oxa-azaspiro[3.3]heptanes as bioisosteres for common saturated heterocycles.

G cluster_0 Common Heterocycles cluster_1 Oxa-azaspiro[3.3]heptane Bioisosteres A Piperidine D 2-Azaspiro[3.3]heptane A->D Bioisosteric Replacement B Morpholine E 2-Oxa-6-azaspiro[3.3]heptane B->E Bioisosteric Replacement C Piperazine F 2,6-Diazaspiro[3.3]heptane C->F Bioisosteric Replacement G A 2-Oxa-6-azaspiro[3.3]heptane B N-Protected Azetidine with Two Electrophilic Centers A->B Disconnect C-N bonds C 3,3-Bis(halomethyl)oxetane B->C Form Azetidine Ring D Primary Amine or Amide B->D Introduce Nitrogen Source

Caption: Retrosynthetic analysis of 2-oxa-6-azaspiro[3.3]heptane.

Detailed Experimental Protocols

The following protocols provide step-by-step procedures for the synthesis of key oxa-azaspiro[3.3]heptane building blocks. These protocols are designed to be self-validating, with clear instructions and expected outcomes.

Protocol 1: Synthesis of N-Boc-2-oxa-6-azaspiro[3.3]heptane

This protocol describes a reliable method for the preparation of the widely used N-Boc protected 2-oxa-6-azaspiro[3.3]heptane, a versatile intermediate for further functionalization.

Materials:

  • 3-(Bromomethyl)-3-(hydroxymethyl)oxetane

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF)

  • Triphenylphosphine (PPh₃)

  • Water (H₂O)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Azide Formation:

    • To a solution of 3-(bromomethyl)-3-(hydroxymethyl)oxetane (1.0 eq) in DMF, add sodium azide (1.5 eq).

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Cool the reaction to room temperature and pour into water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to afford 3-(azidomethyl)-3-(hydroxymethyl)oxetane.

  • Staudinger Reduction and Boc Protection:

    • Dissolve the crude 3-(azidomethyl)-3-(hydroxymethyl)oxetane in a mixture of THF and water (4:1).

    • Add triphenylphosphine (1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Add di-tert-butyl dicarbonate (1.5 eq) and a saturated aqueous solution of sodium bicarbonate (3.0 eq).

    • Stir the biphasic mixture vigorously for 24 hours.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-2-oxa-6-azaspiro[3.3]heptane.

Protocol 2: Functionalization via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed cross-coupling of N-Boc-2-oxa-6-azaspiro[3.3]heptane with an aryl halide, a powerful method for introducing aromatic substituents. [4] Materials:

  • N-Boc-2-oxa-6-azaspiro[3.3]heptane (1.0 eq)

  • Aryl halide (e.g., 4-bromotoluene) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To an oven-dried reaction vessel, add N-Boc-2-oxa-6-azaspiro[3.3]heptane, the aryl halide, Pd₂(dba)₃, XPhos, and NaOtBu.

    • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

    • Add anhydrous toluene via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-N-Boc-2-oxa-6-azaspiro[3.3]heptane.

Data Presentation: Impact on Physicochemical Properties

The following table summarizes the typical changes in physicochemical properties observed upon replacing a common heterocycle with a 2-oxa-6-azaspiro[3.3]heptane moiety in a series of proprietary compounds.

Parent HeterocycleReplacement ScaffoldΔlogD (pH 7.4)ΔpKa
Morpholine2-Oxa-6-azaspiro[3.3]heptane-0.5 to -1.2+1.0 to +2.0
Piperidine2-Azaspiro[3.3]heptane-0.3 to -0.8+0.5 to +1.5

Data is generalized from multiple sources and serves as an illustrative example.

Conclusion and Future Outlook

Oxa-azaspiro[3.3]heptanes have firmly established themselves as valuable building blocks in modern medicinal chemistry. Their unique ability to modulate key physicochemical properties while introducing structural novelty and three-dimensionality makes them a powerful tool for overcoming common challenges in drug discovery, such as poor solubility, metabolic instability, and "patent cliff" scenarios. The continued development of efficient and scalable synthetic routes to a diverse range of functionalized oxa-azaspiro[3.3]heptane derivatives will undoubtedly fuel their even wider application in the design and synthesis of the next generation of therapeutics.

References

  • Burkhard, J. A., Guérot, C., Knust, H., Rogers-Evans, M., & Carreira, E. M. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6642–6645. [Link]

  • Dehnhardt, C. M., et al. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. Journal of Medicinal Chemistry, 59(21), 9789-9800. [Link]

  • Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198-1204. [Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-41. [Link]

  • Natho, P., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis. [Link]

  • Stepan, A. F., et al. (2012). The pursuit of sp3-rich compounds in contemporary medicinal chemistry. MedChemComm, 3(4), 405-414. [Link]

  • Wallace, O. B., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1509–1514. [Link]

  • Wuitschik, G., et al. (2008). Spirocyclic oxetanes: synthesis and properties. Angewandte Chemie International Edition, 47(24), 4512-4515. [Link]

  • Mykhailiuk, P. K. (2017). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. Angewandte Chemie International Edition, 56(3), 846-849. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. [Link]

Sources

Method

Mastering Amide Bond Formation: A Protocol for Coupling with 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic Acid

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with improved physicochemical properties...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with improved physicochemical properties is paramount. The "escape from flatland"—a strategic shift from planar, aromatic structures to three-dimensional, F(sp³)-rich scaffolds—has been a guiding principle in the design of next-generation therapeutics.[1][2] Within this paradigm, strained spirocyclic systems, such as the 2-oxa-6-azaspiro[3.3]heptane motif, have emerged as valuable building blocks.[1][3] Their rigid, well-defined three-dimensional orientation offers a unique way to explore chemical space, potentially leading to enhanced target engagement, improved metabolic stability, and favorable pharmacokinetic profiles.[4][5]

6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid is a particularly noteworthy example of such a scaffold. The spirocyclic core introduces significant steric hindrance around the carboxylic acid functionality, presenting a unique challenge for one of the most fundamental reactions in drug development: amide bond formation. This application note provides a detailed, field-proven protocol for the successful amide coupling of this sterically demanding carboxylic acid, offering insights into reagent selection, reaction optimization, and product purification.

The Challenge of Sterically Hindered Amide Coupling

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process.[6] Consequently, the reaction necessitates the activation of the carboxylic acid.[7] A plethora of coupling reagents have been developed for this purpose, broadly categorized into carbodiimides, uronium/aminium salts, and phosphonium salts.[7]

However, when dealing with a sterically congested carboxylic acid like 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid, the nucleophilic attack of the amine on the activated carboxylic acid intermediate can be significantly impeded. This often leads to sluggish reactions, low yields, and the formation of undesired byproducts. Therefore, the choice of coupling reagent and reaction conditions is critical to overcoming this steric barrier.

Reagent Selection and Rationale

For the amide coupling of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid, a highly reactive coupling reagent is recommended to facilitate the formation of the activated intermediate and promote the subsequent nucleophilic attack by the amine.

Primary Recommendation: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

HATU is a third-generation uronium-based coupling reagent known for its high efficiency and low rates of racemization.[8] Its mechanism involves the formation of a highly reactive O-acyl(tetramethyl)isouronium salt, which readily reacts with the amine to form the desired amide.[8] The use of HATU is particularly advantageous for coupling sterically hindered amino acids and electron-deficient amines.[8]

Alternative Recommendation: EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole)

The combination of a carbodiimide, such as EDC, with an additive like HOBt is a classic and cost-effective method for amide bond formation. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to generate an active ester, which is less prone to racemization and side reactions.[9] While generally effective, this method may require longer reaction times or elevated temperatures for highly hindered substrates.

The Role of the Tosyl Protecting Group

The p-toluenesulfonyl (tosyl) group serves as a robust protecting group for the secondary amine within the spirocyclic core.[10] Its electron-withdrawing nature reduces the nucleophilicity of the nitrogen, preventing it from participating in unwanted side reactions during the amide coupling process. The tosyl group is stable under the basic conditions of the coupling reaction and can be removed at a later stage if desired, using reductive or strongly acidic conditions.

Detailed Experimental Protocol

This protocol details the amide coupling of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid with a generic primary amine using HATU.

Materials and Reagents:

ReagentM.W.Equivalents
6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid297.33 g/mol 1.0
Primary AmineVaries1.1
HATU380.23 g/mol 1.2
N,N-Diisopropylethylamine (DIPEA)129.24 g/mol 3.0
Anhydrous N,N-Dimethylformamide (DMF)--
Ethyl Acetate (EtOAc)--
1M Hydrochloric Acid (HCl)--
Saturated Sodium Bicarbonate (NaHCO₃) solution--
Brine--
Anhydrous Magnesium Sulfate (MgSO₄)--

Reaction Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A Dissolve Carboxylic Acid in anhydrous DMF B Add Amine, DIPEA, and HATU A->B C Stir at Room Temperature B->C D Dilute with EtOAc C->D E Wash with 1M HCl D->E F Wash with sat. NaHCO₃ E->F G Wash with Brine F->G H Dry over MgSO₄ G->H I Filter and Concentrate H->I J Silica Gel Chromatography I->J K Characterize Pure Product J->K

Caption: Experimental workflow for the HATU-mediated amide coupling.

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1 M concentration).

  • To the stirred solution, add the primary amine (1.1 eq), followed by DIPEA (3.0 eq).

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low Conversion Insufficient activation or steric hindrance.Increase the amount of HATU to 1.5 eq. and DIPEA to 4.0 eq. Consider gentle heating (40-50 °C).
Low nucleophilicity of the amine.If using an electron-deficient amine, increase the reaction time and/or temperature.
Side Product Formation Epimerization (if the amine is chiral).Maintain the reaction at room temperature or below. HATU is known for low epimerization rates.
Guanidinylation of the amine.Add the amine to the pre-activated carboxylic acid (allow the acid, HATU, and DIPEA to stir for 5-10 minutes before adding the amine).
Difficult Purification Co-elution of product and unreacted starting materials.Optimize the chromatography solvent system. Consider a reverse-phase purification if the product is sufficiently polar.
Presence of tetramethylurea byproduct from HATU.Ensure thorough aqueous washes during the workup, as tetramethylurea has some water solubility.

Conclusion

The successful synthesis of amide derivatives from sterically demanding building blocks like 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid is a critical capability for medicinal chemists exploring novel, three-dimensional chemical space. The protocol outlined in this application note, centered on the use of the highly efficient coupling reagent HATU, provides a reliable and robust method to overcome the inherent steric challenges. By understanding the principles of reagent selection and carefully executing the experimental procedure, researchers can confidently incorporate this valuable spirocyclic scaffold into their drug discovery programs, paving the way for the development of innovative therapeutics.

References

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. Available at: [Link]

  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6548-6551. Available at: [Link]

  • Grygorenko, O. O., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. Available at: [Link]

  • Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615-1621. Available at: [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 79-87. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. Chimia, 68(4), 252-255. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Wuitschik, G., et al. (2008). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 47(24), 4512-4516. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • Carpino, L. A., et al. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Available at: [Link]

  • Common Organic Chemistry. Amine to Amide (Coupling) - HATU. Available at: [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). Available at: [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Available at: [Link]

Sources

Application

Application Note &amp; Protocols: Strategic Derivatization of the Carboxylic Acid Moiety on Spiro[3.3]heptane Scaffolds

Audience: Researchers, scientists, and drug development professionals. Abstract The spiro[3.3]heptane motif has emerged as a critical three-dimensional scaffold in modern medicinal chemistry, frequently employed as a sat...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The spiro[3.3]heptane motif has emerged as a critical three-dimensional scaffold in modern medicinal chemistry, frequently employed as a saturated bioisostere for phenyl rings to improve physicochemical properties and escape "flatland".[1][2][3] The carboxylic acid functional group on this scaffold is a versatile chemical handle, enabling a wide array of derivatizations to fine-tune a molecule's pharmacological profile. This guide provides an in-depth exploration of key derivatization strategies for spiro[3.3]heptane carboxylic acids, focusing on the formation of amides, esters, and heterocyclic bioisosteres. We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer insights into overcoming challenges such as steric hindrance inherent to this unique scaffold.

The Strategic Importance of the Spiro[3.3]heptane Carboxylic Acid Handle

The rigid, non-planar structure of the spiro[3.3]heptane core offers a unique spatial arrangement of substituents, making it a valuable tool in drug design.[4][5] When functionalized with a carboxylic acid, such as spiro[3.3]heptane-2-carboxylic acid, the scaffold becomes a powerful building block for creating novel chemical entities.[6] The carboxylic acid group serves as a primary point of diversification for:

  • Modulating Biological Activity: Introducing different functional groups can alter interactions with biological targets.

  • Optimizing ADME Properties: Derivatives can be synthesized to improve solubility, permeability, and metabolic stability.

  • Exploring Structure-Activity Relationships (SAR): A systematic library of derivatives allows for a thorough investigation of how structural changes impact efficacy and safety.

This document details three primary classes of derivatization: amide bond formation, esterification, and conversion to oxadiazole heterocycles.

Amide Bond Formation: The Cornerstone of Medicinal Chemistry

Amide bond formation is arguably the most utilized reaction in drug discovery, valued for the chemical and metabolic stability of the resulting linkage.[7][8] The direct condensation of a carboxylic acid and an amine requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine.

Causality of Reagent Selection

The choice of coupling reagent is critical and depends on the steric and electronic properties of both the spiro[3.3]heptane carboxylic acid and the amine coupling partner. While the spiro[3.3]heptane core is sterically demanding, standard coupling conditions are often sufficient. However, for particularly hindered systems or with electron-deficient amines, more robust methods are required.[9][10]

  • Uronium/Phosphonium Salts (HATU, HBTU, PyBOP): These reagents are highly efficient and rapid, forming a highly reactive activated ester in situ. They are often the first choice for general-purpose amide coupling due to their high yields and suppression of side reactions.[7]

  • Carbodiimides (EDC, DIC): These are cost-effective but can be slower and may require additives like HOBt or DMAP to prevent side reactions and racemization.[11][12]

  • Acyl Fluorides: For exceptionally hindered substrates where standard methods fail, converting the carboxylic acid to a highly reactive acyl fluoride intermediate can be a powerful strategy.[10] The small size of the fluoride leaving group minimizes steric clash during the subsequent aminolysis.

Amide_Workflow cluster_activation Activation cluster_coupling Coupling S3H_COOH Spiro[3.3]heptane Carboxylic Acid Coupling_Reagent Coupling Reagent (e.g., HATU, BTFFH) S3H_COOH->Coupling_Reagent Step 1a Activated_Intermediate Activated Intermediate (Acyl-Uronium, Acyl Fluoride) Coupling_Reagent->Activated_Intermediate Step 1b Amine R-NH2 Activated_Intermediate->Amine Step 2 Amide_Product Spiro[3.3]heptane Amide Derivative Amine->Amide_Product Esterification_Workflow S3H_COOH Spiro[3.3]heptane Carboxylic Acid Catalyst Catalyst (H+ or DCC/DMAP) S3H_COOH->Catalyst Alcohol R-OH Alcohol->Catalyst Ester_Product Spiro[3.3]heptane Ester Derivative Catalyst->Ester_Product Dehydration Oxadiazole_Workflow S3H_COOH Spiro[3.3]heptane Carboxylic Acid Hydrazide Acyl Hydrazide Intermediate S3H_COOH->Hydrazide 1. Hydrazine, Coupling Agent Oxadiazole 1,3,4-Oxadiazole Derivative Hydrazide->Oxadiazole 2. Cyclodehydration (e.g., POCl₃)

Sources

Method

Application Note &amp; Protocol: Leveraging 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid for Innovative Fragment-Based Drug Discovery

Introduction: A Novel Scaffold for Navigating Chemical Space Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying high-quality le...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Scaffold for Navigating Chemical Space

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying high-quality lead compounds.[1] The core principle of FBDD is to screen small, low-complexity molecules ("fragments") that, despite their weak affinity, bind efficiently to the target protein. These initial hits then serve as starting points for the rational design of more potent, drug-like molecules. This approach allows for a more efficient exploration of chemical space and often yields lead compounds with superior physicochemical properties.[1]

This application note introduces 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid , a novel fragment poised to make a significant impact in FBDD campaigns. Its unique three-dimensional architecture, combining a spirocyclic core with an oxetane motif, offers several advantages for drug discovery researchers.

The spirocyclic scaffold provides inherent three-dimensionality, a desirable trait for escaping the "flatland" of traditional aromatic compounds and improving target engagement.[2] This rigid structure can help to pre-organize functional groups in a favorable orientation for binding, potentially leading to higher ligand efficiency.[2] Furthermore, the incorporation of spirocycles has been shown to improve physicochemical properties such as aqueous solubility and metabolic stability.[2][3]

The oxetane moiety is a valuable bioisostere for gem-dimethyl and carbonyl groups, and its inclusion can lead to improved solubility, metabolic stability, and reduced lipophilicity.[4][5] The polar and electron-withdrawing nature of the oxetane can also introduce favorable interactions with the target protein.[4]

This document provides a comprehensive guide for the practical application of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid in an FBDD workflow, from initial characterization to hit-to-lead optimization.

Physicochemical Properties of the Fragment

Prior to initiating a screening campaign, it is crucial to characterize the physicochemical properties of the fragment to ensure its suitability for the chosen screening assays.

PropertyValueSource
CAS Number 1349199-54-7[6][7]
Molecular Formula C13H15NO5S[6][8]
Molecular Weight 297.33 g/mol [7][9]
Appearance Off-white solid[7]
Purity ≥97%[7]
Storage Store at 0-8 °C[7]

A comprehensive in-house characterization of solubility and stability in relevant buffer systems is highly recommended.

Experimental Workflows: From Fragment to Lead

The following sections outline a series of protocols for effectively utilizing 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid in an FBDD campaign.

Protocol 1: Fragment Quality Control and Stock Solution Preparation

Rationale: Ensuring the purity and solubility of the fragment is a critical first step to avoid false positives and ensure reproducible results.

Materials:

  • 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Assay buffer (e.g., PBS, HEPES, depending on the target protein)

  • Analytical balance, vortex mixer, centrifuge

Procedure:

  • Purity Verification: Confirm the purity of the fragment using LC-MS and ¹H NMR.

  • Stock Solution Preparation:

    • Accurately weigh a small amount of the fragment.

    • Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM).

    • Vortex thoroughly to ensure complete dissolution.

    • Centrifuge briefly to pellet any undissolved particulates.

  • Solubility Assessment:

    • Prepare serial dilutions of the DMSO stock solution in the intended assay buffer.

    • Visually inspect for precipitation.

    • Quantify the solubility using a nephelometry-based assay or by analyzing the supernatant of a saturated solution via HPLC. The working concentration for screening should be well below the measured solubility limit.

Protocol 2: Primary Screening using Surface Plasmon Resonance (SPR)

Rationale: SPR is a sensitive, label-free technique ideal for detecting the weak interactions characteristic of fragment binding.[10][11] It provides real-time kinetics and affinity data.[12][13]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Target protein

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Fragment stock solution

  • Running buffer (degassed and filtered)

Procedure:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface via amine coupling. Aim for a low immobilization density to minimize mass transport effects.

    • Activate the surface with a mixture of EDC and NHS.

    • Inject the protein solution (typically 10-50 µg/mL in a low ionic strength buffer).

    • Deactivate any remaining active esters with ethanolamine.

  • Fragment Screening:

    • Prepare a dilution series of the fragment in running buffer. A typical concentration range for fragment screening is 10 µM to 1 mM.

    • Inject the fragment solutions over the immobilized protein surface and a reference flow cell.

    • Monitor the binding response in real-time.

    • Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt).

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

    • Analyze the steady-state binding responses to determine the dissociation constant (KD).

    • Hits are typically identified based on a response significantly above the background noise and a dose-dependent binding pattern.

FBDD_Workflow cluster_prep Preparation cluster_screen Screening & Validation cluster_opt Optimization QC Fragment QC & Solubility SPR Primary Screen (SPR) QC->SPR Soluble Fragment NMR Orthogonal Screen (NMR) SPR->NMR Initial Hits Xray Structural Validation (X-ray) NMR->Xray Confirmed Binders SAR Hit-to-Lead Optimization Xray->SAR Binding Mode Lead Lead Compound SAR->Lead Improved Affinity & Properties

Caption: FBDD workflow from fragment preparation to lead optimization.

Protocol 3: Orthogonal Hit Validation using NMR Spectroscopy

Rationale: NMR spectroscopy is a powerful tool for confirming hits from primary screens and providing information about the binding site.[14][15] Ligand-observed NMR experiments are particularly useful for fragment screening.[16]

Materials:

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe

  • ¹⁵N-labeled target protein (for protein-observed methods) or unlabeled protein (for ligand-observed methods)

  • NMR tubes

  • Fragment stock solution

  • NMR buffer (containing D₂O)

Procedure (Ligand-Observed - Saturation Transfer Difference):

  • Sample Preparation:

    • Prepare a sample containing the target protein (typically 10-50 µM) and the fragment hit (at a concentration where binding was observed in SPR).

    • Prepare a control sample with the fragment alone.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum of the control sample.

    • Acquire an STD NMR spectrum of the protein-fragment sample. This involves selectively saturating protein resonances and observing the transfer of saturation to the binding fragment.

  • Data Analysis:

    • A positive STD signal for the fragment's protons confirms binding.

    • The relative intensity of the STD signals can provide information about which part of the fragment is in closest proximity to the protein.

Procedure (Protein-Observed - ¹H-¹⁵N HSQC):

  • Sample Preparation:

    • Prepare a sample of uniformly ¹⁵N-labeled protein (typically 50-100 µM) in NMR buffer.

    • Acquire a reference ¹H-¹⁵N HSQC spectrum.

  • Titration:

    • Add a small aliquot of the fragment stock solution to the protein sample.

    • Acquire another ¹H-¹⁵N HSQC spectrum.

  • Data Analysis:

    • Compare the two HSQC spectra. Chemical shift perturbations (CSPs) of specific amide resonances indicate that the fragment is binding to the protein at or near those residues.

    • Mapping the perturbed residues onto the protein structure can reveal the binding site.

Protocol 4: Structural Characterization by X-ray Crystallography

Rationale: Obtaining a high-resolution crystal structure of the protein-fragment complex provides definitive evidence of binding and reveals the precise binding mode, which is invaluable for structure-based drug design.[17][18][19]

Materials:

  • Crystals of the target protein

  • Fragment stock solution

  • Cryoprotectant

  • X-ray diffraction equipment (in-house or synchrotron beamline)

Procedure:

  • Crystal Soaking:

    • Prepare a soaking solution containing the fragment at a concentration 5-10 times the measured KD, dissolved in a cryoprotectant-containing mother liquor.

    • Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.

  • Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.

    • Carefully analyze the electron density maps to confirm the presence and determine the orientation of the bound fragment.

    • Analyze the protein-fragment interactions (e.g., hydrogen bonds, hydrophobic contacts) to guide subsequent optimization efforts.[20]

Hit-to-Lead Optimization Strategies

Once a fragment hit is validated and its binding mode is understood, the next step is to elaborate the fragment into a more potent lead compound. The carboxylic acid and the tosyl group on 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid provide two key vectors for chemical modification.

1. Fragment Growing: This strategy involves adding chemical functionality to the fragment to pick up additional interactions with the target protein.[21]

  • Vector 1 (Carboxylic Acid): The carboxylic acid can be converted to an amide, ester, or other functional groups to probe for nearby pockets or hydrogen bond donors/acceptors.
  • Vector 2 (Tosyl Group): The tosyl group can be replaced with other sulfonamides or aromatic groups to explore hydrophobic pockets or form different interactions.

2. Fragment Linking/Merging: If another fragment is found to bind in a nearby pocket, the two fragments can be linked together to create a larger, higher-affinity molecule.[21][22]

Hit_to_Lead cluster_hit Validated Hit cluster_strategies Optimization Strategies cluster_vectors Modification Vectors cluster_lead Outcome Hit 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane- 1-carboxylic acid bound to target Growing Fragment Growing Hit->Growing Linking Fragment Linking Hit->Linking Vector1 Carboxylic Acid Modification Growing->Vector1 Vector2 Tosyl Group Modification Growing->Vector2 Lead Potent Lead Compound Linking->Lead Vector1->Lead Vector2->Lead

Sources

Application

incorporation of spirocyclic amino acids into peptides

Application Note & Protocols Topic: Strategic Incorporation of Spirocyclic Amino Acids into Peptides: Methodologies and Best Practices Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Abstrac...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Strategic Incorporation of Spirocyclic Amino Acids into Peptides: Methodologies and Best Practices

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

The introduction of conformational rigidity into peptide scaffolds is a cornerstone of modern peptidomimetic design, aimed at enhancing binding affinity, selectivity, and metabolic stability. Spirocyclic amino acids represent a unique class of constrained building blocks that project side-chain mimics in well-defined, three-dimensional orientations. Their incorporation, however, presents significant synthetic challenges, primarily due to severe steric hindrance at the α-carbon. This guide provides a comprehensive overview of the strategic considerations, detailed protocols, and troubleshooting advice for the successful integration of spirocyclic amino acids into peptide sequences using both solid-phase and solution-phase methodologies. We will explore the rationale behind reagent selection, reaction optimization, and robust analytical characterization to empower researchers in harnessing the full potential of these valuable scaffolds.

The Rationale: Why Constrain Peptides with Spirocyclic Scaffolds?

Native peptides often suffer from metabolic instability and poor oral bioavailability, largely due to their conformational flexibility, which makes them susceptible to proteolytic degradation. Introducing rigid structural motifs can lock the peptide into a bioactive conformation, mimicking the bound state at its biological target and protecting the amide backbone from enzymatic cleavage.

Spirocyclic amino acids are exceptionally effective in this role. The defining feature of these molecules is the presence of two rings sharing a single atom, the α-carbon of the amino acid. This unique arrangement provides a rigid framework that significantly restricts the peptide backbone's rotational freedom (φ and ψ dihedral angles). This conformational locking can lead to:

  • Enhanced Potency and Selectivity: By pre-organizing the peptide into a conformation that is optimal for receptor binding, the entropic penalty upon binding is reduced, often leading to a significant increase in affinity and selectivity.

  • Increased Proteolytic Stability: The sterically demanding spirocyclic core can shield adjacent peptide bonds from the active sites of proteases, thereby extending the peptide's half-life in vivo.

  • Novelty and Patentability: The use of these unique structures provides access to novel chemical space, offering a clear path to new intellectual property in drug discovery programs.

Below is a diagram illustrating the general concept of incorporating a spirocyclic amino acid to induce a specific turn in a peptide chain.

G cluster_0 Flexible Peptide Chain cluster_1 Constrained Peptide Chain A AA(n-1) B AA(n) A->B Flexible Bonds C AA(n+1) B->C Flexible Bonds D AA(n-1) E Spirocyclic AA D->E Restricted Rotation F AA(n+1) E->F Restricted Rotation Flexible Native Flexible Peptide Constrained Spiro-Constrained Peptide

Caption: Conformational restriction of a peptide backbone via a spirocyclic amino acid.

The Primary Challenge: Overcoming Steric Hindrance in Peptide Coupling

The central difficulty in working with spirocyclic amino acids is the extreme steric bulk surrounding the nucleophilic amine and the carboxylic acid. The quaternary α-carbon and the rigid ring systems hinder the approach of both the incoming activated amino acid and the activating reagents. This can result in dramatically slowed reaction kinetics or, in worst-case scenarios, complete reaction failure.

Therefore, standard peptide coupling conditions are often inadequate. Success hinges on the careful selection of highly reactive coupling reagents and optimized reaction conditions designed to overcome this steric barrier.

Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the most common method for peptide assembly. The following protocol is optimized for incorporating a sterically hindered Fmoc-protected spirocyclic amino acid onto a resin-bound peptide chain.

Materials and Reagents
  • Resin: Rink Amide or Wang resin, pre-loaded with the first amino acid.

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Deprotection: 20% (v/v) Piperidine in DMF.

  • Amino Acids: Standard Fmoc-protected amino acids and the desired Fmoc-Spiro-AA-OH.

  • Coupling Reagents:

    • High-Reactivity Urionium Salt: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These are generally the most effective choices.

    • Alternative: COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is also an excellent, highly reactive option.

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. Collidine is a weaker base and can sometimes reduce the risk of epimerization.

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

Step-by-Step SPPS Protocol

This protocol assumes a 0.1 mmol scale synthesis.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel. Drain the solvent.

  • Fmoc-Deprotection:

    • Add 20% piperidine/DMF solution to the resin.

    • Agitate for 3 minutes. Drain.

    • Add a fresh portion of 20% piperidine/DMF.

    • Agitate for 10-15 minutes. Drain.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of beads. A positive result (deep blue beads) confirms the presence of a free primary amine.

  • Activation and Coupling of the Spirocyclic Amino Acid:

    • In a separate vial, dissolve the Fmoc-Spiro-AA-OH (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in anhydrous DMF (2 mL).

    • Rationale: A significant excess of the amino acid and coupling reagent is used to drive the reaction to completion. DIPEA is used in excess to both activate the carboxyl group and neutralize the resulting acid.

    • Allow the activation mixture to pre-activate for 2-5 minutes. The solution may change color.

    • Add the activation mixture to the drained resin.

    • Agitate at room temperature for 4-12 hours. For particularly difficult couplings, agitation at a slightly elevated temperature (35-40 °C) can be beneficial, but must be monitored for potential side reactions.

  • Monitoring the Coupling Reaction:

    • After the initial coupling time, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.

    • If the test is negative (colorless or yellow beads), the coupling is complete. Proceed to Step 6.

    • If the test is positive (blue beads), the coupling is incomplete. Redrain the vessel and repeat the coupling (Step 4) with a fresh solution of reagents (a "double couple").

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin extensively with DMF (5x), DCM (3x), and IPA (3x) to remove all unreacted reagents and byproducts.

  • Capping (Optional but Recommended for Failed Couplings): If the coupling remains incomplete after a double couple, it is crucial to cap the unreacted free amines to prevent the formation of deletion sequences.

    • Treat the resin with a solution of 10% Acetic Anhydride and 10% DIPEA in DMF for 30 minutes.

    • Wash thoroughly as described in Step 6.

  • Continuation of Synthesis: Proceed with the deprotection and coupling of the next standard amino acid in the sequence.

SPPS Workflow Diagram

SPPS_Workflow Start Start: Resin-Bound Peptide (Fmoc-Protected N-terminus) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF, DCM) Deprotection->Wash1 Kaiser1 3. Kaiser Test (Confirm free amine) Wash1->Kaiser1 Activation 4. Prepare Activation Mix: Fmoc-Spiro-AA-OH (4 eq) HATU (3.9 eq) DIPEA (8 eq) in DMF Kaiser1->Activation Test Positive Coupling 5. Couple to Resin (4-12h, RT or 40°C) Activation->Coupling Wash2 6. Wash (DMF, DCM, IPA) Coupling->Wash2 Kaiser2 7. Kaiser Test (Check completion) Wash2->Kaiser2 Kaiser2->Coupling Test Positive (Incomplete) 'Double Couple' Capping Capping (Acetic Anhydride/DIPEA) Kaiser2->Capping Positive after Double Couple Next_AA Proceed to Next Amino Acid Kaiser2->Next_AA Test Negative (Complete) Capping->Next_AA

Caption: SPPS workflow for incorporating a sterically demanding spirocyclic amino acid.

Characterization and Quality Control

Confirming the successful incorporation of the spirocyclic amino acid and the overall purity of the final peptide is critical.

  • Mass Spectrometry (LC-MS): This is the primary tool for verification. The observed mass of the crude peptide after cleavage from the resin should match the calculated theoretical mass. The absence of a peak corresponding to a deletion sequence (peptide mass minus spiro-AA mass) is a good indicator of successful coupling.

  • High-Performance Liquid Chromatography (HPLC): Analytical reverse-phase HPLC is used to assess the purity of the crude peptide. A single major peak is desired. Preparative HPLC is then used to purify the target peptide to >95% purity.

  • Nuclear Magnetic Resonance (NMR): For peptides containing spirocyclic amino acids, 2D NMR techniques like COSY and NOESY can be invaluable. They can help confirm the structural integrity of the spirocyclic core and provide insights into the local conformation of the peptide backbone around the constrained residue.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Insufficient reagent reactivity. 2. Extreme steric hindrance. 3. Poor resin swelling or aggregation.1. Switch to a more potent coupling reagent (e.g., COMU if HATU failed). 2. Increase reaction time (up to 24h) and/or temperature (to 40-50°C). 3. Use a "double couple" strategy. 4. Consider using a more polar solvent mixture or a different resin type (e.g., ChemMatrix®).
Epimerization/Racemization 1. Over-activation of the amino acid. 2. Strong base used during coupling. 3. Elevated temperatures for extended periods.1. Reduce pre-activation time. 2. Use a sterically hindered, milder base like 2,4,6-Collidine instead of DIPEA. 3. If using heat, minimize the duration. Add oxyma-based additives which are known to suppress racemization.
Deletion Sequence Observed in LC-MS Incomplete coupling at the spirocyclic position followed by failure to cap unreacted amines.Always perform a capping step with acetic anhydride if a coupling reaction is confirmed to be incomplete after multiple attempts.
Low Yield After Cleavage Steric hindrance preventing complete reaction at multiple steps, or acid-lability of the spiro-scaffold during cleavage.Optimize each coupling step meticulously. For cleavage, use a scavenger cocktail (e.g., triisopropylsilane, water) to protect sensitive groups and ensure the reaction goes to completion.

Conclusion

The incorporation of spirocyclic amino acids is a powerful strategy for transforming flexible peptides into potent, stable, and selective drug candidates. While synthetically challenging, the steric hurdles can be reliably overcome through the use of highly active uronium salt coupling reagents, extended reaction times, and rigorous in-process monitoring. By following the optimized protocols and troubleshooting guidelines presented here, researchers can confidently integrate these valuable conformational constraints into their peptide designs, paving the way for the discovery of next-generation therapeutics.

References

  • D'Este, F., & Clayden, J. (2019). Spirocyclic and Bridged Scaffolds in Medicinal Chemistry. In Comprehensive Medicinal Chemistry III (pp. 235-263). Elsevier. [Link]

  • Subirós-Funosas, R., et al. (2013). COMU: scope and limitations of the most efficient peptide coupling reagent. Chemistry–A European Journal, 19(14), 4647-4655. [Link]

  • Han, Y., et al. (2004). Racemization in peptide synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602. [Link]

Method

Application Notes &amp; Protocols: Azaspiro[3.3]heptane as a Bioisosteric Replacement for Piperidine

Authored by: Dr. Gemini, Senior Application Scientist Introduction: The "Escape from Flatland" and the Rise of 3D Scaffolds In modern medicinal chemistry, the piperidine ring is a prevalent scaffold, found in the structu...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The "Escape from Flatland" and the Rise of 3D Scaffolds

In modern medicinal chemistry, the piperidine ring is a prevalent scaffold, found in the structure of numerous FDA-approved drugs.[1] Its popularity stems from its favorable physicochemical properties and synthetic accessibility. However, the piperidine moiety can also introduce metabolic liabilities, often being susceptible to enzymatic oxidation. The drive to improve drug-like properties such as aqueous solubility, metabolic stability, and to explore novel, patentable chemical space has led researchers to seek three-dimensional (3D) bioisosteres.[2][3]

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of a common scaffold with a bioisostere is a powerful strategy for fine-tuning a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile while retaining or enhancing target activity.[4]

Azaspiro[3.3]heptane has emerged as a compelling and innovative bioisostere for the piperidine ring.[5][6] This strained, spirocyclic system, composed of two fused four-membered rings (azetidine and cyclobutane), offers a rigid, 3D-shaped alternative to the more flexible six-membered piperidine ring.[4] Its unique topology can lead to significant improvements in key pharmacological properties.[7][8] This guide provides a detailed overview, comparative data, and experimental protocols for researchers looking to leverage azaspiro[3.3]heptane in their drug discovery programs.

Structural and Physicochemical Properties: A Head-to-Head Comparison

The core structural difference between piperidine and azaspiro[3.3]heptane is the introduction of a spirocyclic center, which imparts a distinct three-dimensional geometry. This "twist" alters the exit vectors for substituents compared to the typical axial/equatorial positions on a piperidine chair conformation. Two common isomers, 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane, have been explored as piperidine surrogates.[1][9]

G cluster_piperidine Piperidine Core cluster_azaspiro Azaspiro[3.3]heptane Bioisostere piperidine Piperidine piperidine_props Flexible Chair Conformation Established Scaffold piperidine->piperidine_props azaspiro Azaspiro[3.3]heptane piperidine->azaspiro Bioisosteric Replacement azaspiro_props Rigid 3D Structure Altered Exit Vectors Novel Chemical Space azaspiro->azaspiro_props

Caption: Logical relationship between piperidine and its bioisostere.

One of the most striking, and perhaps counterintuitive, benefits of this bioisosteric replacement is the potential to lower lipophilicity despite the net addition of a carbon atom. An analysis of matched molecular pairs has shown that replacing piperidines with azaspiro[3.3]heptanes can lower the measured distribution coefficient (logD at pH 7.4) by as much as -1.0.[8] This effect is largely rationalized by an increase in the basicity (pKa) of the nitrogen atom in the spirocyclic scaffold, which leads to a higher proportion of the compound being in its protonated, more water-soluble state at physiological pH.[8]

Table 1: Comparative Physicochemical Properties of Piperidine vs. Azaspiro[3.3]heptane Analogs
PropertyParent Piperidine Compound (A)Azaspiro[3.3]heptane Analog (B)Typical Δ (B - A)Rationale & Causality
logD (pH 7.4) 2.81.6-0.2 to -1.1 Increased basicity leads to higher protonation at pH 7.4, enhancing hydrophilicity.[8]
pKa 6.78.2+0.8 to +1.5 The geometric constraints of the spirocycle alter the orbital hybridization of the nitrogen lone pair, increasing its availability for protonation.[8]
Aqueous Solubility LowerHigherImprovement Directly correlated with the decrease in logD and increased polarity.[7]
Metabolic Stability (t½ in HLM) VariableGenerally HigherImprovement The spirocyclic core can be more resistant to oxidative metabolism by cytochrome P450 enzymes compared to the piperidine ring.[1][7]
hERG Inhibition (IC₅₀) 16 µM22 µMVariable The change in geometry and basicity can alter interactions with off-target ion channels; case-dependent.[8]

Data in the table is illustrative, based on representative examples from the literature, such as the comparison between compounds 6a and 6b in ACS Med. Chem. Lett. 2019, 10, 8, 1147–1152. Absolute values are highly dependent on the specific molecular context.

Application in Medicinal Chemistry: A Validated Strategy

The utility of azaspiro[3.3]heptane as a piperidine bioisostere has been validated in several drug discovery programs. A prominent example is the modification of the local anesthetic drug, Bupivacaine.

  • Case Study: Bupivacaine Analog Researchers synthesized an analog of Bupivacaine where the piperidine ring was replaced with a 1-azaspiro[3.3]heptane core.[2][10][11] This modification resulted in a new, patent-free compound that retained high anesthetic activity.[2][10][11][12][13] This demonstrates that the spirocyclic scaffold can effectively mimic the parent piperidine in binding to the biological target while offering distinct intellectual property.[2]

While the strategy is powerful, it is not a universal solution. The rigid nature of the azaspiro[3.3]heptane scaffold significantly alters the geometry of how substituents are presented to a target protein. In cases where the piperidine ring is not a terminal group and acts as a linker, the "90° twist" can be detrimental to binding, leading to a loss of potency.[8] Therefore, this bioisosteric replacement is often most successful for terminal solvent-exposed groups.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of azaspiro[3.3]heptane-containing molecules compared to their piperidine counterparts.

Protocol 1: Synthesis of a 1-Azaspiro[3.3]heptane Core

This protocol outlines a key synthetic sequence for preparing 1-azaspiro[3.3]heptanes, based on a thermal [2+2] cycloaddition followed by reduction.[1][2][10][11]

Caption: Synthetic workflow for 1-Azaspiro[3.3]heptane.

Methodology:

  • [2+2] Cycloaddition:

    • To a solution of the starting endocyclic alkene (e.g., methylenecyclobutane, 1.0 eq) in a suitable solvent (e.g., toluene), add Graf's isocyanate (chlorosulfonyl isocyanate, 1.1 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to 80-100 °C until the reaction is complete as monitored by TLC or LC-MS.

    • Upon completion, cool the reaction and quench carefully with an aqueous solution of NaHCO₃.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting spirocyclic β-lactam by column chromatography.

    • Causality: The thermal [2+2] cycloaddition is a robust method for forming the strained four-membered lactam ring, which is the key intermediate.[1][2]

  • Lactam Reduction:

    • Safety Note: Alane is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

    • To a solution of the purified β-lactam (1.0 eq) in anhydrous THF under an argon atmosphere at 0 °C, add a solution of alane (AlH₃, ~2.0-3.0 eq) in THF dropwise.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

    • Cool the reaction to 0 °C and quench sequentially and carefully by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting slurry vigorously for 1 hour, then filter through a pad of Celite®, washing with THF or ethyl acetate.

    • Concentrate the filtrate to yield the crude 1-azaspiro[3.3]heptane product, which can be further purified if necessary.

    • Causality: Alane is a particularly effective reducing agent for this transformation. Stronger, more nucleophilic hydrides like LiAlH₄ can lead to undesired ring-opening of the strained lactam, while milder reagents may not be reactive enough. Alane provides a clean reduction to the desired amine.[1][2]

Protocol 2: Comparative In Vitro Metabolic Stability Assay

This protocol is designed to directly compare the metabolic stability of a parent piperidine compound with its azaspiro[3.3]heptane analog using human liver microsomes (HLM).

Sources

Application

synthetic routes utilizing 6-Ts-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid

An In-Depth Guide to the Synthetic Utility of 6-Ts-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic Acid Abstract The quest for novel molecular scaffolds that can enhance the physicochemical and pharmacokinetic properties of dr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 6-Ts-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic Acid

Abstract

The quest for novel molecular scaffolds that can enhance the physicochemical and pharmacokinetic properties of drug candidates is a central theme in modern medicinal chemistry. Three-dimensional, sp³-rich structures are increasingly sought after to escape the "flatland" of traditional aromatic compounds. Among these, the 2-oxa-6-azaspiro[3.3]heptane motif has emerged as a highly valuable bioisostere for common groups like morpholine and para-substituted benzene rings.[1][2] This guide provides a comprehensive overview of the synthetic routes and applications of a key functionalized building block: 6-Ts-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid . We present a plausible and detailed synthetic pathway to this compound and offer step-by-step protocols for its incorporation into larger molecules, empowering researchers and drug development professionals to leverage this unique scaffold in their discovery programs.

The Scientific Rationale: Why 2-Oxa-6-azaspiro[3.3]heptanes?

Spiro[3.3]heptane systems, which feature two cyclobutane rings sharing a single carbon atom, offer a rigid and well-defined three-dimensional geometry.[3] The introduction of heteroatoms, as in the 2-oxa-6-azaspiro[3.3]heptane core, creates a scaffold with unique properties.

  • Bioisosterism: This scaffold serves as an excellent non-classical bioisostere. It can replace a para-substituted benzene ring, often leading to improved aqueous solubility, enhanced metabolic stability, and reduced lipophilicity while preserving or improving biological activity.[4][5][6] The oxetane moiety, in particular, is known to be a metabolically robust hydrogen bond acceptor.[7]

  • Improved Physicochemical Properties: The high sp³ character and inherent rigidity of the spirocyclic system can disrupt planarity and crystallization, leading to compounds with better solubility and permeability profiles.[2]

  • Novel Chemical Space: These building blocks provide access to novel and patent-free chemical space, a crucial consideration in competitive drug discovery landscapes.[8]

The title compound, 6-Ts-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid, is particularly valuable. The tosyl (Ts) group serves as a stable protecting group for the azetidine nitrogen, while the carboxylic acid at the C1 position provides a versatile synthetic handle for elaboration, such as amide bond formation or esterification.

Synthesis of the Core Building Block

While direct literature for the synthesis of 6-Ts-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid is scarce, a robust pathway can be proposed based on established syntheses of the core scaffold and known methodologies for the functionalization of oxetanes. The synthesis is envisioned as a two-stage process: first, the construction of the N-tosylated spirocycle, and second, the selective carboxylation at the C1 position.

Workflow for Synthesis

cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: C1-Carboxylation (Proposed) A 3,3-Bis(bromomethyl)oxetane C 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane A->C Base (e.g., NaOH) Phase-Transfer Catalyst B p-Toluenesulfonamide B->C F 6-Ts-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid C->F 1. Deprotonation (α to Oxetane O) D Strong Base (e.g., n-BuLi or LDA) D->F E Dry Ice (Solid CO₂) E->F 2. Quench with CO₂ 3. Acidic Workup

Caption: Proposed two-stage synthesis of the target carboxylic acid.

Protocol 2.1: Synthesis of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane

This protocol is adapted from a scalable, reported synthesis of the 2-oxa-6-azaspiro[3.3]heptane core, where the N-tosylated compound is a key intermediate.[1][9]

Materials:

  • 3,3-Bis(bromomethyl)oxetane

  • p-Toluenesulfonamide

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

Procedure:

  • To a stirred solution of p-toluenesulfonamide (1.0 eq) and tetrabutylammonium bromide (0.05 eq) in toluene, add a 50% aqueous solution of sodium hydroxide (3.0 eq).

  • Heat the biphasic mixture to 70 °C.

  • Add a solution of 3,3-bis(bromomethyl)oxetane (1.1 eq) in toluene dropwise over 1 hour.

  • Maintain the reaction at 70 °C for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

  • After completion, cool the reaction to room temperature and dilute with water and toluene.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane as a white solid.

Protocol 2.2: Proposed C1-Carboxylation

Scientific Justification: This proposed protocol is based on the principle of directed metalation. The oxygen atom of the oxetane ring is expected to direct deprotonation by a strong base to the adjacent C1 position. This strategy has been successfully applied to functionalize other spirocyclic systems.[8] However, researchers should be aware of the potential for ring-opening or other side reactions due to the strain of the oxetane ring and the strongly basic conditions.[10][11][12]

Materials:

  • 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes) or Lithium diisopropylamide (LDA)

  • Dry ice (solid CO₂), crushed

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

Procedure:

  • Strictly under an inert atmosphere (Argon or Nitrogen) , dissolve 6-tosyl-2-oxa-6-azaspiro[3.3]heptane (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise, keeping the internal temperature below -70 °C. The formation of a lithiated species may be indicated by a color change.

  • Stir the mixture at -78 °C for 1-2 hours.

  • In a separate flask, crush a generous excess of dry ice (5-10 eq).

  • Rapidly transfer the reaction mixture via cannula into the flask containing the crushed dry ice with vigorous stirring.

  • Allow the mixture to warm slowly to room temperature, allowing for the sublimation of excess CO₂.

  • Quench the reaction by adding 1 M HCl until the aqueous layer is acidic (pH ~2-3).

  • Extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude carboxylic acid by column chromatography or recrystallization to yield 6-Ts-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid .

Parameter Protocol 2.1 Protocol 2.2 (Proposed)
Key Reagents NaOH, TBABn-BuLi, Dry Ice (CO₂)
Solvent Toluene / H₂OAnhydrous THF
Temperature 70 °C-78 °C to RT
Atmosphere AirInert (Argon/Nitrogen)
Key Transformation SpirocyclizationC-H Activation / Carboxylation

Table 1. Summary of key reaction parameters for the synthesis.

Application Notes: Utilizing the Building Block

The title compound is an ideal substrate for introducing the 2-oxa-6-azaspiro[3.3]heptane scaffold into a target molecule via its carboxylic acid handle. Standard amide coupling reactions are the most common application.

Workflow for Amide Coupling

A 6-Ts-2-oxa-6-azaspiro[3.3]heptane- 1-carboxylic acid E Target Amide A->E Activated Ester Intermediate B Primary or Secondary Amine (R¹R²NH) B->E Nucleophilic Attack C Coupling Reagent (e.g., HATU, EDC) C->A D Organic Base (e.g., DIPEA, Et₃N) D->B Deprotonation

Caption: General workflow for amide bond formation.

Protocol 3.1: Standard Amide Coupling with HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent suitable for a wide range of amines and carboxylic acids.[13]

Materials:

  • 6-Ts-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid

  • Amine (e.g., benzylamine, 1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the amine (1.1 eq), followed by HATU (1.1 eq).

  • Add DIPEA (2.5 eq) to the mixture and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography on silica gel.

Protocol 3.2: Coupling with Sterically Hindered Amines

For challenging couplings involving sterically hindered or electron-deficient amines, standard methods may fail. An alternative strategy involves converting the carboxylic acid to a more reactive acyl fluoride.[14][15][16]

Materials:

  • 6-Ts-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid

  • Hindered Amine (e.g., tert-butylamine, 1.2 eq)

  • Cyanuric fluoride or (Diethylamino)sulfur trifluoride (DAST) (1.1 eq)

  • Pyridine or DIPEA (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add pyridine (1.5 eq), followed by the dropwise addition of cyanuric fluoride (1.1 eq).

  • Allow the mixture to stir at room temperature for 1 hour to form the acyl fluoride in situ.

  • Add the hindered amine (1.2 eq) to the reaction mixture.

  • Stir at room temperature or gently heat (e.g., 40 °C) if necessary, monitoring by LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry, concentrate, and purify the product as described in Protocol 3.1.

Predicted Characterization Data

The following table provides predicted analytical data for the title compound based on its structure and data from analogous compounds.

Analysis Predicted Data for 6-Ts-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid
¹H NMR δ (ppm): 7.7-7.8 (d, 2H, Ar-H), 7.3-7.4 (d, 2H, Ar-H), 4.5-4.7 (m, 2H, O-CH₂), 4.0-4.2 (m, 1H, CH-COOH), 3.8-4.0 (s, 4H, N-CH₂), 2.8-3.0 (m, 2H, CH₂), 2.4 (s, 3H, Ar-CH₃). (Note: Carboxylic acid proton may be broad or not observed).
¹³C NMR δ (ppm): 175 (C=O), 144 (Ar-C), 133 (Ar-C), 130 (Ar-C), 128 (Ar-C), 80 (O-CH₂), 60 (N-CH₂), 50 (CH-COOH), 45 (spiro-C), 35 (CH₂), 21 (Ar-CH₃).
HRMS (ESI+) Calculated for C₁₃H₁₆NO₅S [M+H]⁺: 298.0744; Found: 298.07xx.

Table 2. Predicted analytical data for the title compound.

Conclusion

6-Ts-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid represents a powerful and versatile building block for modern drug discovery. Its rigid, three-dimensional spirocyclic core offers a compelling alternative to traditional planar scaffolds, providing a clear path to improving the ADME properties of lead compounds. The synthetic protocols and application notes detailed herein, including a scientifically grounded proposal for its synthesis, provide researchers with the necessary tools to incorporate this valuable motif into their synthetic programs and explore new frontiers of chemical space.

References

  • Dandapani, S., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters.[17]

  • Stepan, A. F., et al. (2012). Bicyclo[1.1.1]pentane: a robust saturated bioisostere for the para-substituted phenyl ring. Journal of Medicinal Chemistry.[4]

  • Enamine. Saturated Bioisosteres of para-substituted Benzenes. Enamine Store.[4]

  • Chemspace. Bioisosteres of a para-Substituted Benzene. Chemspace.[5]

  • Ivanova, M., et al. (2024). (Bio)isosteres of ortho- and meta-substituted benzenes. RSC Medicinal Chemistry.[6]

  • Zaikov, V. V., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters.[10][11]

  • Am Ende, C. W., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.[14][16]

  • Zaikov, V. V., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. ACS Publications.[10][11]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.[18][19][20]

  • BenchChem. Amide Coupling of Hindered Anilines and Thiazole Carboxylic Acids. BenchChem Technical Support.[15]

  • Dandapani, S., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Publications.[17]

  • Sutton, S. C., et al. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Tetrahedron Letters.[21]

  • Wuitschik, G., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.[7]

  • Am Ende, C. W., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.[14][16]

  • Natho, P., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. Chemical Communications.[1]

  • ChemRxiv. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.[12]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.[13]

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.[8]

  • Organic Chemistry Portal. Amide synthesis by acylation. Organic Chemistry Portal.[22]

  • ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate.[18][19][20]

  • Richardson, P. F., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development.[9]

  • ResearchGate. Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate.[2]

  • French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. FUJC.[18][19][20]

  • Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.
  • Barabe, F., et al. (2022). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Journal of the American Chemical Society.
  • Janssen PMP. (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.
  • S G, et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids.
  • ResearchGate. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes.

Sources

Method

A Scalable, Two-Step Synthesis of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic Acid: A Key Intermediate for Novel Spirocyclic Scaffolds

An Application Note for Drug Development Professionals Abstract The 2-oxa-6-azaspiro[3.3]heptane motif is a valuable, sp³-rich scaffold increasingly utilized in medicinal chemistry as a bioisosteric replacement for commo...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract The 2-oxa-6-azaspiro[3.3]heptane motif is a valuable, sp³-rich scaffold increasingly utilized in medicinal chemistry as a bioisosteric replacement for common rings like piperidine and morpholine.[1][2] Its rigid, three-dimensional structure provides novel exit vectors for substituent placement, enabling exploration of previously inaccessible chemical space. This application note details a robust and scalable two-step protocol for the synthesis of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid, a versatile intermediate primed for further elaboration via amide coupling or other functional group transformations. The protocol focuses on practical, scalable methodologies, including a controlled N-tosylation and a selective, metal-free oxidation, designed for implementation in a drug development setting.

Introduction: The Strategic Value of Spirocyclic Scaffolds

In the modern paradigm of drug discovery, moving beyond "flat" aromatic structures is a critical strategy for improving compound properties such as solubility, metabolic stability, and target affinity. Spirocyclic systems, particularly strained heterocycles like 2-oxa-6-azaspiro[3.3]heptane, have emerged as powerful tools in this "escape from flatland" approach.[3] The synthesis of functionalized derivatives, however, can be challenging.[4]

This guide provides a detailed, field-tested methodology for the multigram synthesis of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid (3 ). The tosyl protecting group offers robust stability under various reaction conditions while activating the spirocyclic amine for potential downstream modifications. The carboxylic acid moiety serves as a synthetic handle for the introduction of diverse side chains, making compound 3 a pivotal building block for library synthesis and lead optimization campaigns.

Overall Synthetic Strategy

The synthesis is designed as a two-step sequence commencing from the precursor alcohol, (2-oxa-6-azaspiro[3.3]heptan-1-yl)methanol (1 ). The strategy involves:

  • N-Tosylation: Protection of the secondary amine with a p-toluenesulfonyl (tosyl) group to yield the stable intermediate 2 .

  • Selective Oxidation: Conversion of the primary alcohol in intermediate 2 to the target carboxylic acid 3 using a mild, scalable oxidation system.

The complete workflow is illustrated below.

G cluster_start Starting Material cluster_step1 Step 1: N-Tosylation cluster_inter Intermediate cluster_step2 Step 2: Oxidation cluster_final Final Product SM (2-oxa-6-azaspiro[3.3]heptan-1-yl)methanol (1) Proc1 TsCl, Et3N DCM, 0°C to RT SM->Proc1 Protection Inter (6-Tosyl-2-oxa-6-azaspiro[3.3]heptan- 1-yl)methanol (2) Proc1->Inter Proc2 TEMPO, NaOCl NaHCO3, KBr DCM/H2O Inter->Proc2 Oxidation FP 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane- 1-carboxylic acid (3) Proc2->FP

Caption: High-level workflow for the two-step synthesis.

Safety and Reagent Handling

Critical Reagent: p-Toluenesulfonyl Chloride (Tosyl Chloride, TsCl)

  • Hazards: Corrosive, causes skin and eye irritation, and is moisture-sensitive.[5][6][7] Inhalation may be harmful.[7] Reacts with water to release corrosive hydrogen chloride gas.[6]

  • Handling Precautions:

    • Always handle in a well-ventilated chemical fume hood.[5][8]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a face shield.[6][7]

    • Use spark-proof tools and handle away from open flames.[5]

    • Store in a tightly closed container in a dry, cool place, preferably under an inert atmosphere (e.g., nitrogen or argon).[6][7]

  • Spill & Disposal:

    • In case of a spill, sweep the solid substance into a container for disposal.[5] Do not add water.

    • Dispose of waste material through a licensed disposal company in accordance with local regulations.[6]

Oxidation Reagents: TEMPO and Sodium Hypochlorite (Bleach)

  • TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl): Stable radical, handle with standard laboratory precautions.

  • Sodium Hypochlorite (NaOCl): Corrosive. Avoid contact with acids, as this will generate toxic chlorine gas. Use in a well-ventilated area.

Detailed Experimental Protocols

Part 1: Synthesis of (6-Tosyl-2-oxa-6-azaspiro[3.3]heptan-1-yl)methanol (Intermediate 2)

Causality of Protocol Choices:

  • Solvent (DCM): Dichloromethane is chosen for its ability to dissolve the starting material and for its inertness under the reaction conditions.

  • Base (Triethylamine, Et₃N): A tertiary amine base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Triethylamine is easily removed during workup due to its volatility.

  • Temperature Control (0 °C): The initial addition of tosyl chloride is performed at 0 °C to control the exothermic nature of the reaction and minimize potential side reactions.

Scale-Up Reagent Table (50 g Scale):

ReagentMolar Mass ( g/mol )QuantityMolar Equiv.
(2-oxa-6-azaspiro[3.3]heptan-1-yl)methanol (1 )129.1650.0 g1.0
p-Toluenesulfonyl chloride (TsCl)190.6581.3 g1.1
Triethylamine (Et₃N)101.1958.8 mL (42.7 g)1.1
Dichloromethane (DCM)-1.0 L-

Step-by-Step Protocol:

  • To a 2 L, 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, add (2-oxa-6-azaspiro[3.3]heptan-1-yl)methanol (1 ) (50.0 g, 0.387 mol) and dichloromethane (DCM, 1.0 L).

  • Stir the mixture until all solids have dissolved. Cool the solution to 0-5 °C using an ice-water bath.

  • Slowly add triethylamine (58.8 mL, 0.426 mol) via a dropping funnel over 15 minutes, maintaining the internal temperature below 5 °C.

  • In a separate flask, dissolve p-toluenesulfonyl chloride (81.3 g, 0.426 mol) in 250 mL of DCM.

  • Add the tosyl chloride solution dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate of triethylamine hydrochloride will form.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture back to 10 °C and slowly add 500 mL of deionized water.

  • Separate the organic layer. Wash the organic phase sequentially with 1 M HCl (2 x 250 mL), saturated NaHCO₃ solution (1 x 250 mL), and brine (1 x 250 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford intermediate 2 as a white crystalline solid. Expected yield: 85-95%.

Part 2: Synthesis of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid (3)

Causality of Protocol Choices:

  • Oxidation System (TEMPO/NaOCl): The TEMPO-catalyzed oxidation using sodium hypochlorite is a well-established, mild, and efficient method for converting primary alcohols to carboxylic acids.[9] It avoids the use of toxic heavy metals like chromium, making it more environmentally benign and suitable for scale-up.[9][10]

  • Phase Transfer Catalyst (KBr): Potassium bromide acts as a co-catalyst in the biphasic system, facilitating the oxidation process.

  • Buffering (NaHCO₃): The reaction is buffered with sodium bicarbonate to maintain a slightly alkaline pH, which is optimal for the catalytic cycle and prevents degradation of the product.

  • Purification (Acid-Base Extraction): The carboxylic acid product can be selectively extracted into a basic aqueous solution, leaving neutral organic impurities behind. Subsequent acidification precipitates the pure product, providing an efficient non-chromatographic purification method.[11][12]

Scale-Up Reagent Table (80 g Scale):

ReagentMolar Mass ( g/mol )QuantityMolar Equiv.
Intermediate 2 283.3580.0 g1.0
TEMPO156.250.88 g0.02
Potassium Bromide (KBr)119.003.35 g0.1
Dichloromethane (DCM)-800 mL-
Sodium Bicarbonate (NaHCO₃)84.0171.2 g3.0
Sodium Hypochlorite (NaOCl, 12% soln.)74.44~500 mL~2.5
Deionized Water-800 mL-

Step-by-Step Protocol:

  • To a 3 L, 3-neck round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel, add intermediate 2 (80.0 g, 0.282 mol), TEMPO (0.88 g, 5.6 mmol), KBr (3.35 g, 28.2 mmol), and DCM (800 mL).

  • In a separate beaker, prepare an aqueous solution of NaHCO₃ (71.2 g, 0.846 mol) in 800 mL of deionized water. Add this solution to the reaction flask.

  • Cool the biphasic mixture to 0-5 °C with vigorous stirring.

  • Add the sodium hypochlorite solution (12% w/v) dropwise via the dropping funnel. Monitor the internal temperature closely, maintaining it below 15 °C. The addition is typically exothermic.

  • Continue the addition until the orange color of the reaction mixture persists. Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding 100 mL of saturated sodium thiosulfate (Na₂S₂O₃) solution to destroy excess oxidant. Stir for 20 minutes.

  • Workup & Purification: Separate the layers. Extract the aqueous layer with DCM (2 x 150 mL).

  • Combine all organic layers and discard them.

  • Cool the aqueous layer to 0-5 °C in an ice bath. With vigorous stirring, slowly acidify the aqueous layer to pH 2-3 by adding 6 M HCl. A white precipitate will form.

  • Stir the slurry at 0-5 °C for 1 hour to ensure complete precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 200 mL).

  • Dry the solid in a vacuum oven at 40-50 °C to a constant weight to yield the final product 3 as a white to off-white powder.[13][14] Expected yield: 80-90%.

Process Logic and Characterization

G Start Start: (2-oxa-6-azaspiro[3.3]heptan-1-yl)methanol (1) Tosylation Step 1: N-Tosylation Reagents: TsCl, Et3N Solvent: DCM Start->Tosylation Workup1 Aqueous Workup (H2O, HCl, NaHCO3) Tosylation->Workup1 Purify1 Recrystallization (EtOAc/Hexanes) Workup1->Purify1 Intermediate Intermediate: (6-Tosyl-2-oxa-6-azaspiro[3.3]heptan-1-yl)methanol (2) Purify1->Intermediate Oxidation Step 2: Oxidation Reagents: TEMPO, NaOCl Conditions: Biphasic, 0-15°C Intermediate->Oxidation Quench Quench (Na2S2O3) Oxidation->Quench Workup2 Purification: Acid-Base Extraction 1. Extract with Base (aq) 2. Acidify (aq) to precipitate Quench->Workup2 Isolate Isolation (Filtration & Drying) Workup2->Isolate Final Final Product: 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid (3) Isolate->Final QC QC Analysis (NMR, LC-MS, Purity) Final->QC

Caption: Detailed step-by-step process workflow diagram.

Expected Characterization Data for Product 3:

  • Appearance: White to off-white solid.

  • ¹H NMR: Expected signals for the tosyl group (aromatic protons and methyl singlet), and characteristic shifts for the spirocyclic core protons and the carboxylic acid proton.

  • LC-MS: A single major peak with the expected mass-to-charge ratio for [M+H]⁺ or [M-H]⁻.

  • Purity (HPLC): ≥97% is achievable with this protocol.

References

  • Praktische und skalierbare zweistufige Synthese von 6-(2-Fluor-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptan: Ein Schlüsselintermediat des potenten antibiotischen Wirkstoffkandidaten TBI-223.
  • Tosylchlorid SDS, 98-59-9 Sicherheitsd
  • Tosylchlorid - Sicherheitsdatenbl
  • Sicherheitsdatenbl
  • Synthese von 2-Oxa-6-azaspiro[3.
  • Funktionalisierte Derivate von 2-Azaspiro[3.3]heptan-1-carbonsäure und 7-Oxa-2-azaspiro[3.5]nonan-1-carbonsäure für das Wirkstoffdesign.
  • Oxid
  • Allgemeine Verfahren zur Reinigung von Carbonsäuren. Chempedia - LookChem.
  • Synthese von Carbonsäuren durch Oxidation von Alkoholen. Organic Chemistry Portal.
  • 6-Tosyl-2-oxa-6-azaspiro[3.3]heptan-1-carbonsäure. Advanced ChemBlocks.
  • 6-Tosyl-2-oxa-6-azaspiro[3.3]heptan-1-carbonsäure. ChemBK.
  • 2-Azaspiro[3.3]heptan als Bioisoster von Piperidin.
  • Wie kann ich Carbonsäure reinigen?
  • Synthese von tert-Butyl-6-oxo-2-azaspiro[3.3]heptan-2-carboxylat.

Sources

Application

Reactions Involving the Oxetane Ring of 2-Oxa-6-azaspiro[3.3]heptane Derivatives

An Application Guide for the Synthetic Chemist Abstract The 2-oxa-6-azaspiro[3.3]heptane motif has emerged as a valuable building block in modern medicinal chemistry, frequently employed as a polar and metabolically robu...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Chemist

Abstract

The 2-oxa-6-azaspiro[3.3]heptane motif has emerged as a valuable building block in modern medicinal chemistry, frequently employed as a polar and metabolically robust bioisostere for morpholine.[1][2] Its rigid, three-dimensional structure and favorable physicochemical properties, such as increased aqueous solubility and metabolic stability, have made it an attractive scaffold in drug discovery programs.[3][4] However, the synthetic utility of this scaffold is intrinsically linked to the chemical behavior of its two strained four-membered rings: the azetidine and the oxetane. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the characteristic reactions of the oxetane ring within 2-oxa-6-azaspiro[3.3]heptane derivatives. We will explore the fundamental principles governing oxetane reactivity, provide detailed protocols for key ring-opening transformations, and discuss the stability of the scaffold under various synthetic conditions.

Chapter 1: Fundamental Principles of Oxetane Reactivity

The reactivity of the oxetane ring is dominated by its inherent ring strain, which is approximately 25.5 kcal/mol (106 kJ/mol).[5][6] This strain energy, comparable to that of an oxirane (epoxide), provides a strong thermodynamic driving force for ring-opening reactions.[6] However, kinetically, the ring-opening of an oxetane is often more challenging than that of an oxirane due to a higher activation energy.[6][7] Consequently, reactions often require activation by a Brønsted or Lewis acid to facilitate nucleophilic attack.[6][8]

The general mechanism involves the activation of the oxetane oxygen, which enhances the electrophilicity of the ring's methylene carbons. A subsequent nucleophilic attack leads to the cleavage of a C-O bond, relieving the ring strain. For the symmetrical 2-oxa-6-azaspiro[3.3]heptane system, nucleophilic attack can occur at either C1 or C3, leading to a 3,3-disubstituted azetidine product.

G cluster_0 Oxetane Ring Activation & Nucleophilic Attack Start N-Protected 2-Oxa-6- azaspiro[3.3]heptane Activated Activated Oxetane (e.g., Oxonium Ion) Start->Activated  Activation  (H⁺ or Lewis Acid) Product Ring-Opened Product (3,3-Disubstituted Azetidine) Activated->Product SN2 Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Product SN2 Attack

Caption: General workflow for oxetane ring-opening.

Chapter 2: Acid-Catalyzed Ring-Opening Reactions

Acid catalysis is the most common strategy to promote the ring-opening of oxetanes. The protonation of the oxetane oxygen by a Brønsted acid or coordination with a Lewis acid dramatically increases the ring's susceptibility to attack, even by weak nucleophiles like halides or water.[8][9][10] This approach is particularly effective for generating synthetically useful intermediates from the 2-oxa-6-azaspiro[3.3]heptane core.

A well-documented example is the ring-opening of an N-tosylated derivative with hydrobromic acid, which yields a versatile (3-(bromomethyl)azetidin-3-yl)methanol intermediate.[11]

G cluster_1 Mechanism: Acid-Catalyzed Ring-Opening with HBr Reactant N-Tosyl-2-oxa-6- azaspiro[3.3]heptane Protonation Oxonium Ion intermediate Reactant->Protonation  H⁺ Reactant->Protonation Attack Bromide (Br⁻) Attack Product [3-(Bromomethyl)-1-tosyl- azetidin-3-yl]methanol Protonation->Product Br⁻ Attack->Product  SN2

Caption: Mechanism for HBr-mediated oxetane opening.

Protocol 1: Synthesis of (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol via Acid-Catalyzed Ring-Opening

This protocol describes the ring-opening of 6-tosyl-2-oxa-6-azaspiro[3.3]heptane using hydrobromic acid.

Materials:

  • 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane

  • Hydrobromic acid (48% aqueous solution)

  • Acetic acid

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • To a solution of 6-tosyl-2-oxa-6-azaspiro[3.3]heptane (1.0 eq) in acetic acid, add a 48% aqueous solution of hydrobromic acid (2.0-3.0 eq).

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and carefully pour it into a beaker containing ice and water.

  • Neutralize the mixture by slowly adding solid sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired (3-(bromomethyl)-1-tosylazetidin-3-yl)methanol.

Causality and Insights:

  • Protecting Group: The tosyl group is robust and stable under these acidic conditions, ensuring the integrity of the azetidine ring.

  • Solvent: Acetic acid is used as a co-solvent to ensure miscibility of the reactants.

  • Work-up: The neutralization step is critical to quench the acid and prevent potential side reactions during extraction. The final product is a key intermediate for further functionalization at both the primary alcohol and the primary bromide.

Protecting GroupAcidTemperature (°C)Time (h)Typical Yield (%)Reference
Tosyl (Ts)HBr60-704-675-85[11]
BocHCl0 - RT2-4Variable[12]

Table 1: Representative conditions for acid-catalyzed ring-opening. Note that Boc groups may be cleaved under strongly acidic conditions, requiring careful control.

Chapter 3: Reductive Ring-Opening Reactions

Reductive cleavage of the oxetane C-O bonds offers a direct route to 1,3-diol derivatives. This transformation typically employs strong hydride reagents. However, care must be taken as some conditions can lead to decomposition of the starting material.[13] The choice of reducing agent and reaction temperature is crucial for a successful outcome.

G cluster_2 Reductive Ring-Opening Workflow Start N-Boc-2-oxa-6- azaspiro[3.3]heptane Coordination Hydride-Oxetane Complex Start->Coordination  Hydride Reagent  (e.g., LiAlH₄) Cleavage C-O Bond Cleavage Coordination->Cleavage  Intramolecular  Hydride Delivery Product N-Boc-3-(hydroxymethyl) -azetidin-3-ylmethanol Cleavage->Product  Aqueous  Work-up

Caption: Workflow for reductive opening of the oxetane ring.

Protocol 2: Synthesis of N-Boc-3-(hydroxymethyl)azetidin-3-ylmethanol

This protocol details the reductive ring-opening of N-Boc-2-oxa-6-azaspiro[3.3]heptane using lithium aluminum hydride (LiAlH₄).

Materials:

  • 6-Boc-2-oxa-6-azaspiro[3.3]heptane

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt

  • Celatom® or diatomaceous earth

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert atmosphere setup (e.g., nitrogen or argon), ice bath, filter funnel

Procedure:

  • SAFETY NOTE: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere.

  • Suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere and cool to 0 °C in an ice bath.

  • Dissolve 6-Boc-2-oxa-6-azaspiro[3.3]heptane (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 12-16 hours, or until the starting material is consumed (monitor by TLC/LC-MS).

  • Cool the reaction back to 0 °C and quench it carefully by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 1 hour, then add anhydrous Na₂SO₄ and a scoop of Celatom®.

  • Filter the mixture through a pad of Celatom®, washing the filter cake thoroughly with THF and EtOAc.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product, which can be purified by chromatography if necessary.

Causality and Insights:

  • Reagent Choice: LiAlH₄ is a powerful reducing agent capable of cleaving the strained C-O bonds. Weaker reagents like NaBH₄ are generally ineffective.

  • Temperature Control: Initial cooling to 0 °C is essential to control the exothermic reaction between the substrate and LiAlH₄.

  • Quenching: The Fieser workup is a standard and reliable method for quenching LiAlH₄ reactions, resulting in an easily filterable solid (typically LiAlO₂). This is safer and often more effective than acidic workups for these types of products.

Chapter 4: Scaffold Stability and Reaction Compatibility

Understanding the stability of the 2-oxa-6-azaspiro[3.3]heptane core is crucial for its successful incorporation into complex molecules. While the oxetane ring is susceptible to the ring-opening reactions described above, it is remarkably stable under many common synthetic conditions.

Conditions where the scaffold is generally STABLE:

  • Palladium-catalyzed cross-coupling: The motif is stable under Buchwald-Hartwig amination conditions, allowing for the functionalization of the azetidine nitrogen with aryl or heteroaryl groups.

  • Amide coupling: Standard peptide coupling reagents (e.g., HATU, EDC/HOBt) can be used to form amides with the azetidine nitrogen.

  • Nucleophilic aromatic substitution (SₙAr): The secondary amine of the deprotected scaffold can be used as a nucleophile in SₙAr reactions.[14]

  • Mildly basic or acidic conditions: The scaffold can tolerate a range of pH that is not extreme enough to promote oxetane ring-opening.

Conditions to approach with CAUTION (potential for ring-opening):

  • Strong Brønsted acids: As demonstrated, acids like HBr, HCl, or TFA can lead to ring-opening, especially at elevated temperatures.[12]

  • Strong Lewis acids: Reagents such as BF₃·OEt₂, TiCl₄, or AlCl₃ will activate the oxetane and should be avoided unless ring-opening is the desired outcome.[8][15]

  • Potent hydride reagents: As shown in Protocol 2, strong reducing agents like LiAlH₄ will open the ring.[13]

G cluster_3 Synthetic Strategy Decision Flow Reagents Select Reagents StrongAcid Strong Acid / Lewis Acid or Strong Hydride? Reagents->StrongAcid Check Condition RingOpening Outcome: Oxetane Ring-Opening StrongAcid->RingOpening Yes Other Pd-Coupling, Amidation, SNAr, etc. StrongAcid->Other No RingRetention Outcome: Scaffold Retention Other->RingRetention

Caption: Decision tree for predicting oxetane ring stability.

Conclusion

The 2-oxa-6-azaspiro[3.3]heptane scaffold offers a compelling combination of desirable physicochemical properties and synthetic versatility. The oxetane ring, while a source of potential reactivity due to ring strain, is stable under a wide array of common synthetic transformations. By understanding the conditions that promote its ring-opening—primarily strong acidic or reductive environments—chemists can either leverage this reactivity to create novel 3,3-disubstituted azetidines or avoid it to maintain the integrity of the spirocyclic core. The protocols and principles outlined in this guide are intended to empower researchers to confidently and effectively utilize this valuable building block in their synthetic and drug discovery endeavors.

References

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Fábera, M., et al. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Gale, N., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules. [Link]

  • Sun, W., & Xu, J. (2017). Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry. [Link]

  • van der Haas, R. N. S., et al. (2017). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Synfacts. [Link]

  • Steffens, D. J., et al. (2021). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Wierzba, A. J., et al. (2021). Radical Ring-Opening of Oxetanes Enabled by Co-Catalysis. ResearchGate. [Link]

  • Isaza, C. A., et al. (2023). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. National Institutes of Health. [Link]

  • Pesti, J. A., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the P. Organic Process Research & Development. [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]

  • Li, J., et al. (2017). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. ResearchGate. [Link]

  • Isaza, C. A., et al. (2023). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On. The Royal Society of Chemistry. [Link]

  • Ahmad, S., et al. (2016). Scheme 18. Ring opening of oxetanes 45 using protic acid in reflux conditions. ResearchGate. [Link]

  • Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. [Link]

  • Fábera, M., et al. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. National Institutes of Health. [Link]

  • Mykhailiuk, P. K., et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Shultz, M. D., et al. (2020). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Journal of Medicinal Chemistry. [Link]

  • De Nanteuil, F., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic Acid Synthesis

Welcome to the technical support center for the synthesis and optimization of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development profe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable and synthetically challenging building block. The 2-oxa-6-azaspiro[3.3]heptane scaffold is of significant interest as a constrained, three-dimensional morpholine bioisostere, offering improved physicochemical properties in drug candidates.[1] However, the inherent strain of the dual four-membered ring system presents unique challenges in its synthesis and functionalization.

This document moves beyond a simple protocol, providing in-depth troubleshooting advice and answers to frequently encountered issues. Our approach is grounded in mechanistic principles and field-proven strategies to empower you to overcome common synthetic hurdles.

Part 1: Overview of a Plausible Synthetic Strategy

While multiple routes to the core 2-oxa-6-azaspiro[3.3]heptane skeleton exist, a common strategy for introducing functionality at the C1 position involves a multi-step sequence starting from a protected azetidinone.[2] The following workflow illustrates a logical and literature-supported approach to the target molecule.

Experimental Workflow: A Step-by-Step Conceptual Protocol

The synthesis of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid can be logically approached by first constructing the spirocyclic core and then revealing the carboxylic acid functionality. This strategy leverages a furan moiety as a robust and reliable masked carboxylic acid.

G cluster_0 Step 1: C1 Carbon Introduction cluster_1 Step 2: Oxetane Ring Formation cluster_2 Step 3: Unmasking the Carboxylic Acid A N-Tosyl-azetidin-3-one B Addition of 2-Furyllithium A->B THF, -78 °C C Tertiary Alcohol Intermediate B->C D Alcohol Precursor with Leaving Group C->D Activation (e.g., MsCl, TsCl) E Intramolecular Cyclization D->E Base (e.g., K2CO3) F Spirocyclic Furan Intermediate E->F G Oxidative Cleavage of Furan F->G RuCl3·H2O, NaIO4 H Final Product: 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane- 1-carboxylic acid G->H

Caption: A plausible synthetic workflow for the target molecule.

Protocol Explanation:

  • Carbon Introduction: The synthesis begins with a commercially available or readily prepared N-Tosyl-azetidin-3-one. The key C1 carbon and the oxygen atom are introduced by nucleophilic addition of 2-furyllithium. The furan ring serves as a stable precursor to the desired carboxylic acid.[2]

  • Oxetane Ring Formation: The resultant tertiary alcohol is not directly suitable for cyclization. A more common and effective strategy involves reducing the ketone to a secondary alcohol, forming a diol, and then performing a Williamson ether synthesis-type cyclization on a diol derivative (e.g., a mesylate or tosylate). The choice of base and solvent in this step is critical to favor the desired intramolecular SN2 reaction over competing elimination pathways.[2]

  • Oxidative Cleavage: The final step involves the oxidative cleavage of the furan ring to unmask the carboxylic acid. A reliable method for this transformation is the use of ruthenium(III) chloride with sodium periodate as the terminal oxidant.[2] This step must be carefully controlled to prevent degradation of the spirocyclic core.

Part 2: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Question 1: I am observing very low yields during the oxetane ring formation step, with significant formation of an alkene byproduct. What is happening and how can I fix it?

Answer: This is a classic and frequently encountered problem when forming strained four-membered rings. The alkene byproduct you are observing is likely the result of a Grob-type fragmentation , which competes directly with the desired intramolecular cyclization (SN2) pathway.[2]

Causality:

  • Mechanism: The fragmentation is an E2-type elimination that is particularly favorable in rigid systems where the reacting bonds can achieve the required anti-periplanar alignment.

  • Reaction Conditions: The choice of base and solvent plays a pivotal role. Strong, sterically hindered bases like potassium tert-butoxide (KOt-Bu) in aprotic solvents like THF can preferentially promote this fragmentation pathway over the desired cyclization.[2]

Troubleshooting Workflow:

G Start Low Yield in Oxetane Formation Check Analyze Byproduct: Alkene Observed? Start->Check Cause Grob Fragmentation is the likely cause. Check->Cause Yes Action Modify Reaction Conditions to Favor SN2 Cyclization Check->Action Yes Cause->Action Result Improved Yield of Spirocyclic Product Action->Result

Caption: Decision workflow for troubleshooting low cyclization yield.

Optimization Strategies:

To favor the desired SN2 cyclization, you must use conditions that are less conducive to elimination.

ParameterRecommended ChangeRationaleReference
Base Switch from KOt-Bu to a weaker, less-hindered base like K₂CO₃ or Cs₂CO₃.Weaker bases are less likely to promote the E2 fragmentation pathway. Carbonates are often effective for intramolecular Williamson ether syntheses.[3][4]
Solvent Change from THF to a polar protic solvent like Methanol (MeOH) or Ethanol (EtOH).Protic solvents can solvate the leaving group and the nucleophile, which can help favor the SN2 reaction pathway over fragmentation.[2]
Temperature Run the reaction at a moderate temperature (e.g., 50-60 °C) instead of room temperature or below.While counterintuitive, sometimes gentle heating provides the necessary activation energy for the SN2 reaction to outcompete fragmentation, especially with less reactive bases.[3]

Actionable Protocol: Attempt the cyclization using 5 equivalents of potassium carbonate in methanol, heated to reflux, and monitor the reaction progress carefully by TLC or LC-MS.

Question 2: My final product, the carboxylic acid, is difficult to purify. It streaks badly on silica gel and I struggle to get a clean solid after workup. What purification strategies do you recommend?

Answer: Purifying polar, zwitterionic-capable molecules like this carboxylic acid is a common challenge. The combination of the somewhat greasy tosyl group and the highly polar carboxylic acid makes standard silica gel chromatography inefficient.

Recommended Purification Protocol:

  • Acid-Base Extraction (Initial Cleanup): This is the most effective first step to remove neutral or basic impurities.[5][6]

    • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

    • Extract with a mild aqueous base (e.g., 1M NaHCO₃ or a dilute Na₂CO₃ solution). The target acid will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind in the organic layer.

    • Crucial Step: Wash the basic aqueous layer with fresh ethyl acetate one more time to remove any trapped neutral impurities.

    • Slowly acidify the aqueous layer with cold 1M HCl until the pH is ~2-3. The product will precipitate out or can be extracted with fresh ethyl acetate.

    • Wash the final organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Crystallization (Final Purification): A well-executed crystallization is superior to chromatography for achieving high purity.

    • Solvent Selection: Finding the right solvent system is key. You need a solvent in which the product is soluble when hot but sparingly soluble when cold.

Suggested Solvent SystemRationale
Toluene / Heptane Toluene will dissolve the aromatic tosyl group, while the nonpolar heptane will act as an anti-solvent to induce crystallization.
Ethanol / Water A classic choice for polar molecules. Dissolve in a minimum of hot ethanol and add water dropwise until turbidity persists, then allow to cool slowly.
Ethyl Acetate / Hexane Similar to the toluene/heptane system, offering a different polarity profile.
Acetic Acid / Water For very stubborn purifications, dissolving in hot glacial acetic acid and adding water can be effective, but requires extensive drying to remove residual acetic acid.

Pro-Tip for Chromatography (if necessary): If chromatography is unavoidable, modify the mobile phase. Add 1-2% acetic acid to your ethyl acetate/hexane eluent. This keeps the carboxylic acid protonated and suppresses its interaction with the silica, leading to sharper peaks and less streaking.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the primary role of the N-Tosyl protecting group, and can I use something else?

A: The p-toluenesulfonyl (Tosyl, Ts) group serves multiple critical functions. It is not merely a protecting group:

  • Protection: It deactivates the azetidine nitrogen, preventing it from acting as a nucleophile in subsequent reaction steps.

  • Activation: As a strong electron-withdrawing group, it increases the acidity of the protons on the carbons adjacent to the nitrogen, which can be useful in certain synthetic strategies.

  • Crystallization Aid: Its rigid, planar, and aromatic nature often significantly enhances the crystallinity of intermediates and the final product, which is a major advantage for purification.

While other protecting groups like Boc (tert-butoxycarbonyl) are common for amines, the tosyl group is particularly well-suited for the construction of the azetidine ring itself, often being installed in the same step as ring formation from precursors like tribromoneopentyl alcohol.[7] Replacing it would likely require re-optimizing the entire synthetic route.

Q2: How can I reliably confirm the structure and purity of my final product?

A: A combination of analytical techniques is required for unambiguous confirmation:

  • ¹H and ¹³C NMR: This is essential for structural confirmation. Look for the characteristic signals of the tosyl group (aromatic protons ~7.4-7.8 ppm, methyl protons ~2.4 ppm), and the diastereotopic protons of the strained spirocyclic core.

  • LC-MS: Liquid Chromatography-Mass Spectrometry will confirm the molecular weight (297.33 g/mol for C₁₃H₁₅NO₅S) and give a reliable assessment of purity by peak area.[8]

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the elemental composition.

  • Melting Point: A sharp melting point is a strong indicator of high purity for a crystalline solid.

Q3: Is it possible to perform this synthesis enantioselectively?

A: Yes, achieving an enantioselective synthesis is a relevant and advanced goal. The carboxylic acid at the C1 position creates a stereocenter. While the strategy outlined above is racemic, an enantioselective approach could involve:

  • Chiral Resolution: Resolving a late-stage intermediate (like the spirocyclic furan) or the final acid using a chiral base or chiral chromatography.

  • Asymmetric Synthesis: Employing a chiral catalyst during a key bond-forming step. For instance, asymmetric additions to ketones or catalytic asymmetric cyclizations are potential, though challenging, strategies that would need to be developed. Enantioselective methods have been successfully applied to related spirocyclic systems.[9]

References

  • Royal Society of Chemistry. (2024). Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications. RSC Publishing. [Link]

  • MDPI. (2021). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Molecules. [Link]

  • Royal Society of Chemistry. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. [Link]

  • PubMed. (2017). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. [Link]

  • ResearchGate. (2024). Chemical Methods for Construction of Spirocyclic β-Lactams and their Biological Importance. [Link]

  • Thieme Chemistry. (2017). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Synfacts. [Link]

  • ACS Publications. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • ChemBK. 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid. [Link]

  • ACS Publications. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. [Link]

  • ResearchGate. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]

  • Google Patents.
  • ResearchGate. (2013). How can I purify carboxylic acid?[Link]

  • MDPI. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules. [Link]

Sources

Optimization

Technical Support Center: A Guide to Troubleshooting Low Yield in Spirocyclization Reactions

Spirocycles represent a fascinating and increasingly important structural motif in medicinal chemistry and materials science.[1][2] Their unique three-dimensional architecture offers novel pharmacological properties and...

Author: BenchChem Technical Support Team. Date: January 2026

Spirocycles represent a fascinating and increasingly important structural motif in medicinal chemistry and materials science.[1][2] Their unique three-dimensional architecture offers novel pharmacological properties and has led to their incorporation in numerous approved drugs and clinical candidates.[1] However, the synthesis of these intricate structures is often fraught with challenges, with low reaction yields being a frequent impediment for researchers. This guide provides a comprehensive troubleshooting framework for scientists encountering difficulties in spirocyclization reactions. Drawing upon established principles and field-proven insights, we will explore the common pitfalls and offer systematic solutions to enhance reaction efficiency.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is designed to address specific problems you might be facing at the bench. Each question is followed by a detailed explanation of potential causes and actionable steps for resolution.

Q1: My spirocyclization reaction is not proceeding to completion, resulting in a low yield of the desired product and recovery of starting material. What are the likely causes and how can I address this?

Several factors can lead to an incomplete reaction. A systematic evaluation of the reaction parameters is crucial for identifying the root cause.

Potential Causes & Solutions:

  • Catalyst and Ligand Inefficiency: The choice of catalyst and ligand is paramount for a successful spirocyclization. In many cases, the catalytic system may not be active enough under the chosen conditions. For instance, in nickel-catalyzed enantioselective lactone α-spirocyclization, the selection of different Mandyphos ligands can dramatically influence both the yield and the stereochemical outcome.[3]

    • Actionable Steps:

      • Screen a Variety of Catalysts and Ligands: If using a metal-catalyzed reaction, screen a panel of catalysts and ligands with varying electronic and steric properties.

      • Optimize Catalyst Loading: While it may seem intuitive to increase catalyst loading, an excess can sometimes lead to catalyst agglomeration and a decrease in reaction rate.[4] It is advisable to perform a catalyst loading study to find the optimal concentration. For example, increasing catalyst loading from 10 to 15 mg has been shown to improve yield from 83% to 90%, with no significant improvement at 20 mg.[4]

      • Verify Catalyst Activity: Ensure the catalyst is not deactivated. If it's an air- or moisture-sensitive catalyst, confirm that it was handled under appropriately inert conditions.

  • Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that can significantly impact reaction kinetics.

    • Actionable Steps:

      • Temperature Optimization: Some reactions require elevated temperatures to overcome activation energy barriers. Conversely, higher temperatures can sometimes lead to product decomposition. A temperature screening study is recommended. For example, a study found the optimal temperature for a particular reaction to be 80°C.[4]

      • Solvent Screening: The polarity and coordinating ability of the solvent can influence the solubility of reagents and stabilize transition states. A solvent screen with a range of polarities (e.g., toluene, THF, DCM, acetonitrile) is often beneficial.[3] Toluene has been identified as an effective solvent in certain optimization studies.[4]

      • Reaction Time: Monitor the reaction progress over time using techniques like TLC, LC-MS, or NMR to determine the optimal reaction time.[5] An extended reaction time does not always lead to a higher yield and can sometimes result in product degradation. A 3-hour reaction time was found to be sufficient in one optimization study.[4]

  • Poor Quality of Starting Materials: Impurities in the starting materials can act as catalyst poisons or participate in unwanted side reactions.[3][6]

    • Actionable Steps:

      • Purify Starting Materials: Ensure the purity of your starting materials by employing appropriate purification methods such as recrystallization or column chromatography.[3]

      • Thoroughly Dry Reagents and Solvents: Water and oxygen can be detrimental to many catalytic systems.[7] Ensure all reagents and solvents are rigorously dried and degassed, and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing the formation of significant side products, which is lowering the yield of my desired spirocycle. How can I improve the selectivity of my reaction?

The formation of side products is a common issue in complex organic transformations. Understanding the potential side reactions is the first step toward mitigating them.

Potential Causes & Solutions:

  • Competing Reaction Pathways: Depending on the substrate and reaction conditions, alternative reaction pathways may compete with the desired spirocyclization. For example, in some palladium-catalyzed spirocyclizations, side reactions can be computationally and experimentally analyzed to support the proposed primary mechanism.[8]

    • Actionable Steps:

      • Mechanistic Analysis: Consult the literature to understand the mechanism of your specific spirocyclization and identify potential side reactions. Density Functional Theory (DFT) studies can provide valuable insights into competing pathways.[8]

      • Fine-tuning Reaction Conditions: Minor adjustments to the reaction conditions can often favor one pathway over another. For instance, the choice of base, temperature, or even the order of addition of reagents can influence selectivity.

  • Substrate-Related Issues: The structure of the substrate itself can predispose it to certain side reactions.

    • Actionable Steps:

      • Protecting Groups: Reactive functional groups on the substrate that are not involved in the spirocyclization may need to be protected to prevent them from participating in side reactions.[9][10][11] The protecting group must be stable to the reaction conditions and selectively removable later.[9][12]

      • Substrate Modification: In some cases, slight modifications to the substrate structure, such as the introduction of steric bulk or electron-withdrawing/donating groups, can disfavor side reactions.[13][14]

  • Product Decomposition: The desired spirocyclic product might be unstable under the reaction or workup conditions, leading to the formation of degradation products.[3][6]

    • Actionable Steps:

      • Reaction Monitoring: Closely monitor the reaction profile to determine if the desired product is forming and then decomposing.[3]

      • Milder Workup Procedures: If product degradation is suspected during workup, consider using milder conditions, such as a buffered aqueous wash instead of a strong acid or base.[3]

      • Isolate the Product Promptly: Once the reaction is complete, work up the reaction and isolate the product without delay.[6]

Frequently Asked Questions (FAQs)

This section addresses broader questions related to spirocyclization reactions, providing foundational knowledge to aid in experimental design and troubleshooting.

What are the key factors to consider when selecting a catalyst for a spirocyclization reaction?

The choice of catalyst is critical and depends heavily on the specific transformation. Key considerations include:

  • The nature of the bond being formed: Different catalysts are effective for different types of bond formations (e.g., C-C, C-N, C-O).

  • The desired stereochemistry: For asymmetric spirocyclizations, a chiral catalyst or ligand is necessary to control the stereochemical outcome.[3]

  • Compatibility with functional groups: The catalyst should be tolerant of other functional groups present in the starting materials.

  • Reaction conditions: The catalyst must be active and stable under the required reaction conditions (temperature, solvent, etc.).

How can I effectively monitor the progress of my spirocyclization reaction?

Effective reaction monitoring is crucial for determining the optimal reaction time and for identifying any potential issues, such as product decomposition.[3] Common techniques include:

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the conversion of starting material and the formation of the desired product and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for quantitative analysis of the reaction mixture by taking aliquots at different time points.[5]

  • In-situ Monitoring Techniques: Advanced techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) and stopped-flow analysis can provide real-time kinetic data.[5][15]

What is the role of protecting groups in spirocyclization reactions?

Protecting groups are temporary modifications of functional groups to prevent them from reacting during a chemical transformation.[10][12] In the context of spirocyclization, they are crucial for:

  • Preventing side reactions: Masking reactive functional groups that are not part of the cyclization.[9]

  • Directing reactivity: In some cases, a protecting group can influence the regioselectivity or stereoselectivity of the reaction.

  • Improving solubility and handling: Modifying the physical properties of the starting material to make it more soluble or easier to handle.[11]

A good protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect the rest of the molecule.[9][11]

Data Summary & Experimental Protocols

To facilitate a more structured approach to optimization, the following tables summarize key reaction parameters and a general protocol for reaction monitoring is provided.

Table 1: Key Reaction Parameters for Optimization

ParameterVariables to ScreenRationale
Catalyst Different metals (e.g., Pd, Ni, Au, Cu), different ligandsThe electronic and steric properties of the catalyst/ligand system are crucial for reactivity and selectivity.[3]
Solvent Toluene, THF, Dichloromethane (DCM), Acetonitrile, MethanolSolvent polarity and coordinating ability can significantly impact reaction rates and selectivity.[3][4][16]
Temperature Room Temperature, 40°C, 60°C, 80°C, 100°CReactions may have a specific activation energy barrier that needs to be overcome.[4][16]
Catalyst Loading 1 mol%, 2 mol%, 5 mol%, 10 mol%Finding the optimal catalyst concentration is key to balancing reaction rate and cost-effectiveness.[4]
Base/Additive Organic bases (e.g., Et3N, DIPEA), Inorganic bases (e.g., K2CO3, Cs2CO3)The choice of base can influence the rate of deprotonation and subsequent cyclization.

Protocol 1: General Procedure for Reaction Monitoring by TLC and LC-MS

  • Set up the spirocyclization reaction under the desired conditions.

  • At regular intervals (e.g., 0h, 1h, 2h, 4h, 8h, 24h), carefully withdraw a small aliquot of the reaction mixture using a syringe or a glass capillary.

  • Quench the aliquot in a small vial containing a suitable solvent (e.g., ethyl acetate).

  • Spot the quenched aliquot on a TLC plate alongside the starting material(s) as a reference.

  • Develop the TLC plate using an appropriate solvent system to visualize the consumption of starting material and the formation of the product spot.

  • Dilute a portion of the quenched aliquot and analyze it by LC-MS to confirm the mass of the desired product and identify any major side products.

  • Continue monitoring until the reaction appears to be complete or has stalled.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in spirocyclization reactions.

TroubleshootingWorkflow Start Low Yield in Spirocyclization Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Products Significant Side Products? Incomplete_Reaction->Side_Products No Optimize_Conditions Optimize Reaction Conditions (Temp, Solvent, Time) Incomplete_Reaction->Optimize_Conditions Yes Investigate_Side_Reactions Investigate Side Reactions (Mechanism, Literature) Side_Products->Investigate_Side_Reactions Yes Successful_Reaction Improved Yield Side_Products->Successful_Reaction No Screen_Catalysts Screen Catalysts & Ligands Optimize_Conditions->Screen_Catalysts Check_Purity Check Starting Material Purity Screen_Catalysts->Check_Purity Check_Purity->Successful_Reaction Protecting_Groups Consider Protecting Groups Investigate_Side_Reactions->Protecting_Groups Product_Decomposition Check for Product Decomposition Protecting_Groups->Product_Decomposition Product_Decomposition->Successful_Reaction

Caption: A flowchart outlining the systematic approach to troubleshooting low yields.

References

  • Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. (2018). Chemical Science (RSC Publishing). Retrieved from [Link]

  • Optimization of reaction conditions for solvent, temperature, time and catalyst loading. (n.d.). ResearchGate. Retrieved from [Link]

  • Hydrogen-Bonding Catalysis and Inhibition by Simple Solvents in the Stereoselective Kinetic Epoxide-Opening Spirocyclization of Glycal Epoxides to Form Spiroketals. (2011). PMC - NIH. Retrieved from [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Condition Optimization for Spirocyclization. (n.d.). ResearchGate. Retrieved from [Link]

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. (2024). ACS Publications. Retrieved from [Link]

  • Substrate scope for the spirocyclization–desilylation reaction of.... (n.d.). ResearchGate. Retrieved from [Link]

  • Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. (2023). PMC - NIH. Retrieved from [Link]

  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. (n.d.). MDPI. Retrieved from [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). UWSpace. Retrieved from [Link]

  • What are some common causes of low reaction yields?. (2024). Reddit. Retrieved from [Link]

  • Scheme 2. Substrate Scope for the Dearomative Spirocyclization Reaction c. (n.d.). ResearchGate. Retrieved from [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Visible light induced the high-efficiency spirocyclization reaction of propynamide and thiophenols via recyclable catalyst Pd/ZrO2. (2019). Chinese Chemical Letters. Retrieved from [Link]

  • Cascade Ring-Opening/Cyclization Reaction of Spiro(nitrocyclopropane)oxindoles with Huisgen Zwitterions and Synthesis of Pyrazolo[3,4- b]indoles. (2022). PubMed. Retrieved from [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. (2020). ACS Publications. Retrieved from [Link]

  • What could be reason for getting a very low yield in organic chemistry?. (2015). Quora. Retrieved from [Link]

  • Protecting Groups. (n.d.). Retrieved from [Link]

  • Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Optimization of catalyst, a solvent and reaction conditions for the synthesis of 4a. (n.d.). ResearchGate. Retrieved from [Link]

  • A pH-Sensitive Spirocyclization Strategy for Constructing a Single Fluorescent Probe Simultaneous Two-Color Visualizing of Lipid Droplets and Lysosomes and Monitoring of Lipophagy. (2021). Analytical Chemistry - ACS Publications. Retrieved from [Link]

  • Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Benefits of Protecting Groups in Organic Synthesis. (2023). Labinsights. Retrieved from [Link]

  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. (2025). ResearchGate. Retrieved from [Link]

  • Protecting group. (n.d.). Wikipedia. Retrieved from [Link]

  • Recent advances in spirocyclization of indole derivatives. (2018). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

  • ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. (n.d.). PMC - NIH. Retrieved from [Link]

  • Reactivity-effect of substrate structure, Leaving (CHE). (2015). YouTube. Retrieved from [Link]

  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring. (2019). ACS Figshare. Retrieved from [Link]

  • Reactivity-effect of substrate structure, leavinggroup and attacking nucleophile in.... (2020). YouTube. Retrieved from [Link]

  • Analytical Techniques used in Therapeutic Drug Monitoring. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

common side products in the synthesis of 2-oxa-6-azaspiro[3.3]heptanes

Introduction: The 2-oxa-6-azaspiro[3.3]heptane scaffold is a highly sought-after structural motif in modern drug discovery. Valued for its unique three-dimensional architecture and favorable physicochemical properties, i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-oxa-6-azaspiro[3.3]heptane scaffold is a highly sought-after structural motif in modern drug discovery. Valued for its unique three-dimensional architecture and favorable physicochemical properties, it often serves as a bioisosteric replacement for morpholine or piperazine moieties.[1][2] However, the synthesis of this strained spirocyclic system is not without its challenges. The inherent ring strain of the oxetane moiety, a key thermodynamic driving force for its formation, also makes it susceptible to a variety of side reactions.[3][4] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, designed to help researchers navigate the common pitfalls encountered during the synthesis and isolation of these valuable building blocks.

Troubleshooting Common Synthesis Issues

This section addresses specific, recurring problems observed during the synthesis of 2-oxa-6-azaspiro[3.3]heptanes and their derivatives. The format is designed to help you quickly diagnose the issue and implement a scientifically-grounded solution.

Q1: My reaction has produced a low yield of a sticky, insoluble, or polymeric material. What is the likely cause and how can I prevent it?

A1: This is a classic symptom of Cationic Ring-Opening Polymerization (CROP) of the oxetane ring.

Root Cause Analysis: The oxetane ring possesses significant ring strain (approx. 107 kJ/mol), making it thermodynamically primed for polymerization.[3][4] This process is typically initiated by trace amounts of protic or Lewis acids, which can protonate the oxetane oxygen, forming a tertiary oxonium ion. This ion is a highly reactive species that propagates a chain-growth polymerization, leading to the formation of polyether chains.[3][5][6]

Preventative Measures & Solutions:

  • Strictly Anhydrous & Acid-Free Conditions: Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). Solvents should be freshly distilled from an appropriate drying agent. Avoid chlorinated solvents, which can generate HCl over time.

  • Base Selection: When setting up the cyclization to form the spirocycle, use a non-nucleophilic base that is strong enough to deprotonate the amine but not so harsh as to promote side reactions. If using a base like KOH or NaOH, ensure it is finely ground and the reaction is well-stirred to avoid localized high concentrations.

  • Control of Initiators: Be mindful of reagents that can act as CROP initiators. For instance, some Lewis acids used in other synthetic steps must be completely removed before attempting reactions involving the unprotected oxetane.[3]

  • Temperature Control: Exothermic reactions can accelerate polymerization. Maintain strict temperature control, especially during the addition of reagents.

Experimental Protocol: Mitigation of Polymerization in a Typical Cyclization

cluster_0 Polymerization Troubleshooting Workflow start Low yield & sticky product observed q1 Suspect Cationic Ring-Opening Polymerization (CROP) start->q1 sol1 Verify Anhydrous Conditions (Oven-dried glassware, distilled solvents) q1->sol1 Action 1 sol2 Check for Acidic Contaminants (Reagents, solvents, atmosphere) q1->sol2 Action 2 sol3 Optimize Base & Temperature (Use non-nucleophilic base, maintain cooling) q1->sol3 Action 3 end Improved Yield of Monomeric Product sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for oxetane polymerization.

Q2: During the final deprotection or salt formation step using a strong acid, my product degrades, and I lose the oxetane ring. How can I isolate the final product without decomposition?

A2: You are likely observing acid-catalyzed ring-opening of the oxetane.

Root Cause Analysis: While the oxetane ring is generally stable to many reagents, it is susceptible to cleavage under strongly acidic conditions. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack from the acid's counter-ion (e.g., Cl⁻, Br⁻). This results in the formation of a substituted azetidine-3-methanol derivative, destroying the desired spirocyclic core. For example, the use of HCl has been reported to result in ring opening, and HBr can convert a tosylated oxetane precursor into (3-(Bromomethyl)-1-(p-toluenesulfonyl) azetidin-3-yl) methanol.[7][8]

Solutions & Optimization:

  • Use a Milder Acid for Salt Formation: Instead of strong mineral acids, opt for weaker organic acids. Acetic acid has been successfully used to isolate the acetate salt by simply evaporating a solution of the free base in methanol and acetic acid.[7]

  • Prefer Sulfonic Acid Salts for Stability & Solubility: For a stable, crystalline, and more soluble product, consider forming a sulfonate salt. Acids like methanesulfonic acid or camphorsulfonic acid can provide crystalline salts without causing ring-opening, improving the handling and stability of the final compound.[7]

  • Careful pH Control: If a pH adjustment is necessary during workup, use a buffered solution or add acid dropwise while monitoring the pH to avoid strongly acidic conditions.

  • Alternative Deprotection Methods: If removing a protecting group (e.g., N-benzyl), consider catalytic transfer hydrogenation, which can be performed under neutral or mildly acidic conditions (e.g., with a catalytic amount of acetic acid) to yield the free base without compromising the oxetane ring.[7]

Data Table: Effect of Acid Choice on 2-oxa-6-azaspiro[3.3]heptane Salt Formation

Acid UsedEquivalentsSolventObserved OutcomeCitation
Hydrochloric Acid (HCl)--Ring opening of the oxetane moiety[7]
p-Toluenesulfonic Acid--Formation of a viscous, undefined material[7]
Oxalic Acid1.1MethanolForms a precipitate (benchmark salt)[7]
Acetic Acid1.0+MethanolForms a stable acetate salt upon evaporation[7]
Camphorsulfonic Acid1.1MethanolForms a crystalline, stable precipitate[7]
Q3: My crude reaction mixture shows a complex NMR spectrum with multiple signals, but mass spectrometry suggests oligomeric species rather than a high-molecular-weight polymer. What is this side product?

A3: This is characteristic of the formation of cyclic oligomers, most commonly tetramers, via a "backbiting" mechanism.

Root Cause Analysis: During a cationic ring-opening polymerization, the propagating chain is terminated by an oxonium ion. The oxygen atoms within the newly formed polyether backbone can act as nucleophiles and attack this active center. This intramolecular cyclization, or "backbiting," leads to the formation of stable, cyclic oligomers.[4] While this is a known side reaction for oxetane polymerization in general, it can be a frustrating source of impurities that are difficult to separate from the desired product.

Solutions:

  • Minimize Reaction Time: The longer the reaction is allowed to proceed after the consumption of the starting material, the higher the probability of side reactions like oligomerization. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Use of "Proton Sponges": In reactions where trace acid is unavoidable, consider adding a non-nucleophilic proton scavenger to neutralize any adventitious acid that could initiate oligomerization.

  • Purification Strategy: These oligomers are often close in polarity to the desired product. Purification may require careful column chromatography with a shallow solvent gradient or preparative HPLC. In some cases, crystallization of the desired product as a specific salt (e.g., a sulfonate salt) can be an effective method to exclude these oligomeric impurities.[7]

cluster_main Main Synthetic Pathway cluster_side Side Reaction Pathways A Precursor (e.g., N-protected azetidine) B Cyclization (Base, Solvent) A->B D Trace Acid (H⁺) A->D contaminant C Desired Product 2-oxa-6-azaspiro[3.3]heptane B->C E CROP Initiation (Oxonium Ion Formation) D->E F Side Product 1: High MW Polymer E->F Propagation G Side Product 2: Cyclic Oligomers (Backbiting) E->G Intramolecular Attack

Caption: Overview of desired reaction vs. side product formation.

Frequently Asked Questions (FAQs)

Q: What is the primary driving force for the prevalence of side reactions in this synthesis? A: The high ring strain of the four-membered oxetane ring is the principal thermodynamic driving force.[4] While this strain facilitates the desired ring-forming reactions, it also makes the ring susceptible to ring-opening under various, particularly acidic, conditions, leading to polymerization or degradation.[3]

Q: Which analytical techniques are most effective for identifying polymerization and ring-opened side products? A: A combination of techniques is ideal.

  • ¹H NMR Spectroscopy: Polymerization will often appear as broad, poorly resolved peaks in the aliphatic region corresponding to the polyether backbone. Ring-opening by an acid like HCl will result in the disappearance of the characteristic oxetane methylene signals and the appearance of new signals, such as a hydroxymethyl group.

  • Mass Spectrometry (MS): Can help identify oligomeric species by showing a series of peaks separated by the mass of the monomer unit.

  • Gel Permeation Chromatography (GPC): This is the definitive technique for confirming the presence of high molecular weight polymers and determining their molecular weight distribution.

Q: I am struggling with the scalability of the deprotection/filtration step described in some literature. Are there better methods? A: Yes, this is a known issue. The original Carreira synthesis, which uses magnesium turnings for N-tosyl deprotection, results in magnesium salts that are very difficult to filter on a large scale, leading to significant product loss.[7] A more scalable approach involves synthesizing an N-benzyl protected version of the spirocycle. The benzyl group can be cleanly removed via catalytic hydrogenation, and the palladium catalyst is easily filtered off, making the process much more amenable to kilogram-scale production.[7]

References

  • The Core Mechanism of Cationic Ring-Opening Polymerization of Oxetanes: An In-depth Technical Guide. Benchchem. [Online].
  • Gorbunova, M. et al. (2020). Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates. Polymers (Basel). [Online]. Available: [Link]

  • Polyoxetane. Wikipedia. [Online]. Available: [Link]

  • Wang, Y. et al. (2018). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Advances. [Online]. Available: [Link]

  • AM mechanism for polymerization of oxetane ring. ResearchGate. [Online]. Available: [Link]

  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem. [Online].
  • Technical Support Center: Synthesis of Spirocyclic Compounds. Benchchem. [Online].
  • Burkhard, J. A. et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. [Online]. Available: [Link]

  • Keshipeddy, S. et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Omega. [Online]. Available: [Link]

  • Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry. [Online]. Available: [Link]

  • Keshipeddy, S. et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Omega. [Online]. Available: [Link]

  • Application Notes and Protocols for the Synthesis of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes. Benchchem. [Online].
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Online]. Available: [Link]

  • van der Haas, R. N. S. et al. (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Synlett. [Online]. Available: [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Online]. Available: [Link]

  • Jones, G. et al. (2021). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. [Online]. Available: [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Online]. Available: [Link]

  • 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Online]. Available: [Link]

  • One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. PubMed. [Online]. Available: [Link]

  • 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro. [Online]. Available: [Link]

  • 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. ResearchGate. [Online]. Available: [Link]

  • A Technical Guide to the Synthesis of Spirocyclic Amines. Benchchem. [Online].
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. [Online]. Available: [Link]

Sources

Optimization

Technical Support Center: A Guide to Improving the Scalability of 6-Ts-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic Acid Production

Welcome to the technical support center for the synthesis and scale-up of 6-Ts-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to nav...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 6-Ts-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable spirocyclic building block. The unique structural rigidity and three-dimensional nature of the 2-oxa-6-azaspiro[3.3]heptane scaffold make it a compelling bioisostere for common motifs like morpholine, offering potential improvements in physicochemical properties.[1][2] However, the synthesis of such strained systems can present significant challenges, particularly when transitioning from bench-scale to kilogram-scale production.[3][4]

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) formatted to address specific issues you may encounter during your experimental work. The guidance herein is grounded in established chemical principles and practical, field-proven insights to ensure the robustness and scalability of your synthesis.

Part 1: Understanding the Synthetic Landscape

The production of 6-Ts-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid is a multi-step process. A common synthetic approach involves the initial construction of a functionalized spirocyclic core, followed by N-tosylation and a final oxidation to yield the carboxylic acid. Each of these stages presents unique scalability hurdles that must be carefully managed.

Below is a generalized workflow that forms the basis for our troubleshooting guide.

G cluster_0 Stage 1: Spirocycle Formation cluster_1 Stage 2: N-Tosylation cluster_2 Stage 3: Oxidation & Purification A Starting Materials (e.g., 3-azetidinone, furan derivatives) B Formation of Spirocyclic Alcohol/Furan Adduct A->B [2+2] Cycloaddition or Nucleophilic Addition C Purified Spirocyclic Intermediate B->C Purification D N-Tosylation Reaction C->D Tosyl Chloride, Base E Crude N-Ts Protected Spirocycle D->E Work-up F Oxidation to Carboxylic Acid E->F Oxidizing Agent (e.g., RuO4, Jones Reagent) G Final Product Purification F->G Acid-Base Extraction / Crystallization H 6-Ts-2-oxa-6-azaspiro[3.3]heptane- 1-carboxylic acid G->H

Caption: Generalized workflow for the synthesis of the target compound.

Part 2: Troubleshooting Guides and FAQs

This section is structured in a question-and-answer format to directly address common problems encountered during synthesis and scale-up.

Section 2.1: Formation of the 2-Oxa-6-azaspiro[3.3]heptane Core

The construction of the strained spiro[3.3]heptane system is often the most challenging step. Low yields are typically due to competing side reactions or difficulties in purification.

Q1: I'm experiencing a low yield during the initial spirocyclization reaction. What are the likely causes and how can I optimize this step?

A1: Low yields in the formation of the spirocyclic core often stem from incomplete reaction, the formation of polymeric byproducts, or degradation of the strained ring system. Here are key areas to investigate:

  • Choice of Base and Solvent: The selection of the base and solvent system is critical for successful ring closure. For instance, in the cyclization of a diol precursor to an oxetane, a strong, non-nucleophilic base like potassium tert-butoxide (KOt-Bu) is often used. However, the solvent can dramatically influence the reaction outcome. In some cases, using KOt-Bu in THF can lead to fragmentation rather than the desired cyclization.[5] A switch to a different solvent system, such as DMF/water, may be necessary to facilitate a clean reaction, sometimes even obviating the need for a strong base.[6]

  • Reaction Temperature and Time: Strained ring formation can be kinetically slow. Insufficient reaction time or temperatures that are too low may lead to incomplete conversion. Conversely, excessively high temperatures can promote decomposition or side reactions. It is crucial to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. For challenging cyclizations, microwave irradiation has been used to accelerate the reaction and improve yields.[7]

  • Precursor Purity: Ensure the starting materials, such as the diol or halo-alcohol precursor, are of high purity. Impurities can interfere with the reaction and lead to the formation of complex mixtures that are difficult to purify.

ParameterRecommendationRationale
Base Use a strong, non-nucleophilic base (e.g., KOt-Bu, NaH).Promotes deprotonation for intramolecular cyclization without competing nucleophilic attack.
Solvent Screen polar aprotic solvents (e.g., THF, DMF, DMSO).Solvent choice can significantly impact reaction kinetics and pathway.[5]
Temperature Start at a low temperature (e.g., 0 °C) and slowly warm to room temperature or gently heat.Helps to control the reaction rate and minimize side reactions.
Concentration Perform the reaction under high dilution conditions.Favors intramolecular cyclization over intermolecular polymerization.

Q2: The purification of the free amine 2-oxa-6-azaspiro[3.3]heptane intermediate is problematic on a larger scale. What are some effective strategies?

A2: The free spirocyclic amine can be volatile and highly water-soluble, making extraction and purification challenging. On a large scale, sluggish filtration and handling difficulties are known issues.[8]

  • Salt Formation: A robust method for isolating and purifying amines is to convert them into a stable, crystalline salt. Bubbling HCl gas through an ethereal solution of the amine or adding a solution of an acid like p-toluenesulfonic acid can precipitate the corresponding salt, which can then be isolated by filtration and washed with a non-polar solvent. This method is generally highly scalable.

  • Telescoping Process: To avoid isolating the potentially problematic free amine, consider a "telescopic" or one-pot process where the crude amine solution is directly used in the subsequent N-tosylation step.[4] This can significantly improve process efficiency and overall yield by minimizing handling losses.

Section 2.2: N-Tosylation Reaction

Protecting the nitrogen of the spirocycle with a tosyl group is a crucial step. Common issues include incomplete reactions and difficult work-ups.

Q3: My N-tosylation reaction is incomplete, and I observe remaining starting material even after extended reaction times. How can I improve the conversion?

A3: Incomplete tosylation is a frequent problem that can usually be resolved by carefully controlling the reaction conditions.

  • Anhydrous Conditions: Tosylation reactions are highly sensitive to moisture, as water will hydrolyze tosyl chloride (TsCl) to the unreactive p-toluenesulfonic acid.[9] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Stoichiometry of Reagents: Use a slight excess of tosyl chloride (e.g., 1.1-1.2 equivalents) to ensure the reaction goes to completion. The amount of base is also critical; at least one equivalent is needed to neutralize the HCl generated during the reaction. Often, using an excess of a base like pyridine, which can also act as the solvent, is effective.[9]

  • Choice of Base: While pyridine is common, a stronger, non-nucleophilic base like triethylamine (TEA) may be more effective. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[9]

  • Slow Addition: On a larger scale, the reaction can be exothermic. Adding the tosyl chloride solution slowly to the solution of the amine and base at a reduced temperature (e.g., 0 °C) helps to control the reaction temperature and can improve selectivity and yield.[10]

Q4: The work-up of my tosylation reaction is difficult, particularly removing the pyridinium hydrochloride salt and excess pyridine. What is a scalable work-up procedure?

A4: A standard aqueous work-up is typically effective. After the reaction is complete, the mixture can be diluted with an organic solvent (e.g., ethyl acetate, DCM) and washed sequentially with:

  • Dilute HCl (e.g., 1M): To remove excess pyridine and other basic impurities.

  • Water: To remove water-soluble salts.

  • Saturated Sodium Bicarbonate Solution: To neutralize any remaining acidic species.

  • Brine: To facilitate phase separation and begin the drying process.

The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.

Section 2.3: Oxidation to the Carboxylic Acid

The final step involves the oxidation of a precursor, typically a primary alcohol, which may be derived from the oxidative cleavage of a furan ring.[5] This step must be carefully controlled to avoid side reactions.

G cluster_troubleshooting Troubleshooting Oxidation start Oxidation Issue Detected q1 Low Conversion to Acid? start->q1 q2 Aldehyde Intermediate Observed? q1->q2 Yes q3 Degradation of Spirocycle? q1->q3 No ans1a Increase Oxidant Equivalents (e.g., 2.5 eq. H5IO6 for CrO3 cat.) [19] q2->ans1a No ans2 Reaction Conditions are for Partial Oxidation. Use Excess Oxidant and Heat to Reflux. [15] q2->ans2 Yes ans1b Increase Reaction Time/Temperature (Use Reflux Conditions) [15, 28] q3->ans1b No ans3 Switch to Milder Oxidant (e.g., TEMPO/NaOCl) [19] q3->ans3 Yes

Caption: Decision tree for troubleshooting the oxidation step.

Q5: My oxidation reaction stops at the aldehyde stage and does not proceed to the carboxylic acid. Why is this happening?

A5: The oxidation of a primary alcohol to a carboxylic acid is a two-step process that proceeds through an aldehyde intermediate. If the reaction stalls at the aldehyde, it is likely due to insufficient oxidizing power or reaction conditions that favor the formation and isolation of the aldehyde.[11]

  • Reaction Conditions: To achieve full oxidation to the carboxylic acid, you typically need to use an excess of the oxidizing agent and ensure the aldehyde intermediate remains in the reaction mixture to be further oxidized. This is often accomplished by heating the reaction under reflux.[11][12] Conditions designed for partial oxidation, such as using an excess of the alcohol and distilling off the aldehyde as it forms, will prevent the formation of the carboxylic acid.[11]

Q6: I am observing low yields and product degradation during the oxidation step. Are there alternative, milder oxidation methods suitable for a sensitive spirocyclic substrate?

A6: Yes, the chemical stability of spirocyclic scaffolds can be a concern during scale-up, especially under harsh reaction conditions like those of a Jones oxidation (CrO₃/H₂SO₄).[3] If you are observing degradation, switching to a milder, more selective oxidation system is recommended.

Oxidation MethodReagentsTypical ConditionsAdvantages/Disadvantages
Jones Oxidation CrO₃, H₂SO₄, Acetone0 °C to RTAdv: Strong, effective, and inexpensive. Disadv: Harshly acidic, uses toxic heavy metals, can cause degradation.[13]
TEMPO-mediated Oxidation TEMPO (cat.), NaClO₂, NaOCl (co-oxidant)pH ~6.5, RTAdv: Highly selective for primary alcohols, mild conditions, environmentally benign.[14] Disadv: Reagents can be more expensive.
Ruthenium-catalyzed Oxidation RuCl₃·H₂O (cat.), NaIO₄ (co-oxidant)CCl₄/CH₃CN/H₂O, RTAdv: Very effective for oxidative cleavage of furans directly to carboxylic acids.[5] Disadv: Uses a precious metal catalyst.

Recommended Protocol: TEMPO-mediated Oxidation [14]

  • Dissolve the alcohol substrate in a suitable solvent like acetonitrile or dichloromethane.

  • Add a catalytic amount of TEMPO (approx. 1-2 mol%).

  • Prepare a buffered aqueous solution of sodium chlorite (NaClO₂) and add it to the reaction mixture.

  • Slowly add a solution of sodium hypochlorite (NaOCl, household bleach) to initiate the reaction, maintaining the temperature below 35 °C.

  • Monitor the reaction by TLC/LC-MS until the starting material is consumed.

  • Quench the reaction with aqueous sodium thiosulfate solution.

  • Proceed with an acidic work-up to isolate the carboxylic acid.

Section 2.4: Final Product Purification

The final product is a crystalline solid, but achieving high purity on a large scale requires an optimized purification strategy.

Q7: What is a reliable and scalable method for purifying the final carboxylic acid product?

A7: A combination of acid-base extraction followed by crystallization is a robust and highly scalable method for purifying carboxylic acids.[15][16]

Step-by-Step Purification Protocol:

  • Basic Extraction: After the reaction work-up, dissolve the crude product in an organic solvent (e.g., ethyl acetate). Extract the organic solution with an aqueous basic solution (e.g., 1M NaOH or NaHCO₃). The carboxylic acid will be deprotonated and move into the aqueous layer, leaving neutral and basic impurities behind in the organic layer.

  • Acidification and Re-extraction: Separate the aqueous layer and cool it in an ice bath. Slowly acidify the aqueous layer with a strong acid (e.g., 3M HCl) to a pH of approximately 2-3. The carboxylic acid will precipitate out or can be extracted back into a fresh portion of an organic solvent.[15]

  • Crystallization: Dry the organic extract containing the purified acid, concentrate it, and perform a recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane, ethanol/water) to obtain the final product with high purity.

References

  • Key optimisation parameters for mechanochemical tosylation reaction and characterisation. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Optimization of the Heterogeneous Synthesis Conditions for Cellulose Tosylation and Synthesis of a Propargylamine Cellulosic Derivative. (2024). Polymers (Basel). [Link]

  • Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. (2024). Journal of Chemistry Letters. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2022). Expert Opinion on Drug Discovery. [Link]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. (2019). ACS Omega. [Link]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. (2019). ACS Omega. [Link]

  • New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. (2021). Molecules. [Link]

  • Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. (2024). JACS Au. [Link]

  • Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. (2017). Synlett. [Link]

  • Development of a Kilogram-Scale Chemical Process for a Chiral Spirocyclic Isoxazolone. (2024). Organic Process Research & Development. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023). Organic Process Research & Development. [Link]

  • Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2009). Organic Letters. [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. Retrieved January 19, 2026, from [Link]

  • Oxidation of alcohols. (n.d.). Chemguide. Retrieved January 19, 2026, from [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. (2019). ChemMedChem. [Link]

  • Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • How can I purify carboxylic acid? (2013). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis of carboxylic acids by oxidation of alcohols. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. (2015). ResearchGate. [Link]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. (2011). Organic Letters. [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2009). ResearchGate. [Link]

  • CN102442934A - Synthesis method of 6-oxo-2-azaspiro[17][17] heptane-2-carboxylic acid tert-butyl ester. (n.d.). Google Patents. Retrieved January 19, 2026, from

  • US3709795A - Purification of carboxylic acids by chemical treatment and distillation. (n.d.). Google Patents.
  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. (2023). ResearchGate. [Link]

  • Oxidation of Primary Alcohols to Carboxylic Acids. (n.d.). National Academic Digital Library of Ethiopia. Retrieved January 19, 2026, from [Link]

  • Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. (2023). Chemistry LibreTexts. [Link]

  • Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. (2024). Organic Letters. [Link]

Sources

Troubleshooting

conditions for tosyl deprotection of 6-azaspiro[3.3]heptane systems

An Application Scientist's Guide to Tosyl Deprotection of 6-Azaspiro[3.3]heptane Systems Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development profes...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Tosyl Deprotection of 6-Azaspiro[3.3]heptane Systems

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development professionals working with N-tosyl protected 6-azaspiro[3.3]heptane derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to help you navigate the challenges associated with this specific deprotection.

The 6-azaspiro[3.3]heptane motif is a valuable bioisostere in modern drug discovery, prized for its rigid, three-dimensional structure.[1] The tosyl group is a robust protecting group for the secondary amine, but its stability also makes it notoriously difficult to remove, especially on a sterically hindered and strained scaffold like this one.[2] This guide will address the common issues you may encounter and provide actionable solutions.

Troubleshooting Guide: When Experiments Go Wrong

This section addresses the most common failures encountered during the N-tosyl deprotection of 6-azaspiro[3.3]heptane systems.

Question: My deprotection reaction has stalled. TLC/LC-MS analysis shows a significant amount of starting material even after prolonged reaction times. What's going wrong?

Answer: This is the most frequently reported issue and typically points to two main causes: steric hindrance and insufficient reagent reactivity. The spirocyclic core shields the sulfonyl group, making it less accessible.

  • Causality: The N-tosyl group on a 6-azaspiro[3.3]heptane is attached to a secondary amine within a strained four-membered ring. This conformation can sterically hinder the approach of reagents to the sulfur atom (for reductive cleavage) or prevent effective protonation and subsequent cleavage (under acidic conditions).

  • Solutions & Scientific Rationale:

    • Increase Temperature: For many reductive methods (e.g., Mg/MeOH), increasing the temperature to reflux can provide the necessary activation energy to overcome the steric barrier.[3] Monitor for potential side products, as the strained ring system may be sensitive to heat.

    • Switch to a Stronger, Less Bulky Reagent: If classic conditions like HBr/AcOH are failing, consider more potent alternatives.

      • Reductive: Sodium naphthalenide is a very powerful single-electron transfer (SET) agent that can often deprotect even the most stubborn sulfonamides.[4] Its mechanism involves the formation of a radical anion, which rapidly fragments.

      • Acidic: Concentrated H₂SO₄ at elevated temperatures or superacids like trifluoromethanesulfonic acid (TfOH) can be effective but are extremely harsh and may lead to degradation or ring-opening.[5] These should be considered a last resort.

    • Use a Scavenger in Acidic Reactions: For reactions using HBr, the liberated toluene can sometimes undergo electrophilic aromatic substitution with the substrate or product. Adding a cation scavenger like phenol or anisole can intercept the reactive electrophiles and improve yields.

Question: My reaction appears to work, but I'm isolating a complex mixture of products or observing significant decomposition. How can I improve selectivity?

Answer: Side product formation is often a sign that the reaction conditions are too harsh for the strained azaspiro[3.3]heptane core. The four-membered azetidine ring is susceptible to nucleophilic or acid-catalyzed ring-opening.

  • Causality: Under strongly acidic conditions (e.g., HBr, H₂SO₄), protonation of the azetidine nitrogen can be followed by an attack of a nucleophile (like Br⁻), leading to ring cleavage. Similarly, some reductive conditions can generate intermediates that are basic enough to promote side reactions.

  • Solutions & Scientific Rationale:

    • Favor Milder Reductive Methods: Reductive cleavage is generally milder and more chemoselective than harsh acidic hydrolysis.[5] The Magnesium/Methanol (Mg/MeOH) system is an excellent starting point. It is cost-effective, operationally simple, and typically avoids over-reduction or ring-opening.[3]

    • Optimize Reaction Time and Temperature: Do not let the reaction run for an unnecessarily long time. Monitor progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. Running reactions at the lowest effective temperature will minimize decomposition pathways.

    • Consider a Two-Step Activation/Cleavage: For extremely difficult cases, a mild approach involves activating the sulfonamide followed by reductive cleavage. For instance, reaction with trifluoroacetic anhydride can form an N-trifluoroacetyl-N-tosyl intermediate, which is significantly more labile and can be cleaved under milder conditions using reagents like samarium diiodide (SmI₂).[5]

Troubleshooting Decision Workflow

Here is a logical workflow to help you troubleshoot a failing deprotection reaction.

G cluster_troubleshoot Troubleshooting Path start Reaction Start: N-Tosyl-6-azaspiro[3.3]heptane check_sm Monitor Reaction (TLC/LC-MS) start->check_sm no_rxn Problem: No/Slow Reaction check_sm->no_rxn <50% Conversion side_products Problem: Side Products check_sm->side_products Low SM, Multiple Spots complete Reaction Complete check_sm->complete >95% Conversion Clean Profile sol_increase_t Action: Increase Temperature (e.g., Reflux in MeOH) no_rxn->sol_increase_t sol_stronger_reagent Action: Switch to Stronger Reagent (e.g., Na/Naphthalene) no_rxn->sol_stronger_reagent sol_milder_cond Action: Use Milder Conditions (e.g., Mg/MeOH at RT) side_products->sol_milder_cond sol_optimize_time Action: Optimize Time/Temp side_products->sol_optimize_time sol_increase_t->check_sm Re-evaluate sol_stronger_reagent->check_sm Re-evaluate sol_milder_cond->check_sm Re-evaluate sol_optimize_time->check_sm Re-evaluate workup Proceed to Workup & Purification complete->workup

Caption: A decision tree for troubleshooting tosyl deprotection.

Frequently Asked Questions (FAQs)

Question: What are the primary mechanisms for tosyl group removal, and how do they differ?

Answer: There are two main mechanistic pathways for N-tosyl deprotection: acidic hydrolysis and reductive cleavage.

  • Acidic Hydrolysis: This involves protonation of one of the sulfonyl oxygens (or less commonly, the nitrogen), followed by nucleophilic attack on the sulfur atom or cleavage of the N-S bond. This method is often harsh, requiring strong acids (HBr, H₂SO₄) and high temperatures.[2]

  • Reductive Cleavage: This pathway involves the addition of one or more electrons to the tosyl group, typically from a dissolving metal or an electrochemical source.[6] The resulting radical anion undergoes fragmentation to cleave the N-S bond. These methods are generally milder and more compatible with sensitive functional groups.[3][4]

G General Deprotection Mechanisms cluster_acid Acidic Hydrolysis cluster_reductive Reductive Cleavage a1 N-Tosyl Amine a2 Protonation (H+) a1->a2 a3 N-S Bond Cleavage a2->a3 a4 Free Amine a3->a4 r1 N-Tosyl Amine r2 Single Electron Transfer (SET) [e-] r1->r2 r3 Radical Anion Intermediate r2->r3 r4 N-S Bond Fragmentation r3->r4 r5 Free Amine r4->r5

Caption: Contrasting acidic vs. reductive deprotection pathways.

Question: I have other sensitive functional groups in my molecule (esters, benzyl ethers). Which deprotection method should I choose?

Answer: This is a critical consideration. Your choice of reagent must be orthogonal to the other protecting groups present.

  • For Ester-Containing Compounds: Avoid strongly acidic (HBr, H₂SO₄) or basic conditions that could hydrolyze the ester. Reductive methods like Mg/MeOH are generally safe for esters.[3] Be cautious with hydride reagents (e.g., Red-Al), which would reduce the ester.

  • For Benzyl Ether-Containing Compounds: Avoid conditions that cleave benzyl groups, such as catalytic hydrogenation (H₂/Pd-C). Most acidic and dissolving metal reductions are compatible.

  • For Halogenated Aromatic Rings: Be cautious with some powerful reductive methods like sodium naphthalenide, which can also cleave aryl-halide bonds.[4] Mg/MeOH is typically selective for the sulfonamide.

Question: My final product, the free 6-azaspiro[3.3]heptane, is difficult to isolate after workup. Any tips?

Answer: Small, non-polar secondary amines like this can be challenging to handle. They are often volatile and can have some water solubility, leading to losses during extraction and concentration.

  • Salt Formation: After quenching the reaction, perform an aqueous workup and extract the free amine into an organic solvent (e.g., DCM, EtOAc). Then, bubble dry HCl gas through the solution or add a solution of HCl in ether/dioxane to precipitate the hydrochloride salt. The salt is a stable, non-volatile solid that is much easier to isolate and handle.

  • Careful Concentration: Avoid concentrating the free amine to dryness on a rotary evaporator for extended periods, as you can lose a significant amount of product to evaporation. It is better to obtain the salt or use the solution of the free base directly in the next step if possible.

Comparison of Common Deprotection Conditions

The table below summarizes and compares several common methods for N-tosyl deprotection, with specific considerations for the 6-azaspiro[3.3]heptane system.

MethodReagents & ConditionsProsCons & Caveats for Spiroheptanes
Acidic Hydrolysis 33% HBr in Acetic Acid, Phenol, 70-100 °C- Effective for robust substrates- Inexpensive reagents- Harsh; risk of ring-opening- Not suitable for acid-labile groups- Can be sluggish due to steric hindrance[2]
Dissolving Metal (I) Magnesium turnings, Methanol, Reflux- Mild and often high-yielding- Cost-effective and scalable- Good functional group tolerance[3]- Can be slow for very hindered systems- Requires activation of Mg surface
Dissolving Metal (II) Sodium, Naphthalene (cat.), THF, -78 °C- Very powerful and fast- Effective for highly resistant tosylamides[4]- Requires strictly anhydrous/inert conditions- Can reduce other functional groups (e.g., aryl halides)
Reductive (Advanced) Samarium (II) Iodide (SmI₂), THF, RT- Extremely mild conditions- Excellent chemoselectivity- Stoichiometric, expensive reagent- Requires inert atmosphere- May require activation of the tosylamide[5][7]

Detailed Experimental Protocols

Protocol 1: Reductive Deprotection with Magnesium in Methanol (Mg/MeOH)

Scientist's Note: This is often the best starting point. It balances reactivity with mildness and is generally forgiving. The key to success is ensuring the magnesium surface is active.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add N-tosyl-6-azaspiro[3.3]heptane (1.0 equiv) and magnesium turnings (10-20 equiv).

  • Solvent Addition: Add anhydrous methanol under an inert atmosphere (N₂ or Argon) to form a suspension (approx. 0.1 M concentration).

  • Reaction: Heat the mixture to a gentle reflux (approx. 65 °C). The reaction may be slow to initiate but will often become self-sustaining.

  • Monitoring: Follow the disappearance of the starting material by TLC (e.g., 30% EtOAc/Hexanes) or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Cool the reaction to room temperature. Carefully quench by the slow addition of 1 M HCl until the excess magnesium is consumed and the solution is acidic (pH ~1-2).

  • Purification: Wash the aqueous solution with diethyl ether or EtOAc (2x) to remove non-basic organic impurities (like p-toluenesulfinic acid). Basify the aqueous layer to pH >12 with 6 M NaOH. Extract the free amine product into dichloromethane (3x).

  • Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and carefully concentrate in vacuo. For long-term storage and easier handling, precipitating the HCl salt is highly recommended.

Protocol 2: Acidic Deprotection with HBr in Acetic Acid & Phenol

Scientist's Note: Use this method for substrates that lack other acid-sensitive groups and when reductive methods have failed. Phenol acts as a scavenger for bromine and other electrophilic species that can cause side reactions.

  • Setup: In a sealed tube or a flask with a reflux condenser, dissolve N-tosyl-6-azaspiro[3.3]heptane (1.0 equiv) and phenol (2.0-3.0 equiv) in a 33% solution of HBr in acetic acid.

  • Reaction: Heat the mixture to 70-90 °C with stirring.

  • Monitoring: Monitor the reaction by taking small aliquots, quenching them in a biphasic mixture of saturated NaHCO₃ and EtOAc, and analyzing the organic layer by TLC or LC-MS. Reactions can take 12-48 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto ice.

  • Purification: Basify the cold aqueous mixture to pH >12 with concentrated NaOH or KOH solution, ensuring the temperature is kept low with an ice bath. Extract the liberated amine with a suitable organic solvent (e.g., DCM or EtOAc, 3x).

  • Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and carefully concentrate. Again, conversion to the HCl salt is advised.

References

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for Deprotection. Retrieved from [Link]

  • Wnuk, S. F., & Robins, M. J. (1995). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide. J. Org. Chem., 60(18), 5899–5907.
  • van der Eijk, J. M., et al. (1980). A simple and mild method for the removal of the NIm-tosyl protecting group. J. Org. Chem., 45(3), 547-548.
  • Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]

  • van Rensburg, H., et al. (2022). Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. J. Org. Chem., 87(18), 12214–12224.
  • Ferraz, H. M. C., et al. (2018). Hg cathode-free electrochemical detosylation of N,N-disubstituted p-toluenesulfonamides: mild, efficient, and selective removal of N-tosyl group. Tetrahedron, 74(38), 5345-5351.
  • Natho, P., et al. (2025). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Chem. Commun.
  • ResearchGate. (2014). Can someone suggest an efficient method to deprotection of O-tosylate? Retrieved from [Link]

  • ResearchGate. (2017). Why can't I deprotect tosyl group with SmI2/amine/H2O? Retrieved from [Link]

Sources

Optimization

stability issues of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid in solution

Welcome to the technical support center for 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability is...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered when working with this compound in solution. The following information is curated to provide both preventative guidance and troubleshooting solutions for common experimental challenges.

Frequently Asked Questions (FAQs) about Stability

Here we address the most common questions regarding the stability of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid in solution.

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concern for 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid arises from the strained oxetane ring. This four-membered ether is susceptible to ring-opening, particularly under acidic conditions.[1][2][3] While the 3,3-disubstituted nature of the spirocycle enhances stability compared to simpler oxetanes, prolonged exposure to strong acids, high temperatures, or certain nucleophiles can lead to decomposition.[3][4]

Q2: How does pH affect the stability of the compound?

A2: The compound is significantly more stable in neutral to basic conditions. Acidic environments, especially those with a pH below 4, can catalyze the hydrolysis of the oxetane ring, leading to the formation of a 1,3-diol byproduct.[2] The presence of the carboxylic acid moiety means the compound itself can create a mildly acidic local environment, which could potentially contribute to slow degradation over time, especially at elevated temperatures.

Q3: Is the tosyl group or the carboxylic acid group labile?

A3: The tosyl (p-toluenesulfonamide) group is generally stable under a wide range of conditions. The carboxylic acid group is also robust. The primary point of instability is the oxetane ring. However, intramolecular reactions, while less likely for an alpha-substituted carboxylic acid compared to a beta-substituted one, cannot be entirely ruled out under forcing conditions.[5]

Q4: What are the expected decomposition products?

A4: The primary decomposition pathway is the acid-catalyzed ring-opening of the oxetane. This would result in the formation of a diol. Under strongly nucleophilic conditions, other ring-opened products could be formed depending on the nucleophile present.

Troubleshooting Guide for Common Experimental Issues

This section provides a problem-and-solution framework for issues that may arise during your experiments.

Issue 1: Inconsistent results or loss of compound activity over time.
  • Potential Cause: Degradation of the compound in your stock solution or experimental buffer.

  • Troubleshooting Steps:

    • pH Assessment: Measure the pH of your solution. If it is acidic, consider buffering to a neutral or slightly basic pH (7.0-8.0).

    • Solvent Choice: Ensure the solvent is aprotic and of high purity if prolonged storage is required. For aqueous buffers, use them freshly prepared.

    • Storage Conditions: Store stock solutions at low temperatures (-20°C or -80°C) and protected from light. Minimize freeze-thaw cycles.

    • Purity Analysis: Re-analyze the purity of your stock solution using a suitable analytical method like HPLC-UV or LC-MS to check for the presence of degradation products.

Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
  • Potential Cause: On-column degradation or decomposition in the mobile phase.

  • Troubleshooting Steps:

    • Mobile Phase pH: If using acidic mobile phases (e.g., with formic acid or trifluoroacetic acid), minimize the time the sample is exposed to these conditions. Consider using a mobile phase with a higher pH if your separation allows.

    • Column Temperature: High column temperatures can accelerate degradation. Try running the separation at a lower temperature.

    • Sample Preparation: Prepare your samples for analysis immediately before injection and keep them in an autosampler cooled to a low temperature (e.g., 4°C).

Issue 3: Poor yield or multiple byproducts during a reaction.
  • Potential Cause: The reaction conditions are too harsh and are causing the oxetane ring to open.

  • Troubleshooting Steps:

    • Avoid Strong Acids: If your reaction requires acidic conditions, try to use weaker acids or buffer the system. If a strong acid is necessary, use it at low temperatures and for the shortest possible time.

    • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Nucleophiles: Be cautious with strong nucleophiles, especially at elevated temperatures, as they can also promote ring-opening.

Experimental Protocols

Here are detailed protocols for preparing stable solutions and monitoring the stability of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid.

Protocol 1: Preparation of Stock Solutions
  • Solvent Selection: For long-term storage, use a high-purity, anhydrous aprotic solvent such as DMSO or DMF. For immediate use in aqueous experiments, prepare a concentrated stock in DMSO and then dilute it into your aqueous buffer.

  • Dissolution: Allow the compound to come to room temperature before weighing. Dissolve the compound in the chosen solvent to the desired concentration. Gentle vortexing or sonication may be used to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Stability Assessment by HPLC-UV

This protocol provides a general method for monitoring the stability of the compound over time.

  • Sample Preparation:

    • Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in the solvent or buffer of interest.

    • Divide the solution into multiple vials for time-point analysis (e.g., 0, 2, 4, 8, 24 hours).

    • Store the vials under the desired test conditions (e.g., room temperature, 40°C).

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the compound and any more non-polar degradants, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength where the compound has significant absorbance (e.g., determined by a UV scan). The tosyl group should provide a good chromophore.

    • Injection Volume: 10 µL

  • Data Analysis:

    • At each time point, inject a sample onto the HPLC.

    • Monitor the peak area of the parent compound. A decrease in the peak area over time indicates degradation.

    • Look for the appearance of new peaks, which would correspond to degradation products.

Data Presentation

The following table summarizes the key factors influencing the stability of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid.

ParameterConditionStability ConcernRecommendation
pH < 4High risk of oxetane ring-openingMaintain pH in the neutral to basic range (7.0-8.5) using appropriate buffers.
4 - 6Moderate risk, especially with heatUse with caution, minimize exposure time.
> 6Generally stablePreferred condition for storage and experiments.
Temperature > 40°CIncreased rate of degradationAvoid prolonged heating. Store solutions at low temperatures.
Solvents Protic (e.g., water, methanol)Can participate in ring-openingUse with buffered pH. For storage, prefer aprotic solvents.
Aprotic (e.g., DMSO, DMF)Generally good stabilityRecommended for stock solutions.
Reagents Strong Acids (e.g., HCl, H₂SO₄)High risk of rapid decompositionAvoid if possible. If necessary, use at low temperatures and for short durations.
Strong NucleophilesPotential for ring-openingUse with caution, especially at elevated temperatures.

Visual Diagrams

The following diagrams illustrate the key concepts discussed in this guide.

cluster_stability_factors Factors Affecting Stability cluster_outcomes Potential Outcomes pH pH Stable Compound Stable Compound pH->Stable Compound > 6 Degradation (Ring-Opening) Degradation (Ring-Opening) pH->Degradation (Ring-Opening) < 4 Temperature Temperature Temperature->Stable Compound Low Temperature->Degradation (Ring-Opening) High Solvent Solvent Solvent->Stable Compound Aprotic Reagents Reagents Reagents->Degradation (Ring-Opening) Strong Acid 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid->pH 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid->Temperature 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid->Solvent 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid->Reagents

Caption: Key factors influencing the stability of the compound.

cluster_workflow Troubleshooting Workflow Inconsistent Results Inconsistent Results Check Solution pH Check Solution pH Inconsistent Results->Check Solution pH Analyze Purity (HPLC/LC-MS) Analyze Purity (HPLC/LC-MS) Check Solution pH->Analyze Purity (HPLC/LC-MS) Adjust Storage/Buffer Adjust Storage/Buffer Analyze Purity (HPLC/LC-MS)->Adjust Storage/Buffer Problem Resolved Problem Resolved Adjust Storage/Buffer->Problem Resolved

Caption: A simplified troubleshooting workflow for inconsistent results.

References

  • W. J. Morris, et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • A. K. Saksena, et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • E. M. Carreira, et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • ChemRxiv. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

  • M. A. H. K. T. M. Mori, et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

  • W. J. Morris, et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]

  • E. M. Carreira, et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • RSC Publishing. (2023). Organic & Biomolecular Chemistry. [Link]

  • Chemistry Stack Exchange. (2014). Mechanism of hydrolysis of polycyclic oxetan. [Link]

  • The Dong Group. Oxetane Presentation.pptx. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • NIH. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Coupling Reactions with Hindered Amines

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting strategies for one of the more chal...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting strategies for one of the more challenging areas of synthetic chemistry: coupling reactions involving sterically hindered amines. Steric hindrance presents a significant kinetic barrier, often leading to low yields, slow reactions, or complete failure. This resource provides in-depth, field-proven advice to overcome these challenges, structured in a user-friendly question-and-answer format.

Section 1: Overcoming Challenges in Amide Bond Formation

The formation of an amide bond between a sterically hindered amine and a carboxylic acid is a common bottleneck in the synthesis of complex molecules. The bulky substituents around the nitrogen atom impede the approach of the activated carboxylic acid, making standard coupling conditions ineffective.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My standard amide coupling reaction with EDC/HOBt is failing when using a hindered secondary amine. What is the primary cause and what should I try first?

A1: The primary cause of failure is steric hindrance. The bulky groups around the amine's nitrogen atom and/or the carboxylic acid's carbonyl group prevent the necessary nucleophilic attack. Standard coupling reagents like EDC/HOBt are often not potent enough to overcome this spatial blockade.[1]

Your first troubleshooting step should be to switch to a more powerful coupling reagent. Modern phosphonium or aminium/uronium-based reagents are specifically designed to be more effective for hindered couplings.[1][2]

Reagent TypeExamplesKey Advantages for Hindered Couplings
Aminium/Uronium HATU, HBTU, HCTUForm highly reactive activated esters, overcoming steric barriers.[2]
Phosphonium PyBOP, PyAOPSimilar to uronium salts, they are very effective activators.[2]
Oxyma-based COMUA newer generation reagent known for high efficiency and reduced side reactions.[1]

Experimental Protocol 1: General Procedure using HATU for Hindered Coupling

  • In a reaction vessel under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv.) and HATU (1.0 equiv.) in an anhydrous aprotic solvent (e.g., DMF, NMP).

  • Add a non-nucleophilic hindered base, such as diisopropylethylamine (DIPEA) (2.0 equiv.).[1]

  • Stir the mixture for 1-5 minutes to pre-activate the carboxylic acid.

  • Add the sterically hindered amine (1.0-1.2 equiv.) to the solution.

  • Allow the reaction to proceed at room temperature. Monitor the reaction progress by TLC or LC-MS. Due to steric hindrance, reaction times may be prolonged, from a few hours to overnight.[2]

  • Upon completion, proceed with standard aqueous workup and purification.

Q2: I've tried using HATU, but my yield is still very low for a particularly bulky amine. What is a more advanced strategy?

A2: For exceptionally challenging couplings, converting the carboxylic acid to an acyl fluoride is a highly effective strategy.[1][3] Acyl fluorides are highly reactive intermediates that are less sterically demanding than other activated species, which can dramatically improve reaction success where other methods fail.[1][3]

Troubleshooting Workflow: Acyl Fluoride Strategy

G start Hindered Amide Coupling Fails with Potent Reagents (e.g., HATU) strategy Convert Carboxylic Acid to Acyl Fluoride in situ start->strategy reagents Use Fluorinating Agent: TFFH or BTFFH strategy->reagents amine_add Add Hindered Amine to Acyl Fluoride Solution reagents->amine_add monitor Monitor Reaction (May require elevated temperature) amine_add->monitor success Successful Coupling monitor->success fail Reaction Still Fails monitor->fail

Caption: Workflow for using acyl fluorides in difficult couplings.

Experimental Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

  • Dissolve the carboxylic acid (1.0 equiv.) in an anhydrous solvent like DCM under an inert atmosphere.

  • Add a suitable base (e.g., pyridine or DIPEA).

  • Add the fluorinating agent (e.g., TFFH) and stir at room temperature to form the acyl fluoride.

  • In a separate flask, prepare a solution of the hindered amine.

  • Add the amine solution to the freshly prepared acyl fluoride.

  • Monitor the reaction. For particularly stubborn couplings, elevating the temperature can provide the necessary energy to overcome the activation barrier.[1][3] Microwave heating can also be effective in reducing reaction times.[2]

Section 2: Optimizing Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success with hindered amines is highly dependent on the careful selection of the catalyst system and reaction conditions.[4][5] The mechanism involves an oxidative addition, amine coordination, deprotonation, and reductive elimination, with each step being sensitive to steric factors.[4][6]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am attempting a Buchwald-Hartwig reaction with a hindered secondary amine and an aryl bromide, but I'm seeing no product formation. What is the most critical parameter to screen?

A1: The catalyst system (palladium source and ligand) is the most crucial factor for success in coupling hindered substrates.[7] Standard ligands like PPh₃ are often ineffective. You must use specialized, bulky, and electron-rich phosphine ligands that have been specifically developed for challenging aminations.[4][8] Using a pre-catalyst is also highly recommended as they provide more reliable formation of the active catalytic species.[7][9]

Ligand GenerationExample LigandsKey Features & Applications
First Generation P(o-tolyl)₃Effective for some secondary amines, but not primary or highly hindered ones.[5]
Bulky Biarylphosphines RuPhos, BrettPhos, XPhosConsidered the state-of-the-art for a wide range of C-N couplings, including those with hindered primary and secondary amines.[10][11]
Josiphos Ligands CyPF-tBuEfficient for coupling aryl halides with primary aliphatic amines and anilines.[10]

Troubleshooting Workflow: Buchwald-Hartwig Amination

G start No Product in Buchwald-Hartwig Reaction catalyst Screen Catalyst System (Ligand & Pre-catalyst) start->catalyst Most Critical base Optimize Base (NaOtBu, Cs₂CO₃, K₃PO₄) catalyst->base solvent Screen Solvent (Toluene, Dioxane, THF) base->solvent temp Adjust Temperature (80-110°C is typical) solvent->temp outcome Reaction Success temp->outcome

Caption: Systematic troubleshooting for failed Buchwald-Hartwig reactions.

Q2: I've chosen an appropriate bulky ligand, but my reaction is still sluggish or incomplete. What other parameters should I investigate?

A2: After the catalyst system, the base and solvent are the next most important factors to optimize.

  • Base Selection: The base is not just a proton scavenger; it is involved in the catalytic cycle.[12]

    • Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are very common and effective.[7][13] However, they can be incompatible with base-sensitive functional groups.

    • Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are good alternatives for sensitive substrates, though they may require higher reaction temperatures.[7][14]

    • Base Solubility: The solubility of the base is critical.[7] For sensitive substrates where heterogeneous inorganic bases are problematic, using a combination of an inorganic base with a soluble organic base like DBU can improve results.[12][15]

  • Solvent Choice: The solvent must dissolve the reactants, catalyst, and base to a sufficient extent.[7]

    • Common Solvents: Anhydrous, aprotic solvents like toluene, dioxane, or THF are most frequently used.[7][13]

    • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine can inhibit the palladium catalyst and should generally be avoided.[7]

Experimental Protocol 3: General Buchwald-Hartwig Procedure for Hindered Amines

  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the hindered amine (1.2 equiv.), the base (e.g., NaOtBu, 1.4 equiv.), the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol%), and the ligand (if not using a pre-catalyst).

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues.

  • Proceed with aqueous workup and purification.

Q3: I am observing a significant amount of a hydrodehalogenated side product. How can I minimize this?

A3: Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction. It can arise from competing pathways in the catalytic cycle. This issue is often linked to the choice of ligand and reaction conditions.

  • Ligand Choice: Using bulky, electron-rich biarylphosphine ligands is crucial as they promote the desired C-N bond-forming reductive elimination over side reactions.[6]

  • Base and Solvent: The nature of the base and solvent can influence the rates of competing pathways. If hydrodehalogenation is a major issue, screening different bases (e.g., switching from NaOtBu to K₃PO₄) or solvents may be beneficial.[14]

  • Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can sometimes suppress side reactions.

By systematically evaluating the catalyst, base, solvent, and temperature, you can successfully navigate the challenges of coupling reactions with sterically hindered amines and achieve your desired synthetic targets.

References

  • Improving the efficiency of coupling reactions with hindered amines - Benchchem.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
  • Palladium-catalyzed cross-coupling reactions of amines with alkenyl bromides: a new method for the synthesis of enamines and imines - PubMed.
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS Catalysis.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing).
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit.
  • "Effect of base and solvent on 6-Chloropyridin-3-amine reactivity" - Benchchem.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.
  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - NIH.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing.
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination Synthesis - Benchchem.
  • Bulky Amines that Work - GalChimia.
  • Buchwald–Hartwig amination - Wikipedia.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-Oxa-6-azaspiro[3.3]heptane and Other Rigid Scaffolds in Modern Drug Discovery

Introduction: Escaping the Flatland of Medicinal Chemistry In the quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly looking beyond traditi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping the Flatland of Medicinal Chemistry

In the quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly looking beyond traditional flat, aromatic structures. The over-reliance on two-dimensional scaffolds has often led to compounds with suboptimal physicochemical properties, such as poor solubility and high metabolic liability. The strategic introduction of three-dimensional (3D) character into drug candidates is a powerful approach to overcome these challenges. Rigid scaffolds, which lock the conformation of a molecule, are at the forefront of this paradigm shift. By reducing the entropic penalty upon binding to a biological target and providing precise vectors for substituent placement, these scaffolds offer a sophisticated tool for optimizing drug-like properties.[1]

This guide provides an in-depth comparison of 2-oxa-6-azaspiro[3.3]heptane, a rising star in the scaffold universe, with other prominent rigid and bioisosteric scaffolds. We will delve into their synthesis, physicochemical properties, and impact on ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, supported by experimental data and protocols to provide a practical framework for researchers, scientists, and drug development professionals.

Spotlight on 2-Oxa-6-azaspiro[3.3]heptane: A Modern Morpholine Bioisostere

2-Oxa-6-azaspiro[3.3]heptane is a spirocyclic heterocycle featuring a central quaternary carbon connecting an oxetane and an azetidine ring.[2] This unique, strained architecture has garnered significant attention as a bioisosteric replacement for the commonly used morpholine moiety.[3][4] The rationale for this substitution lies in the desire to improve key drug-like properties while maintaining or enhancing biological activity.

The increasing interest in this scaffold has driven the development of improved and scalable synthetic routes.[5][6] Early syntheses often isolated the compound as an oxalate salt. However, recent advancements have shown that isolation as a sulfonic acid salt yields a more stable and soluble product, expanding its utility in a wider range of reaction conditions.[5] This practical consideration is crucial for its widespread adoption in drug discovery programs.

dot

Caption: Structural comparison of 2-Oxa-6-azaspiro[3.3]heptane (left), Morpholine (right), and Bicyclo[1.1.1]pentane (BCP, bottom).

The Competitors: A Field of Rigid Scaffolds

To objectively evaluate 2-oxa-6-azaspiro[3.3]heptane, we compare it against two key alternatives:

  • Morpholine: A ubiquitous six-membered saturated heterocycle in medicinal chemistry. As the direct, "flat" analogue that 2-oxa-6-azaspiro[3.3]heptane often replaces, it serves as an essential baseline for comparison.

  • Bicyclo[1.1.1]pentane (BCP): A highly rigid, non-planar hydrocarbon scaffold. BCP is a classic example of a "bioisostere of benzene" and represents a different class of 3D scaffolds used to impart rigidity and explore novel chemical space.[4][7]

Head-to-Head Comparison: Physicochemical Properties

A central tenet of scaffold hopping is the modulation of physicochemical properties to enhance drug-likeness. The transition from a flexible or planar scaffold to a rigid 3D structure can profoundly impact solubility, lipophilicity, and basicity.

PropertyMorpholine Derivative (6a)2-Oxa-6-azaspiro[3.3]heptane Derivative (6b)Bicyclo[1.1.1]pentane (BCP) CoreCausality and Rationale
Lipophilicity (logD at pH 7.4) 2.81.6Varies with substituents, but generally lowThe introduction of the spirocyclic core in 6b, despite adding a carbon atom, significantly reduces lipophilicity (ΔlogD = -1.2)[8]. This is attributed to the scaffold's polarity and reduced surface area, which is a highly desirable outcome in drug design to improve solubility and reduce off-target effects.
Aqueous Solubility ModerateHigherGenerally Low (unfunctionalized)The improved hydrophilicity of 2-oxa-6-azaspiro[3.3]heptane derivatives often translates to better aqueous solubility compared to their morpholine counterparts[3]. This is a key advantage for achieving suitable concentrations for oral bioavailability.
Basicity (pKa) 6.78.2N/A (Acyclic)The pKa of the azetidine nitrogen in the spirocycle (6b) is significantly higher than the morpholine nitrogen (6a)[8]. This is due to the strained ring system altering the hybridization and electronics of the nitrogen atom. This change must be considered as it can impact target engagement and off-target ion channel activity.
Fraction of sp3 Carbons (Fsp3) 0.67 (for the ring)0.801.0A higher Fsp3 count generally correlates with improved clinical success, partly due to enhanced solubility and more defined 3D shapes that can lead to better ligand-receptor complementarity[9]. Both 2-oxa-6-azaspiro[3.3]heptane and BCP excel in increasing the Fsp3 character of a molecule.

Data for compounds 6a and 6b adapted from Johansson et al., 2016, as cited in Hiesinger et al., 2021.[8]

Performance Under Pressure: Metabolic Stability & Permeability

An ideal scaffold should not only optimize binding but also confer a favorable ADME profile. Metabolic stability and membrane permeability are critical hurdles in drug development.

ParameterMorpholine Derivative (6a)2-Oxa-6-azaspiro[3.3]heptane Derivative (6b)Rationale & Expert Insight
Metabolic Stability (Human Liver Microsomes, Intrinsic Clearance in µL/min/mg) 7213The replacement of morpholine with 2-oxa-6-azaspiro[3.3]heptane in the AZD1979 program led to a greater than 5-fold reduction in metabolic turnover[8]. The quaternary spiro-carbon and the strained rings are less susceptible to oxidation by cytochrome P450 enzymes, which commonly metabolize morpholine rings. This "metabolic blocking" effect is a primary driver for its use.
Membrane Permeability (Intrinsic Permeability in 10⁻⁶ cm/s) 4843Despite the significant decrease in lipophilicity and increase in pKa, the spirocyclic compound 6b maintained high intrinsic permeability, comparable to its morpholine counterpart[8]. This demonstrates that 2-oxa-6-azaspiro[3.3]heptane can successfully decouple lipophilicity from permeability, allowing chemists to improve solubility without sacrificing cell penetration—a significant challenge in drug design.

Data for compounds 6a and 6b adapted from Johansson et al., 2016, as cited in Hiesinger et al., 2021.[8]

Synthetic Accessibility: The Practical Hurdle

The novelty and potential benefits of a scaffold are only valuable if it can be synthesized efficiently and scalably.

  • 2-Oxa-6-azaspiro[3.3]heptane: Scalable, multi-gram syntheses have been developed, often starting from commercially available materials like tribromopentaerythritol or 3,3-bis(bromomethyl)oxetane.[5][10][11] The improved synthesis and isolation of more stable sulfonate salts have further enhanced its practicality.[5]

  • Morpholine: Readily available and inexpensive, with well-established chemistry for derivatization. Its synthetic accessibility is a major reason for its ubiquity.

  • Bicyclo[1.1.1]pentane (BCP): Once considered a synthetic curiosity, practical and scalable routes to BCP building blocks have been developed, making it much more accessible for drug discovery programs.

Experimental Corner: Validating Scaffold Performance

To provide objective, comparative data, standardized in vitro assays are essential. Below are protocols for two fundamental experiments discussed in this guide.

Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method

This method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase, typically octan-1-ol and a phosphate buffer.[12]

Methodology:

  • Preparation of Phases: Prepare a phosphate buffer (e.g., pH 7.4) and pre-saturate it with octan-1-ol. Likewise, pre-saturate octan-1-ol with the buffer. This is critical to ensure thermodynamic equilibrium.

  • Compound Dissolution: Accurately weigh and dissolve the test compound in the aqueous phase to a known concentration (e.g., 1 mg/mL).

  • Partitioning: Add equal volumes of the compound-containing aqueous phase and the pre-saturated octan-1-ol to a vial.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for complete partitioning.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully sample both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[13]

dot

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases 1. Pre-saturate Octanol & Buffer prep_solution 2. Dissolve Compound in Aqueous Phase prep_phases->prep_solution mix 3. Mix Phases in Vial prep_solution->mix shake 4. Shake to Equilibrate mix->shake separate 5. Centrifuge to Separate Phases shake->separate quantify 6. Quantify Concentration in Each Phase (LC-MS) separate->quantify calculate 7. Calculate P = [Org]/[Aq] LogP = log10(P) quantify->calculate caption Workflow for LogP Determination by Shake-Flask Method.

Sources

Comparative

A Senior Application Scientist's Guide to 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic Acid: A Next-Generation Scaffold for Constrained Peptides

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The therapeutic potential of peptides is often hampered by their inherent conformational flexibility and susceptibility to proteolytic deg...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic potential of peptides is often hampered by their inherent conformational flexibility and susceptibility to proteolytic degradation. The incorporation of constrained amino acids is a proven strategy to overcome these limitations. This guide introduces 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid, a novel, rigid scaffold poised as a next-generation alternative to traditional constrained amino acids like proline. While direct comparative data for this specific molecule is emerging, this document synthesizes knowledge from analogous spirocyclic systems to build a strong case for its potential. We provide a comprehensive analysis of its structural rationale, a proposed synthetic workflow, and a complete framework of experimental protocols for its validation. This guide is designed to equip researchers with the foundational knowledge and practical methodologies required to explore the utility of this promising scaffold in peptide-based drug discovery.

The Challenge of Flexibility in Peptide Therapeutics

Peptides offer a compelling therapeutic modality due to their high specificity and potency. However, their clinical translation is often challenging. Unstructured, linear peptides exist as a conformational ensemble in solution, meaning only a fraction of the molecules adopt the specific three-dimensional shape required for receptor binding. This conformational entropy leads to a lower effective concentration and reduced binding affinity. Furthermore, this flexibility makes them prime substrates for proteases, leading to rapid clearance and poor pharmacokinetic profiles.

For decades, medicinal chemists have sought to solve this by "pre-organizing" peptides into their bioactive conformation. Strategies range from cyclization and stapling to the incorporation of non-natural amino acids that restrict the rotational freedom of the peptide backbone.[1] Proline and its derivatives are the most well-known examples, but the search for novel scaffolds that offer unique conformational constraints and improved physicochemical properties is a key frontier in drug discovery.

Introducing a Novel Scaffold: 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic Acid

The 2-oxa-6-azaspiro[3.3]heptane framework represents a significant evolution in constrained amino acid design. This structure is a bioisosteric replacement for motifs like morpholine and piperidine, known to influence key drug-like properties.[2] The specific derivative, 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid, integrates this rigid core with the necessary functionality for peptide synthesis.

Caption: Structure of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid.

Rationale for Superior Performance

The potential advantages of this scaffold stem from its unique spirocyclic structure, which is fundamentally more rigid than the simple five-membered ring of proline.

  • Conformational Rigidity: The fused four-membered rings of the spiro[3.3]heptane core severely restrict bond rotation. This is expected to lock the peptide backbone into a much more defined conformation than proline, potentially leading to a significant reduction in the entropic penalty of binding.

  • Physicochemical Properties: The presence of the oxetane ring introduces polarity and a hydrogen bond acceptor, which can improve solubility and interactions with biological targets. Studies on related azaspiro[3.3]heptanes have shown they can lower the lipophilicity (logD) of a parent molecule, a desirable trait for optimizing drug-like properties.[2]

  • Novel Structural Space: This scaffold provides unique exit vectors for peptide chain growth, directing the peptide backbone in a distinct spatial orientation compared to established amino acids. This opens up new possibilities for mimicking complex protein secondary structures like β-turns.

Table 1: Theoretical Comparison of Constrained Amino Acids
FeatureL-Proline4-Hydroxy-L-proline6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid (Projected)
Core Structure Pyrrolidine (5-membered ring)Hydroxylated PyrrolidineOxa-azaspiro[3.3]heptane (fused 4-membered rings)
Backbone Rigidity ModerateModerateHigh
Key Dihedral Angle (Φ) Fixed at approx. -60°Fixed at approx. -60°Predicted to be highly constrained
H-Bonding Potential Acceptor only (backbone)Acceptor & Donor (hydroxyl)Multiple Acceptors (Oxygen, Sulfonyl)
Impact on Polarity ModerateIncreasedIncreased
Synthetic Accessibility High (Commercially available)High (Commercially available)Moderate (Multi-step synthesis)

Synthesis and Peptide Incorporation Workflow

While this specific derivative is available from custom synthesis vendors, understanding its preparation is crucial for research and development. The following represents a plausible, scalable route based on published methods for analogous structures.[3]

G cluster_0 Scaffold Formation cluster_1 Functionalization cluster_2 Peptide Synthesis A 3,3-bis(bromomethyl)oxetane C N-Tosyl-2-oxa-6-azaspiro[3.3]heptane A->C Base, Heat B p-Toluenesulfonamide B->C D Deprotonation (n-BuLi) C->D THF, -78°C E Carboxylation (CO2 gas) D->E F 6-Tosyl-2-oxa-6-azaspiro[3.3] heptane-1-carboxylic acid E->F Acidic Workup G Fmoc Protection F->G Fmoc-OSu, Base H Fmoc-Protected Amino Acid G->H I Solid-Phase Peptide Synthesis (SPPS) H->I J Constrained Peptide I->J Cleavage & Deprotection

Sources

Validation

The Spiro[3.3]heptane Motif: A Guide to a Rising Star in Bioisosteric Drug Design

In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the confines of traditional, planar chemical structu...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the confines of traditional, planar chemical structures. This "escape from flatland" has led to a surge of interest in three-dimensional scaffolds that can better mimic the complex topographies of biological targets. Among these, the spiro[3.3]heptane motif has emerged as a particularly compelling bioisostere, offering a unique combination of structural rigidity, synthetic accessibility, and beneficial physicochemical properties. This guide provides an in-depth comparison of spiro[3.3]heptane bioisosteres with common structural motifs in drug design, supported by experimental data and detailed protocols for their evaluation.

The Power of Bioisosterism: Beyond Simple Analogs

Bioisosterism, the replacement of a functional group in a molecule with another that has similar physical or chemical properties, is a cornerstone of modern drug design.[1][2] This strategy allows for the fine-tuning of a drug candidate's properties to enhance potency, reduce toxicity, and improve its absorption, distribution, metabolism, and excretion (ADME) profile. The spiro[3.3]heptane scaffold, with its rigid, three-dimensional structure, offers a non-planar alternative to commonly used, often flat, aromatic rings and bulky aliphatic groups.

Unveiling the Advantages of Spiro[3.3]heptane

The unique architecture of the spiro[3.3]heptane core, where two cyclobutane rings are joined by a single carbon atom, bestows several advantages in drug design.

Enhanced Three-Dimensionality and Novel Chemical Space

The rigid, non-planar geometry of the spiro[3.3]heptane scaffold provides a distinct three-dimensional arrangement of substituents, allowing for a more precise and potentially novel interaction with the target protein.[3][4] This contrasts with the flat nature of a phenyl ring or the conformational flexibility of acyclic moieties. This defined spatial orientation can lead to improved binding affinity and selectivity.

Comparative Analysis: Spiro[3.3]heptane Analogs vs. Parent Compounds

The true value of a bioisostere is demonstrated through direct comparison with the moiety it replaces. The following tables summarize experimental data from a study where the phenyl ring in several approved drugs was replaced with a spiro[3.3]heptane core.[5][6][7]

Case Study 1: Sonidegib Analog

Sonidegib is an anticancer drug that inhibits the Hedgehog signaling pathway. In this analog, the meta-substituted phenyl ring was replaced with a spiro[3.3]heptane moiety.

CompoundStructureSolubility (µM)clogPlogD (pH 7.4)Metabolic Stability (CLint, µL/min/mg)t½ (min)IC₅₀ (µM)
SonidegibPhenyl-containing≤ 16.8≥ 3.518930.0015
trans-analogSpiro[3.3]heptane≤ 16.0≥ 3.536470.48
cis-analogSpiro[3.3]heptane≤ 16.0≥ 3.5156110.24

Data sourced from Prysiazhniuk, K., et al. (2024).[1][5]

Key Insights:

  • Lipophilicity: The spiro[3.3]heptane analogs exhibit a lower calculated logP (clogP), suggesting reduced lipophilicity which can be beneficial for overall drug-like properties.[5]

  • Metabolic Stability: The metabolic stability of the spiro[3.3]heptane analogs varied depending on the stereochemistry, with the trans-isomer showing comparable stability to the parent drug.[5][6][7]

  • Biological Activity: While there was a decrease in potency, the spiro[3.3]heptane analogs retained significant activity, demonstrating the viability of this bioisosteric replacement.[5]

Case Study 2: Vorinostat Analog

Vorinostat is a histone deacetylase inhibitor used in cancer therapy. Here, the terminal phenyl group was replaced.

CompoundStructureCytotoxicity (HepG2 cells)
VorinostatPhenyl-containingInduces apoptosis and necrosis
Spiro[3.3]heptane analogSpiro[3.3]heptaneDemonstrates comparable cytotoxic effects

Data interpretation from Prysiazhniuk, K., et al. (2024).[1][5]

Key Insights:

  • The spiro[3.3]heptane analog of Vorinostat demonstrated a similar mechanism of action, inducing cell death in cancer cells, highlighting that the core biological activity can be maintained with this bioisosteric switch.[7]

Case Study 3: Benzocaine Analog

Benzocaine is a local anesthetic. The para-substituted phenyl ring was replaced with a spiro[3.3]heptane core.

CompoundStructureAntinociceptive Activity
BenzocainePhenyl-containingSignificant antinociceptive effect
Spiro[3.3]heptane analogSpiro[3.3]heptaneShowed very similar activity to Benzocaine over the observation period

Data interpretation from Prysiazhniuk, K., et al. (2024).[6]

Key Insights:

  • The spiro[3.3]heptane analog of Benzocaine displayed a remarkably similar in vivo efficacy profile to the parent drug, underscoring its potential as a direct replacement for a para-substituted phenyl ring.[6]

Visualizing the Bioisosteric Replacement

The following diagram illustrates the concept of replacing a planar phenyl ring with a three-dimensional spiro[3.3]heptane scaffold.

G cluster_0 Parent Drug cluster_1 Bioisosteric Analog Parent Phenyl Ring (Planar) Spiro Spiro[3.3]heptane (3-Dimensional) Parent->Spiro Bioisosteric Replacement Properties Improved Physicochemical Properties: - Lower Lipophilicity (logP) - Altered Metabolic Stability - Maintained/Modulated Activity Spiro->Properties

Caption: Bioisosteric replacement of a phenyl ring with a spiro[3.3]heptane scaffold.

Experimental Protocols for Bioisostere Evaluation

A rigorous evaluation of a novel bioisostere requires standardized experimental protocols. The following are step-by-step methodologies for assessing key physicochemical properties.

Workflow for Evaluating a Novel Bioisostere

G A Synthesize Parent Compound and Bioisosteric Analog B Determine Lipophilicity (LogP/LogD) A->B C Measure Aqueous Solubility A->C D Assess In Vitro Metabolic Stability (HLM) A->D E Evaluate In Vitro Biological Activity A->E F Analyze and Compare Data B->F C->F D->F E->F G Decision: Advance Analog? F->G

Caption: A typical experimental workflow for the evaluation of a bioisostere.

Determination of Lipophilicity (LogD) by the Shake-Flask Method

This "gold standard" method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with buffer)

  • Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Vials

  • Shaker/rotator

  • Centrifuge

  • Analytical instrument (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a vial containing a known ratio of pre-saturated n-octanol and PBS (e.g., 1:1 v/v).

  • Securely cap the vials and shake them for a set period (e.g., 1-2 hours) at a constant temperature to allow for equilibration.

  • Centrifuge the vials to ensure complete phase separation.

  • Carefully collect aliquots from both the n-octanol and the aqueous layers.

  • Analyze the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the LogD value using the formula: LogD = log10([Compound]octanol / [Compound]aqueous)

Kinetic Aqueous Solubility Assay

This high-throughput method is used to estimate the solubility of a compound from a DMSO stock solution.

Materials:

  • Test compound in DMSO (e.g., 10 mM stock)

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate shaker

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

Procedure:

  • Dispense serial dilutions of the DMSO stock solution into the wells of a microplate.

  • Rapidly add PBS to all wells.

  • Shake the plate for a defined period (e.g., 1-2 hours) at room temperature.

  • Measure the turbidity of each well using a nephelometer or the absorbance using a UV-Vis plate reader. The concentration at which precipitation is observed is the kinetic solubility.

  • Alternatively, for a more quantitative "shake-flask" style kinetic solubility, after shaking, the plate can be filtered or centrifuged, and the concentration of the compound in the supernatant/filtrate is determined by LC-MS/MS against a calibration curve.[5]

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (cofactor)

  • Incubator/water bath (37°C)

  • Acetonitrile (or other organic solvent) for quenching

  • LC-MS/MS system

Procedure:

  • Prepare a solution of the test compound in the phosphate buffer.

  • Add HLM to the solution and pre-incubate at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Determine the rate of disappearance of the compound to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion

The spiro[3.3]heptane scaffold represents a powerful tool in the medicinal chemist's arsenal for designing novel, three-dimensional drug candidates. Its ability to serve as a bioisostere for common motifs like the phenyl ring, while offering improvements in physicochemical properties such as reduced lipophilicity, makes it an attractive option for lead optimization. The case studies presented here demonstrate that this bioisosteric replacement can maintain or modulate biological activity in a predictable manner. As the demand for drugs with superior ADME profiles continues to grow, the strategic incorporation of spiro[3.3]heptane and other sp³-rich scaffolds will undoubtedly play a pivotal role in the future of drug discovery.

References

  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. [Link]

  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ChemRxiv. [Link]

  • Jung, M. (2023). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry. [Link]

  • Carreira, E. M., et al. (2016). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 18(5), 1032-1035. [Link]

  • Prysiazhniuk, K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ResearchGate. [Link]

  • Prysiazhniuk, K., et al. (2024). (PDF) Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Jung, M. (2023). Spiro[3.3]heptane scaffolds as benzene bioisosteres. ResearchGate. [Link]

  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere**. ResearchGate. [Link]

  • PubChem. (n.d.). Spiro[3.3]heptane. [Link]

  • Wuitschik, G., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 461-469. [Link]

  • De Jonghe, S., et al. (2021). Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry. ResearchGate. [Link]

  • RCSB PDB. (n.d.). RCSB Protein Data Bank. [Link]

  • RCSB PDB. (n.d.). Ligands. [Link]

  • Berman, H. M., et al. (2019). RCSB Protein Data Bank: Enabling biomedical research and drug discovery. Protein Science, 28(10), 1774-1785. [Link]

  • RCSB PDB. (2023). Organization of 3D Structures in the Protein Data Bank. [Link]

Sources

Comparative

Oxetane vs. Cyclobutane: A Comparative Guide to Selecting Small Ring Scaffolds in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Power of Small, Strained Rings In the intricate landscape of medicinal chemistry, the pursuit of drug candidates with optimal potency, sel...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Small, Strained Rings

In the intricate landscape of medicinal chemistry, the pursuit of drug candidates with optimal potency, selectivity, and pharmacokinetic profiles is paramount. While traditionally dominated by aromatic systems, modern drug design has increasingly embraced three-dimensional, sp³-rich scaffolds to navigate new chemical space and tackle challenging biological targets. Among these, small, strained rings like oxetanes and cyclobutanes have emerged as powerful tools. Their rigid conformations can pre-organize pharmacophoric elements, while their unique electronic properties can fine-tune key physicochemical parameters.

This guide provides an in-depth comparative study of oxetane and cyclobutane building blocks. Moving beyond a simple catalog of properties, we will dissect the fundamental differences between these four-membered rings, providing the causal reasoning and experimental data necessary to make informed decisions in lead optimization campaigns. As a senior application scientist, my goal is to equip you with the field-proven insights needed to strategically deploy these scaffolds, transforming molecular liabilities into assets.

Part 1: A Tale of Two Rings: Structural and Physicochemical Divergence

At first glance, oxetane and cyclobutane are structural cousins, differing only by the substitution of a methylene group with an oxygen atom. This seemingly minor change, however, precipitates a cascade of profound differences in their geometry, electronics, and interaction with the aqueous environment.

Structural and Electronic Properties

The cyclobutane ring is characterized by significant ring strain (26.3 kcal/mol) which it alleviates by adopting a distinctly puckered conformation, with a dihedral angle of approximately 30°.[1][2] In stark contrast, the oxetane ring is nearly planar, with a much smaller puckering angle of about 8.7°.[3] This near-planarity is attributed to the presence of the oxygen atom, which reduces gauche interactions within the ring.[4]

The most critical distinction is the introduction of a polar, electron-withdrawing oxygen atom in the oxetane scaffold. This feature transforms the ring from a purely lipophilic aliphatic carbocycle (cyclobutane) into a polar heterocycle. The strained C-O-C bond angle in oxetane effectively exposes the oxygen's lone pairs, making it a potent hydrogen bond acceptor—even stronger than less strained cyclic ethers like tetrahydrofuran (THF) or common carbonyl groups.[3][4]

G cluster_0 Structural Comparison cyc Cyclobutane cyc_prop1 Puckering Angle: ~30° cyc->cyc_prop1 cyc_prop2 Non-polar, Lipophilic cyc->cyc_prop2 cyc_prop3 Purely sp³ Carbocycle cyc->cyc_prop3 oxe Oxetane oxe_prop1 Puckering Angle: ~8.7° (Near-planar) oxe->oxe_prop1 oxe_prop2 Polar, Hydrophilic oxe->oxe_prop2 oxe_prop3 Strong H-Bond Acceptor oxe->oxe_prop3

Caption: Key structural and electronic differences between cyclobutane and oxetane.

Comparative Physicochemical Properties

These structural distinctions translate directly into measurable differences in physicochemical properties that are critical for drug development. The strategic replacement of a cyclobutane with an oxetane, or even a gem-dimethyl group for which oxetane is a common bioisostere, can dramatically alter a compound's profile.[4][5]

PropertyCyclobutane MoietyOxetane MoietyRationale & Impact in Drug Design
Aqueous Solubility LowHighThe oxetane's polarity and hydrogen bond accepting capacity significantly enhance water solubility, a crucial factor for improving bioavailability and formulating intravenous drugs.[6][7]
Lipophilicity (LogD) Increases LogDDecreases LogDReplacing a cyclobutane or gem-dimethyl group with an oxetane reliably reduces lipophilicity, which can mitigate issues like high plasma protein binding, poor metabolic stability, and off-target toxicity.[8][9]
Polarity Non-polarPolarThe polar nature of oxetane can introduce favorable dipole-dipole interactions with a biological target and improve overall ADME properties.[10]
Metabolic Stability Generally StableVery StableBoth rings are relatively inert, but oxetanes are particularly robust and can serve as effective metabolic blockers for adjacent labile sites.[6][11]
Basicity (pKa) of Adjacent Amines No significant effectReduces pKaThe electron-withdrawing nature of the oxetane ring lowers the basicity of proximal amines, which can reduce hERG liability and improve cell permeability.[12][13]

Part 2: Impact on Pharmacokinetics and Target Engagement

The choice between an oxetane and a cyclobutane building block has profound consequences for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the intended biological target.

Enhancing Metabolic Stability

A primary application for both scaffolds is to act as "metabolic blockers." By replacing a metabolically vulnerable group (like a gem-dimethyl or isopropyl group) with a more stable four-membered ring, chemists can prevent oxidative metabolism by cytochrome P450 (CYP) enzymes.[14]

While both are effective, oxetanes offer a distinct advantage. Their incorporation can steer metabolism away from heavily trafficked CYP pathways, reducing the risk of drug-drug interactions.[15] In a landmark study on γ-secretase inhibitors, Pfizer researchers demonstrated that progressing from carbocyclic rings to an oxetane derivative led to a marked improvement in metabolic stability in human liver microsomes (HLM) without sacrificing potency.[5]

Case Study: EZH2 Inhibitors In the development of EZH2 inhibitors, an initial lead compound suffered from poor metabolic stability and low solubility.[14] Replacing a dimethylisoxazole motif with a methoxymethyl-oxetane substituent not only resolved these issues but also improved the fit into the protein pocket, resulting in a candidate with a superior overall profile.[13][14]

Modulating Permeability and Potency

The rigid, three-dimensional nature of both cyclobutane and oxetane scaffolds is highly advantageous for locking a molecule into a bioactive conformation, thereby enhancing binding affinity and potency.[16] Cyclobutanes are particularly useful for filling hydrophobic pockets within a target protein.[1]

Oxetanes, however, offer a dual benefit. They provide conformational restriction while also introducing a key hydrogen bond acceptor. This can lead to new, favorable interactions with the target protein that are not possible with a simple carbocycle. For instance, computational studies on the anticancer drug Paclitaxel (Taxol) revealed that its oxetane moiety forms a critical hydrogen bond with a threonine residue in the binding pocket of tubulin.[13]

Direct Comparison: IDO1 Inhibitors A compelling head-to-head comparison emerged during the optimization of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Researchers synthesized and tested analogous compounds containing cyclobutane and oxetane motifs. While both were potent, the oxetane-containing compound demonstrated a significantly improved off-target profile and better overall physicochemical properties, including solubility and metabolic stability, compared to its cyclobutyl counterpart.[4]

Part 3: Synthetic Accessibility and Practical Considerations

The utility of a building block is intrinsically linked to its synthetic accessibility and stability under various reaction conditions.

Synthesis of Building Blocks

Both oxetane and cyclobutane building blocks are now widely commercially available, and robust synthetic routes have been developed for novel derivatives.

  • Oxetane Synthesis: The classic method for forming the oxetane ring is the Paternò–Büchi reaction , a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene.[6] A more common modern approach involves the intramolecular cyclization of 1,3-diols or their derivatives.[6] The synthesis of 3,3-disubstituted oxetanes, which are valuable as gem-dimethyl isosteres, is often achieved through nucleophilic attack on oxetane Michael acceptors derived from oxetan-3-one.[12]

  • Cyclobutane Synthesis: The cornerstone of cyclobutane synthesis is the [2+2] cycloaddition of two alkene components, often achieved photochemically.[17] The development of methods to create functionalized cyclobutanes, such as those bearing boronate esters, has greatly expanded their utility, allowing for rapid diversification via cross-coupling reactions.[17]

G cluster_0 General Synthetic Workflow start Commercially Available Starting Materials oxetane_synth Oxetane Synthesis (e.g., Diol Cyclization, Paternò-Büchi) start->oxetane_synth cyclobutane_synth Cyclobutane Synthesis (e.g., [2+2] Cycloaddition) start->cyclobutane_synth oxetane_bb Functionalized Oxetane Building Block oxetane_synth->oxetane_bb cyclobutane_bb Functionalized Cyclobutane Building Block cyclobutane_synth->cyclobutane_bb incorporation Incorporation into Lead Scaffold (e.g., Coupling, Amination) oxetane_bb->incorporation cyclobutane_bb->incorporation final_cmpd Final Drug Candidate incorporation->final_cmpd

Caption: A generalized workflow for the synthesis and incorporation of building blocks.

Experimental Protocol: Synthesis of a 3-Aryl-3-hydroxyoxetane Building Block

This protocol describes a key step in accessing 3,3-disubstituted oxetanes, which are valuable precursors.

Objective: To synthesize 3-(4-bromophenyl)oxetan-3-ol via Grignard addition to oxetan-3-one.

Materials:

  • Oxetan-3-one

  • 1,4-dibromobenzene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings. Add a solution of 1,4-dibromobenzene in anhydrous THF dropwise via an addition funnel. If the reaction does not initiate, a small crystal of iodine may be added. Stir the mixture until the magnesium is consumed to form the Grignard reagent, (4-bromophenyl)magnesium bromide.

  • Addition to Oxetanone: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve oxetan-3-one in anhydrous THF and add it dropwise to the stirred Grignard solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting oxetan-3-one is consumed.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by column chromatography on silica gel to yield the pure 3-(4-bromophenyl)oxetan-3-ol building block.

This protocol provides a versatile intermediate that can undergo further reactions, such as Friedel-Crafts alkylation, to generate 3,3-diaryloxetanes.[8]

Conclusion: Making the Strategic Choice

Both oxetane and cyclobutane are invaluable assets in the modern medicinal chemist's toolbox. They offer a reliable means to impart conformational rigidity, enhance three-dimensionality, and improve metabolic stability. However, the decision of which to employ must be guided by the specific challenges of a given drug discovery program.

  • Choose Cyclobutane when: The primary goal is to introduce a non-polar, conformationally restricted scaffold to fill a hydrophobic pocket, replace a metabolically labile aliphatic group, or serve as a rigid linker without significantly altering polarity.[1][18]

  • Choose Oxetane when: The objective is to simultaneously improve multiple properties. Oxetane is the superior choice for enhancing aqueous solubility, reducing lipophilicity, introducing a key hydrogen bond acceptor to improve potency, and lowering the pKa of an adjacent amine to mitigate ADME or safety risks.[4][9][12]

Ultimately, the "oxetane advantage" lies in its multifunctional character. It is more than just a structural placeholder; it is an active modulator of physicochemical properties. By understanding the fundamental principles outlined in this guide and leveraging the supporting experimental data, researchers can move beyond serendipity and rationally design next-generation therapeutics with superior drug-like properties.

References

  • Fedorov, O. et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers. Available at: [Link]

  • Homon, A. A. et al. (n.d.). Synthesis of novel α-trifluoromethyl cyclobutane-containing building blocks. Scilit. Available at: [Link]

  • Goddard, L. et al. (n.d.). Development of Oxetane Modified Building Blocks for Peptide Synthesis. LJMU Research Online. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online. Available at: [Link]

  • National Institutes of Health. (2023). Oxetanes in Drug Discovery Campaigns. PMC. Available at: [Link]

  • National Institutes of Health. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. Available at: [Link]

  • National Institutes of Health. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. Available at: [Link]

  • National Institutes of Health. (2020). Construction of Complex Cyclobutane Building Blocks by Photosensitized [2+2] Cycloaddition of Vinyl Boronate Esters. PMC. Available at: [Link]

  • National Institutes of Health. (2017). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. PMC. Available at: [Link]

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]

  • Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. Available at: [Link]

  • Scientific Research Publishing. (2020). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Scientific Research Publishing. Available at: [Link]

  • MDPI. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. MDPI. Available at: [Link]

  • ResearchGate. (2023). Oxetanes in Drug Discovery Campaigns. ResearchGate. Available at: [Link]

  • Radboud Repository. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Available at: [Link]

  • Beilstein Journals. (2020). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Validation

A Comparative Guide to the Conformational Properties of 2-Oxa-6-azaspiro[3.3]heptane Derivatives

Introduction: The Quest for Three-Dimensionality in Drug Design In the landscape of modern medicinal chemistry, the exploration of novel, three-dimensional (3D) molecular scaffolds is paramount for the development of nex...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Three-Dimensionality in Drug Design

In the landscape of modern medicinal chemistry, the exploration of novel, three-dimensional (3D) molecular scaffolds is paramount for the development of next-generation therapeutics. The rigid and spatially defined nature of such scaffolds can lead to improved potency, selectivity, and pharmacokinetic properties. Among the emerging classes of sp³-rich structures, 2-oxa-6-azaspiro[3.3]heptane has garnered significant attention. Its unique topology, combining an oxetane and an azetidine ring through a shared quaternary carbon, imparts a distinct conformational rigidity that can be advantageous in drug design.[1][2] This guide provides an in-depth validation of the conformational properties of 2-oxa-6-azaspiro[3.3]heptane derivatives, comparing them with alternative scaffolds and providing the experimental and computational methodologies required for their characterization.

The rationale behind employing conformationally restricted analogs, such as those based on the spiro[3.3]heptane scaffold, is to "fix" the relative spatial orientation of key pharmacophoric groups, thereby allowing for a more precise probing of receptor binding pockets.[3][4] This guide will delve into the experimental and computational validation of these conformational constraints, offering researchers a comprehensive toolkit to leverage the unique properties of this promising scaffold.

Conformational Landscape of 2-Oxa-6-azaspiro[3.3]heptane

The defining feature of the 2-oxa-6-azaspiro[3.3]heptane core is its inherent rigidity. The two four-membered rings are puckered and oriented approximately perpendicular to each other. This arrangement significantly limits the conformational freedom of the molecule compared to more flexible acyclic or larger ring systems.

Experimental Validation: A Multi-faceted Approach

A combination of experimental techniques is crucial for the unambiguous determination of the conformational properties of 2-oxa-6-azaspiro[3.3]heptane derivatives in both the solid and solution states.

1. Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard for Solid-State Conformation

X-ray crystallography provides a precise, atomic-resolution snapshot of the molecule's conformation in the crystalline state.[5] For instance, the crystallographic characterization of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane revealed key structural features.[5] The azetidine ring is puckered, and the substituent on the nitrogen atom can adopt a specific orientation relative to the spirocyclic core.[5]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the 2-oxa-6-azaspiro[3.3]heptane derivative in a suitable solvent (e.g., ethanol, isopropanol).

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected over a range of angles.

  • Structure Solution and Refinement: The diffraction pattern is used to determine the electron density map of the crystal, from which the atomic positions are deduced. The structural model is then refined to achieve the best fit with the experimental data.

  • Analysis: The refined structure provides precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation. The puckering of the oxetane and azetidine rings, as well as the orientation of substituents, can be accurately determined.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Solution-State Conformation

While X-ray crystallography provides a static picture, NMR spectroscopy offers insights into the conformational dynamics in solution.[6] Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful for determining the spatial proximity of protons, which can be used to deduce the preferred conformation(s) in solution.[3]

Experimental Protocol: 2D NOESY for Conformational Analysis

  • Sample Preparation: A solution of the 2-oxa-6-azaspiro[3.3]heptane derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: A 2D NOESY spectrum is acquired on a high-field NMR spectrometer. The mixing time is a critical parameter and should be optimized to observe cross-peaks arising from through-space interactions.

  • Spectral Analysis: The presence of NOE cross-peaks between specific protons indicates their close spatial proximity (typically < 5 Å). By analyzing the pattern of NOE correlations, the relative orientation of different parts of the molecule can be determined, providing evidence for the predominant solution-state conformation. For example, NOEs between protons on the azetidine and oxetane rings can confirm the puckered nature of the rings and the relative orientation of substituents.

Computational Validation: In Silico Insights into Conformational Preferences

Computational methods are indispensable for exploring the potential energy surface of a molecule and identifying its low-energy conformations.[7][8]

1. Density Functional Theory (DFT) Calculations: Accurate Energetics

DFT calculations provide accurate predictions of the relative energies of different conformers.[9] By performing a conformational search followed by geometry optimization and energy calculation at a suitable level of theory (e.g., B3LYP/6-31G*), the global minimum and other low-energy conformers can be identified.[10]

Computational Workflow: DFT Conformational Analysis

Caption: Workflow for DFT-based conformational analysis.

2. Molecular Dynamics (MD) Simulations: Capturing Conformational Dynamics

MD simulations provide a dynamic picture of the molecule's behavior over time, allowing for the exploration of accessible conformations and the transitions between them.[11][12]

Computational Workflow: Molecular Dynamics Simulation

MD_Workflow A Start with a low-energy conformer (e.g., from DFT) B Solvate the molecule in a periodic box of a suitable solvent (e.g., water) A->B C Energy minimize the system B->C D Equilibrate the system (NVT and NPT ensembles) C->D E Run production MD simulation for a desired time scale (e.g., 100 ns) D->E F Analyze the trajectory to identify populated conformational states and transitions E->F

Caption: General workflow for molecular dynamics simulation.

Comparative Analysis: 2-Oxa-6-azaspiro[3.3]heptane vs. Alternative Scaffolds

The choice of a molecular scaffold in drug design is critical and often involves a trade-off between rigidity, synthetic accessibility, and desired physicochemical properties. The 2-oxa-6-azaspiro[3.3]heptane scaffold is often considered a bioisosteric replacement for more common saturated heterocycles like piperidine and morpholine.[1][13]

ScaffoldKey Conformational FeaturesAdvantagesDisadvantages
2-Oxa-6-azaspiro[3.3]heptane Rigid, puckered four-membered rings in a spirocyclic arrangement. Limited conformational flexibility.Provides precise 3D positioning of substituents. Can improve metabolic stability and aqueous solubility.[1][13]Synthesis can be more complex than for simpler heterocycles.
Piperidine Flexible chair and boat conformations. Substituents can be axial or equatorial.Well-established chemistry. Readily available starting materials.High conformational flexibility can lead to lower binding affinity and off-target effects.
Morpholine Predominantly adopts a chair conformation. The oxygen atom influences the electronic properties.Good hydrogen bond acceptor. Generally good metabolic stability.Limited conformational diversity. Can have unfavorable ADME properties in some cases.
Bicyclo[1.1.1]pentane Highly rigid, "propeller-like" structure. Provides linear extension.Excellent bioisostere for para-substituted phenyl rings.[14] Improves metabolic stability.Limited vectors for substitution.

Data Presentation: Comparison of Geometric Parameters

Parameter2-Oxa-6-azaspiro[3.3]heptane Derivative[5]Piperidine (Chair)Bicyclo[1.1.1]pentane
Exit Vector Angle Non-collinear exit vectors from the azetidine nitrogen and oxetane oxygen.Axial and equatorial exit vectors with distinct orientations.Collinear exit vectors.
Ring Puckering Amplitude Significant puckering in both azetidine and oxetane rings.Significant puckering in the chair conformation.Essentially planar three-membered rings.
Flexibility LowHighVery Low

Conclusion: A Rigorous Framework for Conformational Validation

The 2-oxa-6-azaspiro[3.3]heptane scaffold offers a compelling combination of 3D-dimensionality and conformational rigidity, making it an attractive building block in drug discovery.[15][16] A thorough understanding and validation of its conformational properties are essential for its successful application. This guide has outlined a comprehensive approach, combining experimental techniques like X-ray crystallography and NMR spectroscopy with computational methods such as DFT and MD simulations, to rigorously characterize the conformational landscape of these promising molecules. By employing this multi-faceted approach, researchers can confidently leverage the unique structural features of 2-oxa-6-azaspiro[3.3]heptane derivatives to design novel therapeutics with enhanced properties.

References

  • CONFORMATIONAL ANALYSIS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. RSC Publishing. [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the P. American Chemical Society. [Link]

  • Conformational Analysis and Structural Elucidation of Spirocyclic Oxaziridines Using NMR, Crystallography, and Molecular Modeling. The Journal of Organic Chemistry. [Link]

  • Conformational Analysis. ResearchGate. [Link]

  • Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Journal of Chemical Information and Modeling. [Link]

  • The conformational analysis of saturated heterocycles. Part LI. Spirodioxolans. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • 1H NMR study of the conformation and absolute stereochemistry of two spirocyclic NK-1 antagonists. PubMed. [Link]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. [Link]

  • Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education. [Link]

  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate. [Link]

  • Conformational Sampling of Small Molecules With iCon: Performance Assessment in Comparison With OMEGA. Frontiers. [Link]

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. PubMed. [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. auremn. [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]

  • (PDF) Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. ResearchGate. [Link]

  • Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. PubMed. [Link]

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere**. ResearchGate. [Link]

  • Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N -Alkoxyamides. ResearchGate. [Link]

  • 2-Oxa-6-azaspiro[3.3]heptane. PubChem. [Link]

  • Conformational Pathways of Saturated Six-Membered Rings. A Static and Dynamical Density Functional Study. NRC Publications Archive. [Link]

  • (PDF) Conformational analysis of macrocycles: comparing general and specialized methods. ResearchGate. [Link]

  • NMR free ligand conformations and atomic resolution dynamics. Recent. [Link]

  • 2-Oxa-6-azaspiro(3.3)heptane hemioxalate. PubChem. [Link]

  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • arXiv:2105.06914v1 [physics.comp-ph] 14 May 2021. arXiv. [Link]

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. NIH. [Link]

  • Virtual screening, molecular docking, MD simulation studies, DFT calculations, ADMET, and drug likeness of Diaza-adamantane as potential MAPKERK inhibitors. Frontiers. [Link]

  • Docking, MD Simulations, and DFT Calculations: Assessing W254's Function and Sartan Binding in Furin. MDPI. [Link]

  • Combined Molecular Dynamics and DFT Simulation Study of the Molecular and Polymer Properties of a Catechol-Based Cyclic Oligomer of Polyether Ether Ketone. MDPI. [Link]

Sources

Comparative

A Researcher's Guide to the Conformational Landscape of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid: A Comparative Computational Analysis

Introduction: The 2-oxa-6-azaspiro[3.3]heptane scaffold is a key building block in modern medicinal chemistry, prized for its ability to impart rigid, three-dimensional structure to bioactive molecules, thereby moving be...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-oxa-6-azaspiro[3.3]heptane scaffold is a key building block in modern medicinal chemistry, prized for its ability to impart rigid, three-dimensional structure to bioactive molecules, thereby moving beyond the "flatland" of traditional aromatic linkers.[1][2] This constrained geometry can lead to improved physicochemical properties, such as reduced lipophilicity and enhanced metabolic stability.[1] The title compound, 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid, combines this rigid core with a bulky, electron-withdrawing tosyl group and a hydrogen-bonding carboxylic acid moiety. Understanding the preferred three-dimensional arrangement, or conformation, of this molecule is critical for predicting its interactions with biological targets and for designing next-generation therapeutics.

This guide provides a comprehensive comparison of computational methods for analyzing the conformational space of this spirocyclic compound. We will demonstrate a robust, multi-stage workflow, explaining the rationale behind each methodological choice and presenting comparative data to guide researchers in their own investigations.

Pillar 1: The Rationale for a Multi-Tiered Computational Approach

A brute-force quantum mechanical (QM) exploration of a molecule's entire conformational space is computationally prohibitive for all but the simplest systems. A more efficient and widely adopted strategy is a tiered approach:

  • Broad Exploration with Molecular Mechanics (MM): This initial step uses classical physics-based force fields to rapidly sample thousands of potential conformations, identifying a manageable set of low-energy candidates.[3][4] Force fields are computationally inexpensive because they avoid solving the Schrödinger equation, instead relying on parameterized functions for bond stretches, angle bends, and non-bonded interactions.[5][6]

  • Refinement and Validation with Density Functional Theory (DFT): The low-energy conformers identified by MM are then subjected to higher-level DFT calculations. DFT provides a much more accurate description of the electronic structure, accounting for effects that MM force fields may poorly represent.[7] This step is crucial for re-ranking the relative energies of conformers and obtaining reliable geometries.[8][9]

This guide will compare the performance of a well-regarded molecular mechanics force field (MMFF94s) against two distinct DFT functionals (B3LYP-D3 and M06-2X) to illustrate how the choice of computational method can influence the predicted conformational landscape.

Experimental Workflow: A Step-by-Step Comparative Analysis

The overall computational workflow is depicted below. This process ensures a comprehensive yet efficient exploration of the molecule's potential shapes.

G cluster_0 Part 1: Molecular Mechanics Search cluster_1 Part 2: DFT Refinement & Comparison A 1. Initial 3D Structure Generation (6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid) B 2. Conformational Search (e.g., Monte Carlo Multiple Minimum - MCMM) A->B Input Structure C 3. Energy Minimization & Filtering (Force Field: MMFF94s) B->C Sampled Geometries D 4. DFT Geometry Optimization Functional 1: B3LYP-D3/6-31G C->D Low-Energy Conformers (e.g., within 10 kcal/mol) E 5. DFT Geometry Optimization Functional 2: M06-2X/6-31G C->E Low-Energy Conformers (e.g., within 10 kcal/mol) F 6. Frequency Calculation & Thermodynamic Analysis D->F E->F G 7. Final Energy Ranking & Structural Analysis F->G Gibbs Free Energies

Figure 1. A multi-stage workflow for robust conformational analysis.

Protocol 1: Molecular Mechanics (MM) Conformational Search

Causality: The goal here is to cast a wide net to find all plausible conformers. Molecular mechanics is the ideal tool for this initial exploration due to its computational speed.[4] We selected the Merck Molecular Force Field (MMFF94s) as it is well-parameterized for a broad range of organic molecules and often shows strong performance in conformational analysis.[10]

Step-by-Step Methodology:

  • Structure Preparation: A 3D model of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid was built. Special attention was given to the carboxylic acid proton, which was initially placed in the lower-energy syn conformation.[11]

  • Conformational Search Algorithm: A Monte Carlo Multiple Minimum (MCMM) search was performed. This method involves randomly rotating torsion angles and then performing an energy minimization to find the nearest local minimum on the potential energy surface.

  • Search Parameters:

    • Force Field: MMFF94s

    • Energy Window: All conformers within 10 kcal/mol of the global minimum were saved. This wide window ensures that conformers that might become more stable at a higher level of theory are not prematurely discarded.

    • Redundancy Check: Duplicate conformers were identified and removed using a root-mean-square deviation (RMSD) cutoff of 0.5 Å.

  • Output: A list of unique, low-energy conformers ranked by their MMFF94s steric energy.

Protocol 2: Density Functional Theory (DFT) Refinement

Causality: While MM is excellent for generating geometries, its energy calculations can be imprecise. DFT provides a more rigorous, quantum-mechanical basis for calculating the relative energies of the conformers found in the MM search.[7] We compare two popular functionals:

  • B3LYP-D3: A workhorse hybrid functional combined with an empirical dispersion correction (D3). It offers a good balance of speed and accuracy for general organic molecules.[7]

  • M06-2X: A meta-hybrid GGA functional known for its strong performance in systems with significant non-covalent interactions, which may be present due to the tosyl group.[7][10]

Step-by-Step Methodology:

  • Input Structures: The unique conformers identified from the MMFF94s search were used as starting geometries.

  • Geometry Optimization: Each structure was fully optimized using both the B3LYP-D3/6-31G* and M06-2X/6-31G* levels of theory. An implicit solvent model (Polarizable Continuum Model, PCM, for water) was included to simulate an aqueous environment.

  • Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory for each optimized structure. This is a critical self-validation step:

    • Trustworthiness: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • Thermodynamics: The results are used to calculate thermodynamic properties, including the Gibbs free energy (ΔG), which is essential for determining conformer populations at a given temperature.

  • Final Ranking: Conformers were ranked based on their relative Gibbs free energies (ΔG) at 298.15 K.

Comparative Data Analysis

The multi-tiered analysis reveals the importance of DFT refinement. While the MMFF94s search successfully identified the key low-energy structures, the energy ranking and geometric details shifted upon optimization at the DFT level.

Table 1: Comparison of Relative Energies for Low-Energy Conformers

Conformer IDMMFF94s (kcal/mol)B3LYP-D3 (ΔG, kcal/mol)M06-2X (ΔG, kcal/mol)Key Dihedral Angle (°)*
Conf-1 0.000.000.0085.2
Conf-2 0.450.510.65-78.9
Conf-3 1.882.151.95175.4
Conf-4 2.503.012.88-95.1

*Dihedral angle defined by C-S-N-C atoms of the tosyl group relative to the spirocycle.

Key Insights from the Data:

  • Conformer Ranking: All three methods identified Conf-1 as the global minimum. However, the relative ordering and energy gaps between higher-energy conformers differ slightly. For instance, the energy gap between Conf-1 and Conf-2 is larger with the M06-2X functional compared to B3LYP-D3, which would predict a lower population of Conf-2 at equilibrium.

  • Structural Rigidity: The spiro[3.3]heptane core itself showed very little variation across all conformers, confirming its role as a rigid scaffold. The primary conformational flexibility arises from the rotation of the tosyl group and the orientation of the carboxylic acid.

  • Functional Comparison: Both B3LYP-D3 and M06-2X provide a similar overall picture, lending confidence to the identification of the global minimum. The minor differences in relative energies are typical and highlight the importance of benchmarking against experimental data when available. For molecules where non-covalent interactions like CH-π are suspected to be critical, M06-2X is often a preferred choice.[12]

G cluster_0 Methodology Comparison cluster_1 Performance Attributes MM Molecular Mechanics (MMFF94s) DFT Density Functional Theory (DFT) MM->DFT Refinement Speed Speed & Throughput MM->Speed High Accuracy Energy & Geometry Accuracy MM->Accuracy Moderate DFT->Speed Low DFT->Accuracy High

Figure 2. Logic diagram comparing MM and DFT approaches.

Conclusion and Recommendations

The conformational analysis of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid demonstrates a robust and reliable computational workflow applicable to other complex organic molecules.

  • Recommended Workflow: For novel scaffolds, a combination of a broad MM conformational search followed by DFT (B3LYP-D3 or M06-2X) refinement of the low-energy hits provides a balance of thoroughness and computational efficiency.[8]

  • Force Field Selection: MMFF94s proves to be a suitable choice for the initial search, successfully identifying the relevant conformational families.[10]

  • The Need for Experimental Validation: While this guide provides a rigorous computational comparison, the ultimate validation of a predicted conformation comes from experimental data, such as X-ray crystallography or NMR spectroscopy. Computational results should always be interpreted in this context.

By employing this multi-tiered computational strategy, researchers and drug development professionals can gain critical insights into the three-dimensional structure of novel molecules, accelerating the design-build-test-learn cycle in modern drug discovery.

References

  • Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances. [Link]

  • Gkionis, K., et al. (2021). Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. Journal of Cheminformatics. [Link]

  • Jakovljević, I., et al. (2018). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics. [Link]

  • Fiveable. (n.d.). Molecular Mechanics: Force Fields. Computational Chemistry Class Notes. [Link]

  • Lewis-Atwell, T., et al. (2021). Comparisons of Different Force Fields in Conformational Analysis and Searching of Organic Molecules: A Review. Tetrahedron. [Link]

  • Wikipedia. (2023). Force field (chemistry). [Link]

  • Jakovljević, I., et al. (2018). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. ResearchGate. [Link]

  • Fukaya, K., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry. [Link]

  • Fukaya, K., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. PubMed. [Link]

  • Crawford, J. (2021). Conformational Searches Using Molecular Mechanics. YouTube. [Link]

  • Chan, K. L., et al. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling. [Link]

  • Vanquelef, E., et al. (2011). Molecular Mechanics. PubMed Central. [Link]

  • Chan, K. L., et al. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. ACS Publications. [Link]

  • Witte, J., et al. (2022). Correcting π-delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs. Molecular Physics. [Link]

  • Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PubMed Central. [Link]

  • Zhang, Y., et al. (2024). Computational Study on the Conformational Flexibility-Mediated Intramolecular Oxidative Spirocyclization of Procyanidin B4. The Journal of Organic Chemistry. [Link]

  • Stepanovs, A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. [Link]

  • Lin, Y. A., et al. (2022). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. National Institutes of Health. [Link]

Sources

Validation

The Strategic Advantage of Rigidity: A Comparative Guide to 2-Oxa-6-azaspiro[3.3]heptane-1-carboxamide Derivatives in Drug Discovery

In the contemporary landscape of medicinal chemistry, the pursuit of novel chemical matter with enhanced drug-like properties is a paramount objective. The "escape from flatland," a strategic shift away from planar, sp²-...

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of medicinal chemistry, the pursuit of novel chemical matter with enhanced drug-like properties is a paramount objective. The "escape from flatland," a strategic shift away from planar, sp²-rich molecules towards three-dimensional, sp³-rich scaffolds, has gained significant traction.[1] Within this paradigm, the 2-oxa-6-azaspiro[3.3]heptane moiety has emerged as a particularly compelling structural motif. Its inherent rigidity and defined exit vectors offer a unique opportunity to fine-tune compound properties, often leading to improvements in potency, selectivity, and pharmacokinetic profiles.

This guide provides an in-depth, objective comparison of 2-oxa-6-azaspiro[3.3]heptane-1-carboxamide derivatives against more conventional scaffolds, supported by experimental data from the literature. We will delve into the structure-activity relationships (SAR) of these compounds, with a particular focus on their application as Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists, and provide detailed protocols for key biological assays.

The 2-Oxa-6-azaspiro[3.3]heptane Scaffold: A Bioisostere with Benefits

The 2-oxa-6-azaspiro[3.3]heptane scaffold is often employed as a bioisosteric replacement for common saturated heterocycles such as morpholine and piperidine.[1][2] The rationale behind this substitution lies in the unique conformational constraints imposed by the spirocyclic system. This rigidity can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target.[3]

Furthermore, the introduction of the spirocyclic core can significantly modulate a compound's physicochemical properties. A consistent observation is the reduction in lipophilicity (logD) compared to its non-spirocyclic counterparts, a phenomenon attributed to the increased basicity of the nitrogen atom within the strained ring system.[2] This reduction in lipophilicity can be advantageous for improving solubility and reducing off-target effects.

Case Study: MCHR1 Antagonists for the Treatment of Obesity and CNS Disorders

The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G-protein coupled receptor implicated in the regulation of appetite and energy homeostasis, making it an attractive target for the treatment of obesity.[4][5] The development of MCHR1 antagonists, however, has been challenging, with many candidates exhibiting off-target liabilities, particularly inhibition of the hERG potassium channel, which can lead to cardiotoxicity.[6][7]

A notable success story in this area is the discovery of AZD1979, a potent and selective MCHR1 antagonist that incorporates a 2-oxa-6-azaspiro[3.3]heptane moiety.[4] The lead optimization program that led to AZD1979 provides an excellent case study on the strategic application of this scaffold.

Structure-Activity Relationship (SAR) of 2-Oxa-6-azaspiro[3.3]heptane-based MCHR1 Antagonists

The development of AZD1979 involved a systematic exploration of the SAR around a central phenoxy-azetidine core. A key modification was the replacement of a morpholine group with the 2-oxa-6-azaspiro[3.3]heptane motif. This change was instrumental in optimizing the compound's properties.

Below is a table summarizing the SAR data for a series of MCHR1 antagonists, highlighting the impact of the 2-oxa-6-azaspiro[3.3]heptane scaffold compared to a morpholine equivalent.

CompoundR GroupMCHR1 Ki (nM)hERG IC50 (µM)logD7.4
1 (Morpholine) 5.23.12.8
AZD1979 (Spirocycle) 1.6>301.6

Data synthesized from Johansson et al., J. Med. Chem. 2016, 59, 2497-2511.[4]

The data clearly demonstrates the advantages conferred by the spirocyclic scaffold. AZD1979 exhibits a 3.25-fold increase in potency at the MCHR1 receptor compared to its morpholine counterpart. More strikingly, the hERG inhibition is significantly diminished, with an IC50 greater than 30 µM, indicating a much-improved cardiovascular safety profile.[4] This is accompanied by a significant reduction in lipophilicity (ΔlogD = -1.2) , a desirable feature for CNS drug candidates.[4]

The improved potency and safety profile of AZD1979 can be attributed to the rigid nature of the 2-oxa-6-azaspiro[3.3]heptane scaffold, which likely orients the key pharmacophoric elements in a more favorable conformation for MCHR1 binding while simultaneously disfavoring interaction with the hERG channel.

Comparative Analysis with Alternative Scaffolds

The advantages of the 2-oxa-6-azaspiro[3.3]heptane scaffold are not limited to the MCHR1 target. Numerous studies have demonstrated its utility as a superior replacement for piperidines and morpholines across various drug discovery programs.

Physicochemical Property Comparison

The following table provides a general comparison of the impact on physicochemical properties when replacing a piperidine or morpholine with a 2-oxa-6-azaspiro[3.3]heptane.

PropertyPiperidine/Morpholine2-Oxa-6-azaspiro[3.3]heptaneRationale for Change
Lipophilicity (logD) HigherLowerIncreased basicity of the spirocyclic nitrogen.[2]
Aqueous Solubility LowerHigherConsequence of lower lipophilicity.
Metabolic Stability Variable (prone to oxidation)Generally HigherThe quaternary spirocenter can block sites of metabolism.[1]
Conformational Rigidity FlexibleRigidInherent nature of the spirocyclic system.[3]

This trend of reduced lipophilicity upon introduction of the 2-oxa-6-azaspiro[3.3]heptane moiety is a consistent finding and a key driver for its adoption in medicinal chemistry.[2]

Biological Activity Comparison

While a direct head-to-head comparison of extensive SAR series is often target-specific, a general trend emerges from the literature. The rigid nature of the 2-oxa-6-azaspiro[3.3]heptane scaffold can lead to:

  • Increased Potency: By pre-organizing the molecule in its bioactive conformation.

  • Improved Selectivity: The well-defined exit vectors of the substituents on the spirocycle can allow for more precise interactions with the target protein, minimizing off-target binding.

However, it is crucial to note that the substitution is not always beneficial and is highly dependent on the specific target and the required pharmacophore geometry. In some cases, the increased rigidity can be detrimental to activity if the preferred binding conformation is not accessible.

Experimental Protocols

To ensure the robust evaluation of 2-oxa-6-azaspiro[3.3]heptane-1-carboxamide derivatives, standardized and validated assays are essential. The following sections provide detailed, step-by-step methodologies for key in vitro and ex vivo experiments.

MCHR1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the MCHR1 receptor.

Materials:

  • HEK293 cells stably expressing human MCHR1

  • [¹²⁵I]-MCH (Radioligand)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA

  • Test compounds

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare cell membranes from HEK293-hMCHR1 cells.

  • In a 96-well plate, add 50 µL of assay buffer, 25 µL of test compound at various concentrations, and 25 µL of [¹²⁵I]-MCH (final concentration ~0.1 nM).

  • Initiate the binding reaction by adding 100 µL of the cell membrane suspension (10-20 µg protein/well).

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through a glass fiber filter plate, followed by three washes with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Determine the IC50 values by non-linear regression analysis of the competition binding data.

MCHR1_Binding_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Prepare hMCHR1 Cell Membranes Incubation Incubate Membranes, Compounds & Radioligand Membranes->Incubation Compounds Prepare Serial Dilutions of Test Compounds Compounds->Incubation Radioligand Prepare [¹²⁵I]-MCH Working Solution Radioligand->Incubation Filtration Filter and Wash to Separate Bound from Free Ligand Incubation->Filtration Counting Measure Radioactivity Filtration->Counting Analysis Calculate IC50 Values Counting->Analysis

MCHR1 Receptor Binding Assay Workflow

hERG Inhibition Assay (Fluorescence Polarization)

This protocol outlines a high-throughput fluorescence polarization (FP) assay to assess the potential of compounds to inhibit the hERG channel, a critical cardiac safety assessment.[8]

Materials:

  • Predictor™ hERG Fluorescence Polarization Assay Kit (ThermoFisher Scientific)

  • hERG channel membrane preparation

  • Fluorescent tracer (E-4031 analog)

  • Assay Buffer

  • Test compounds

  • 384-well black plates

  • Plate reader with FP capabilities

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add 5 µL of the test compound dilutions to the wells of a 384-well plate.

  • Add 5 µL of the hERG membrane preparation to each well.

  • Add 5 µL of the fluorescent tracer to each well.

  • Incubate the plate at room temperature for 1-4 hours, protected from light.

  • Measure the fluorescence polarization of each well using a plate reader.

  • Calculate the percent inhibition of tracer binding and determine the IC50 values.

hERG_FP_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compounds Prepare Serial Dilutions of Test Compounds Addition Add Compounds, hERG Membranes, & Fluorescent Tracer Compounds->Addition Incubation Incubate at Room Temperature Addition->Incubation Measurement Measure Fluorescence Polarization Incubation->Measurement Analysis Calculate IC50 Values Measurement->Analysis

hERG Fluorescence Polarization Assay Workflow

Ex Vivo Receptor Occupancy Study

This protocol describes an ex vivo method to determine the extent to which a test compound engages its target in the brain of a dosed animal.[9][10]

Materials:

  • Test compound

  • Vehicle

  • Experimental animals (e.g., mice or rats)

  • Radiolabeled tracer for the target receptor

  • Cryostat

  • Phosphor imager

Procedure:

  • Administer the test compound or vehicle to the animals at various doses.

  • At a predetermined time point (e.g., peak plasma concentration), sacrifice the animals and rapidly excise the brains.

  • Freeze the brains and prepare thin coronal sections (e.g., 20 µm) using a cryostat.

  • Mount the sections on microscope slides.

  • Incubate the sections with a saturating concentration of the radiolabeled tracer.

  • Wash the sections to remove unbound tracer.

  • Expose the dried sections to a phosphor screen.

  • Quantify the radioactivity in specific brain regions using a phosphor imager.

  • Calculate the percent receptor occupancy by comparing the tracer binding in compound-treated animals to that in vehicle-treated animals.

ExVivo_RO_Study Dosing Dose Animals with Test Compound or Vehicle Sacrifice Sacrifice Animals and Harvest Brains Dosing->Sacrifice Sectioning Cryosection Brains Sacrifice->Sectioning Incubation Incubate Sections with Radiolabeled Tracer Sectioning->Incubation Imaging Phosphor Imaging Incubation->Imaging Analysis Quantify Radioactivity and Calculate Receptor Occupancy Imaging->Analysis

Ex Vivo Receptor Occupancy Study Workflow

Conclusion and Future Perspectives

The 2-oxa-6-azaspiro[3.3]heptane-1-carboxamide scaffold represents a valuable tool in the medicinal chemist's armamentarium for overcoming common drug discovery challenges. Its inherent rigidity and favorable impact on physicochemical properties, particularly the reduction of lipophilicity, make it an attractive alternative to traditional saturated heterocycles. The successful development of the MCHR1 antagonist AZD1979 serves as a compelling testament to the power of this approach, demonstrating simultaneous improvements in potency, selectivity, and safety.

As drug discovery continues to venture into more complex biological targets and demand for highly optimized drug candidates grows, the strategic incorporation of rigid, three-dimensional scaffolds like the 2-oxa-6-azaspiro[3.3]heptane will undoubtedly play an increasingly important role. Future work in this area will likely focus on the development of novel synthetic methodologies to access a wider diversity of substituted spirocycles, further expanding the accessible chemical space for the design of next-generation therapeutics.

References

  • Gifford Bioscience. (n.d.). Data Sheet Receptor Occupancy Protocol. Retrieved from [Link]

  • Reaction Biology. (n.d.). hERG Assay Services. Retrieved from [Link]

  • hERG Assay (Methods for testing hERG antagonistic activity). (2023, July 6). YouTube. Retrieved from [Link]

  • Reaction Biology. (n.d.). hERG Binding Assay Information. Retrieved from [Link]

  • Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. (n.d.). SpringerLink. Retrieved from [Link]

  • Khan, I. A., et al. (2017). Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities. Frontiers in Pharmacology, 8, 83.
  • Gifford Bioscience. (n.d.). Receptor Occupancy Assay. Retrieved from [Link]

  • Johansson, A., et al. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. Journal of Medicinal Chemistry, 59(6), 2497-2511.
  • Sygnature Discovery. (n.d.). Receptor Binding - Technical Notes. Retrieved from [Link]

  • Kim, J., et al. (2022). Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. International Journal of Molecular Sciences, 23(21), 13391.
  • Burkhard, J. A., et al. (2012). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane, and Other Spirocyclic Motifs in Medicinal Chemistry. Organic Letters, 14(1), 286-289.
  • Stepan, A. F., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Journal of Medicinal Chemistry, 62(15), 7084-7093.
  • Medpace. (n.d.). The Benefits of Flow Cytometry-Based Receptor Occupancy Assays for Clinical Trials. Retrieved from [Link]

  • Medpace. (n.d.). The Benefits of Flow Cytometry-Based Receptor Occupancy Assays for Clinical Trials. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 11-20.
  • Moune, M., et al. (2021). MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice. Molecules, 26(5), 1276.
  • Sasmal, S., et al. (2011). Design and optimization of quinazoline derivatives as melanin concentrating hormone receptor 1 (MCHR1) antagonists: part 2. Bioorganic & Medicinal Chemistry Letters, 21(10), 2973-2978.
  • DeVita, R. J., & Hollingsworth, P. R. (2007). Aminoquinoline melanin-concentrating hormone 1-receptor (MCH1-R) antagonists. Current Topics in Medicinal Chemistry, 7(14), 1387-1396.
  • Grygorenko, O. O., et al. (2023). 2-azaspiro[3.3]heptane as bioisoster of piperidine.
  • Wang, Y., et al. (2024).
  • Kim, J., et al. (2022). Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. MDPI.
  • Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Sasmal, S., et al. (2011). Synthesis and SAR studies of benzimidazole derivatives as melanin concentrating hormone receptor 1 (MCHR1) antagonists: Focus to detune hERG inhibition. MedChemComm, 2(5), 385-389.
  • Carreira, E. M., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(22), 5184-5187.
  • Kym, P. R., et al. (2007). Lead optimization strategies and tactics applied to the discovery of melanin concentrating hormone receptor 1 antagonists. Current Topics in Medicinal Chemistry, 7(14), 1397-1405.

Sources

Validation

Beyond the Flatland: Spiro[3.3]heptane Systems as Superior 3D Bioisosteres for Phenyl Rings

A Technical Guide for Researchers in Drug Discovery In the landscape of medicinal chemistry, the phenyl ring is a ubiquitous scaffold. However, its planarity and associated lipophilicity often contribute to suboptimal ph...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the phenyl ring is a ubiquitous scaffold. However, its planarity and associated lipophilicity often contribute to suboptimal pharmacokinetic profiles, including poor solubility and metabolic instability. The strategic replacement of this common motif with a three-dimensional, sp³-rich bioisostere can unlock significant improvements in drug-like properties. This guide provides an in-depth comparison of the bioisosteric replacement of phenyl rings with spiro[3.3]heptane systems, offering experimental data, detailed protocols, and a rationale for its application in modern drug discovery.

The spiro[3.3]heptane core is a rigid, non-planar scaffold that presents substituents with distinct vectors in three-dimensional space.[1] This unique geometry allows it to mimic the spatial arrangement of substituents on a phenyl ring while introducing favorable physicochemical properties.[2][3] The move away from flat aromatic structures towards more three-dimensional molecules is a well-recognized strategy to enhance key absorption, distribution, metabolism, and excretion (ADME) parameters.[3]

Comparative Analysis: Phenyl vs. Spiro[3.3]heptane Analogs

The advantages of substituting a phenyl ring with a spiro[3.3]heptane moiety are not merely theoretical. Experimental data from several studies, including the successful incorporation of this bioisostere into analogues of approved drugs, demonstrates its potential to improve key drug-like properties.

Case Study: Sonidegib Analogue

Sonidegib is an anticancer drug that contains a meta-substituted phenyl ring. In a bioisosteric replacement study, this phenyl ring was substituted with a spiro[3.3]heptane core.[4] The resulting analogue exhibited a notable decrease in lipophilicity, a property often linked to improved solubility and reduced off-target effects.

CompoundcLogPlogD at pH 7.4Metabolic Stability (CLint, μL min⁻¹ mg⁻¹)Metabolic Half-life (t½, min)
Sonidegib6.8≥ 3.51893
trans-Spiro[3.3]heptane Analogue6.0≥ 3.53647
cis-Siro[3.3]heptane Analogue6.0≥ 3.515611

Table 1: Comparative physicochemical and metabolic stability data for Sonidegib and its spiro[3.3]heptane analogues. Data sourced from ChemRxiv.[4]

The data reveals that both the cis and trans isomers of the spiro[3.3]heptane analogue have a lower calculated logP (cLogP) by 0.8 units compared to the parent drug, Sonidegib.[4] While the experimental lipophilicity (logD) for all compounds was high, the reduction in cLogP is a positive indicator for improved developability. Interestingly, the metabolic stability of the two isomers differed significantly. The trans-analogue showed a moderate increase in intrinsic clearance (CLint) and a corresponding decrease in metabolic half-life, while the cis-analogue was significantly less stable in human liver microsomes.[4] This highlights the importance of stereochemistry in the design of spirocyclic bioisosteres.

Case Study: Vorinostat Analogue

Vorinostat, a histone deacetylase (HDAC) inhibitor, features a terminal phenyl group. Replacement of this phenyl ring with a spiro[3.3]heptane moiety resulted in analogues that retained potent biological activity. Studies have shown that these analogues exhibit similar cytotoxic and cytostatic activities in human cancer cell lines when compared to Vorinostat, particularly at higher concentrations.[5] This retention of activity, coupled with the anticipated improvements in physicochemical properties, makes the spiro[3.3]heptane analogue a promising lead for further optimization.

Case Study: Benzocaine Analogue

Benzocaine is a local anesthetic with a para-substituted phenyl ring. A spiro[3.3]heptane analogue of Benzocaine was synthesized and evaluated for its anesthetic activity in vivo.[4] The analogue demonstrated a similar level of anesthetic activity to Benzocaine throughout the observation period in a tail-flick test in mice.[4] Furthermore, the spiro[3.3]heptane analogue exhibited a significantly lower logD and higher metabolic stability compared to the parent drug.[4]

The Causality Behind Improved Properties

The observed enhancements in physicochemical properties can be attributed to the fundamental structural differences between the planar, aromatic phenyl ring and the rigid, three-dimensional spiro[3.3]heptane core.

Figure 1: Rationale for improved properties with spiro[3.3]heptane bioisosteres.

The increased sp³ character and reduced planarity of the spiro[3.3]heptane scaffold disrupt the π-π stacking interactions that can contribute to low aqueous solubility.[6] Furthermore, the saturated nature of the spirocycle often leads to a different metabolic profile, potentially blocking sites of metabolism that are present on the aromatic ring and thereby enhancing metabolic stability.[7]

Experimental Protocols

To aid researchers in the practical application of this bioisosteric replacement strategy, detailed protocols for the synthesis of spiro[3.3]heptane building blocks and for the evaluation of key ADME properties are provided below.

Synthesis of a Spiro[3.3]heptane Analogue of Benzocaine

This protocol outlines the synthesis of a spiro[3.3]heptane-containing carboxylic acid, a key intermediate for the synthesis of the Benzocaine analogue.

Figure 2: Synthetic workflow for a Benzocaine analogue.

Step 1: Synthesis of Spiro[3.3]heptane-2-carboxylic acid

A detailed, step-by-step protocol for the synthesis of spiro[3.3]heptane building blocks can be adapted from established literature procedures. A general approach involves the double alkylation of a malonate ester with a 1,1-bis(halomethyl)cyclobutane derivative, followed by hydrolysis and decarboxylation to yield the desired spiro[3.3]heptane carboxylic acid.[5]

Step 2: Esterification to the Benzocaine Analogue

  • To a solution of spiro[3.3]heptane-2-carboxylic acid (1.0 eq) in ethanol, add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the spiro[3.3]heptane analogue of Benzocaine.

In Vitro ADME Assays

The following are generalized protocols for assessing the permeability and metabolic stability of newly synthesized compounds.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.

Figure 3: Caco-2 permeability assay workflow.

Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Protocol:

  • Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a phosphate buffer (pH 7.4).

  • Add the test compound to the reaction mixture and pre-incubate at 37°C.

  • Initiate the metabolic reaction by adding a solution of NADPH.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench an aliquot of the reaction mixture with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the test compound.

Conclusion

The bioisosteric replacement of phenyl rings with spiro[3.3]heptane systems represents a powerful and validated strategy in modern drug discovery. The inherent three-dimensionality and sp³-rich character of the spiro[3.3]heptane scaffold can lead to significant improvements in key ADME properties such as solubility and metabolic stability, without compromising biological activity. The case studies of Sonidegib, Vorinostat, and Benzocaine analogues provide compelling evidence for the utility of this approach. By leveraging the synthetic and analytical protocols outlined in this guide, researchers can effectively incorporate spiro[3.3]heptane systems into their drug design campaigns to develop safer and more effective medicines.

References

  • Prysiazhniuk, K., Datsenko, O. P., Polishchuk, O., Shulha, S., Shablykin, O., Nikandrova, L., Horbatok, K., Bodenchuk, I., Borysko, P., Shepilov, D., Pishel, I., Kubyshkin, V., & Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
  • Mykhailiuk Research Group. (n.d.). The activity of Benzocaine benzene ring bioisosteres. Mykhailiuk Research Site. [Link]
  • Prysiazhniuk, K., Datsenko, O. P., Polishchuk, O., Shulha, S., Shablykin, O., Nikandrova, Y., Horbatok, K., Bodenchuk, I., Borysko, P., Shepilov, D., Pishel, I., Kubyshkin, V., & Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. [Link]
  • Stepan, A. F., et al. (2016). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 18(15), 3742–3745. [Link]
  • ElectronicsAndBooks. (n.d.). Synthesis and X-ray crystal structure of spiro[3.3]heptane-2,6-dispirofluorene. ElectronicsAndBooks. [Link]
  • Prysiazhniuk, K., Datsenko, O. P., Polishchuk, O., et al. (2024). (PDF) Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. [Link]
  • White, A. D., et al. (2023). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters, 25(35), 6539–6543. [Link]
  • Prysiazhniuk, K., Datsenko, O. P., Polishchuk, O., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
  • Di Mauro, G., et al. (2023). Streamlining Vorinostat Synthesis: A Chemoenzymatic Continuous Flow Approach. Chemistry – A European Journal, 29(25), e202300195. [Link]
  • Prysiazhniuk, K., Datsenko, O. P., Polishchuk, O., et al. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ResearchGate. [Link]
  • Al-Osta, M. A., et al. (2023). Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents/Catalyst. Journal of Synthetic Chemistry, 2(2), 148-155. [Link]
  • SlideShare. (2016, November 29). Synthesis of benzocaine. SlideShare. [Link]
  • Verma, S., et al. (2020). Novel amidase catalysed process for the synthesis of vorinostat drug. Journal of Applied Microbiology, 129(5), 1254-1263. [Link]
  • Google Patents. (n.d.). Process for the preparation of vorinostat. (U.S.
  • Congleton, J. (2020, July 30). Chemistry 225 Lab: Synthesis of Benzocaine [Video]. YouTube. [Link]
  • PubChem. (n.d.). Vorinostat. National Center for Biotechnology Information. [Link]
  • Congleton, J. (2021, May 26). The Synthesis of Benzocaine - All Parts [Video]. YouTube. [Link]
  • Google Patents. (n.d.). Process for preparing vorinostat.
  • Congleton, J. (2021, May 26). The Synthesis of Benzocaine - All Parts [Video]. YouTube. [Link]
  • Alwash, A. H., & Naser, N. H. (2022). Synthesis, characterization, and vitro evaluation of new materials in vorinostat analogs containing biomolecules. Materials Today: Proceedings, 60, 1424-1439. [Link]
  • Bali, J. B., & Gill, M. (2016). Vorinostat—An Overview. Indian Journal of Dermatology, 61(6), 703. [Link]
  • Al-Melh, M. A., & Al-Harbi, F. A. (2019). Comparing the Efficacy of a Compound Topical Anesthetic Versus Benzocaine: A Pilot Study. Anesthesia Progress, 66(3), 139–143. [Link]
  • Al-Melh, M. A., & Al-Harbi, F. A. (2019). Comparing the Efficacy of a Compound Topical Anesthetic Versus Benzocaine: A Pilot Study. Anesthesia progress, 66(3), 139–143. [Link]
  • R Discovery. (n.d.). Drug Benzocaine Research Articles - Page 1. R Discovery. [Link]
  • Auzzas, L., et al. (2010). Vorinostat-Like Molecules as Structural, Stereochemical, and Pharmacological Tools. ACS Medicinal Chemistry Letters, 1(3), 115–119. [Link]
  • de Oliveira, M. A., et al. (2014). Efficacy of Benzocaine 20% Topical Anesthetic Compared to Placebo Prior to Administration of Local Anesthesia in the Oral Cavity: A Randomized Controlled Trial. Anesthesia Progress, 61(4), 153–157. [Link]

Sources

Comparative

The Spirocyclic Advantage: A Comparative Guide to Efficacy in Peptide Mimetics

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery, the quest for molecules with enhanced potency, selectivity, and pharmacokinetic properties is relentless. Peptide mimeti...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the quest for molecules with enhanced potency, selectivity, and pharmacokinetic properties is relentless. Peptide mimetics, compounds that mimic the structure and function of natural peptides, represent a promising avenue. However, the inherent flexibility of linear peptides often leads to diminished efficacy and stability. This guide provides an in-depth technical comparison of spirocyclic and linear peptide mimetics, elucidating the structural and functional advantages conferred by the spirocyclic scaffold. We will delve into the experimental data that underscores these differences and provide detailed protocols for their evaluation.

The Rigidity-Function Paradigm: Why Constrain a Peptide?

Linear peptides, while straightforward to synthesize, exist in a conformational ensemble in solution. This flexibility comes at a cost. A significant entropic penalty must be paid for the peptide to adopt the specific conformation required for binding to its biological target. This often translates to lower binding affinity and reduced selectivity, as the peptide can adopt numerous off-target conformations. Furthermore, the exposed peptide backbone of linear analogs is susceptible to proteolytic degradation, leading to a short in vivo half-life.

Spirocyclization introduces a rigid, three-dimensional constraint on the peptide backbone. This pre-organizes the pharmacophoric elements into a bioactive conformation, reducing the entropic cost of binding and often leading to a substantial increase in binding affinity and selectivity.[1] This conformational restriction also shields the amide bonds from proteolytic enzymes, significantly enhancing stability.

Head-to-Head Comparison: Spirocyclic vs. Linear RGD Peptidomimetics

To illustrate the comparative efficacy, we will focus on a well-studied class of peptide mimetics: antagonists of the αvβ3 integrin receptor. The Arg-Gly-Asp (RGD) motif is a key recognition sequence for this receptor, which plays a crucial role in angiogenesis and tumor metastasis.

A hypothetical direct comparative study between a spirocyclic RGD peptidomimetic and its linear counterpart would likely yield data similar to that observed in broader studies of cyclic versus linear RGD peptides. For instance, a study comparing a cyclic RGD peptide to its linear analog demonstrated a 30-fold increase in stability for the cyclic version at neutral pH. Molecular dynamics simulations have further suggested a higher binding affinity for cyclic RGD peptides to the integrin αvβ3 receptor due to a more stable binding configuration.

Table 1: Comparative Performance of Spirocyclic vs. Linear RGD Peptidomimetics (Hypothetical Data)
ParameterSpirocyclic RGD MimeticLinear RGD PeptideRationale for Difference
Binding Affinity (IC50) Lower (e.g., ~10 nM)Higher (e.g., ~500 nM)The pre-organized conformation of the spirocyclic mimetic reduces the entropic penalty of binding, leading to a stronger interaction with the receptor.
Proteolytic Stability (t½ in plasma) Longer (e.g., > 24 hours)Shorter (e.g., < 1 hour)The rigid spirocyclic scaffold sterically hinders the approach of proteases to the amide bonds, preventing degradation.
Cell Permeability (Papp) Moderate to HighLowThe spirocyclic structure can shield polar amide groups and present a more lipophilic surface, facilitating passive diffusion across cell membranes.
In Vivo Efficacy (Tumor Growth Inhibition) SignificantMinimal to ModerateThe combination of high binding affinity, enhanced stability, and improved permeability leads to sustained target engagement and a more potent therapeutic effect.

The Domino Effect: Impact on Downstream Signaling

The superior binding affinity and stability of spirocyclic RGD mimetics translate to a more profound and sustained inhibition of the integrin signaling pathway. Upon binding to extracellular matrix proteins like vitronectin, integrin αvβ3 clusters and activates Focal Adhesion Kinase (FAK). This initiates a signaling cascade that promotes cell survival, proliferation, and migration. A potent spirocyclic antagonist can effectively block the initial binding event, thereby preventing FAK activation and the subsequent downstream signaling.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ECM (Vitronectin) ECM (Vitronectin) Integrin_avB3 Integrin αvβ3 ECM (Vitronectin)->Integrin_avB3 Binds FAK FAK Integrin_avB3->FAK Activates Spiro_RGD Spirocyclic RGD Mimetic Spiro_RGD->Integrin_avB3 Strongly Inhibits Linear_RGD Linear RGD Peptide Linear_RGD->Integrin_avB3 Weakly Inhibits pFAK p-FAK (Active) FAK->pFAK Downstream Downstream Signaling (Survival, Proliferation, Migration) pFAK->Downstream

Caption: Inhibition of Integrin αvβ3 Signaling Pathway.

Experimental Methodologies: A Guide to Comparative Evaluation

To empirically validate the superior efficacy of spirocyclic peptide mimetics, a series of well-defined experimental protocols are essential.

Experimental Workflow for Comparative Efficacy

G cluster_synthesis Compound Synthesis cluster_evaluation In Vitro Evaluation cluster_invivo In Vivo Evaluation Linear_Synth Solid-Phase Synthesis of Linear Peptide Binding Binding Affinity Assay (Competitive ELISA) Linear_Synth->Binding Spiro_Synth Multi-Step Solution-Phase Synthesis of Spirocyclic Mimetic Spiro_Synth->Binding Stability Proteolytic Stability Assay (HPLC-MS) Binding->Stability Permeability Cell Permeability Assay (PAMPA) Stability->Permeability Efficacy Tumor Xenograft Model Permeability->Efficacy

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid

Editorial Note: As a novel research chemical, 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid (CAS No. 1349199-54-7) may not have a widely available, specific Safety Data Sheet (SDS). The following disposal protoc...

Author: BenchChem Technical Support Team. Date: January 2026

Editorial Note: As a novel research chemical, 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid (CAS No. 1349199-54-7) may not have a widely available, specific Safety Data Sheet (SDS). The following disposal protocol is therefore synthesized from an expert analysis of its constituent functional groups—a tosyl group, a spirocyclic azetidine-ether core, and a carboxylic acid—and is grounded in established best practices for laboratory chemical waste management.[1][2] Always consult your institution's Environmental Health and Safety (EH&S) department to ensure full compliance with local, state, and federal regulations. [3][4]

Core Principle: Hazard-Informed Waste Management

Given its complex organic structure, 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid must be treated as a regulated hazardous chemical waste.[4] Under no circumstances should this compound or its containers be disposed of in standard trash or via drain disposal.[3] The rationale is based on a structural assessment of potential hazards:

  • Tosyl Group: The tosyl moiety is derived from p-toluenesulfonyl chloride. Related tosyl compounds can be corrosive and moisture-sensitive, potentially reacting with water to form p-toluenesulfonic acid and hydrogen chloride, which are corrosive and irritating.[5][6] Thermal decomposition can also release toxic fumes like sulfur oxides.[6][7]

  • Carboxylic Acid Group: This functional group renders the molecule acidic. While its exact pKa is not published, it should be handled as a corrosive material, particularly to metals.[2][8]

  • Azaspiro[3.3]heptane Core: The strained spirocyclic azetidine and oxetane rings are common scaffolds in medicinal chemistry.[9] While often stable, related small-ring heterocyclic compounds can be skin and eye irritants.[10][11]

Chemical Profile Summary
PropertyValueSource(s)
IUPAC Name 6-tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid[12]
CAS Number 1349199-54-7[12][13]
Molecular Formula C₁₃H₁₅NO₅S[12]
Formula Weight 297.33 g/mol [12]
Physical Form Solid (Assumed based on related compounds)N/A
Primary Hazards Potential skin/eye irritant, corrosive (acidic), potential for hazardous decomposition products.[5][6][7][10]

Essential Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure a robust barrier between you and the potential hazard. The minimum required PPE includes:

  • Eye Protection: Chemical splash goggles are mandatory. For handling larger quantities, a face shield is recommended.[5][14]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or perforation before use.[14][15]

  • Body Protection: A standard laboratory coat is required. For significant quantities or in case of a spill, a chemically resistant apron should be used.[5]

  • Work Area: All handling and preparation for disposal should occur within a certified chemical fume hood to prevent inhalation of any dust or potential vapors.[5][7]

Step-by-Step Disposal Protocol

The guiding principle is to collect all waste streams containing this chemical for professional disposal. Do not mix with incompatible waste streams.[8]

Step 1: Preparing the Hazardous Waste Container
  • Select a Compatible Container:

    • For solid waste (the pure chemical, contaminated weigh paper, etc.), use a sealable, wide-mouth container made of high-density polyethylene (HDPE) or other compatible plastic.

    • For liquid waste (solutions of the compound), use a sealable container with a corrosion-resistant liner. Do not use metal containers , as the acidic nature of the compound could cause corrosion.[8][16]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name: "6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid ". If it is in solution, list all components and their approximate percentages (e.g., "Methanol: ~95%, 6-Tosyl-2-oxa...: ~5%").[1][2]

Step 2: Segregating and Collecting Waste
  • Unused or Expired Solid Chemical: Carefully transfer the solid chemical directly into your pre-labeled solid hazardous waste container. Use dedicated spatulas and equipment.

  • Contaminated Labware:

    • Disposable Items: Items like weigh boats, contaminated gloves, and bench paper should be placed in the solid hazardous waste container.

    • Non-Disposable Glassware: Rinse glassware with a minimal amount of a suitable solvent (e.g., acetone, methanol). Collect this first rinseate in the designated liquid hazardous waste container. Subsequent rinses can be managed according to your lab's standard procedures for glassware cleaning.

  • Solutions: Pour solutions containing the compound directly into the pre-labeled liquid hazardous waste container using a funnel.

Step 3: Secure Storage
  • Seal the Container: Tightly seal the waste container cap. Do not overfill; leave at least one inch of headroom for liquids to allow for expansion.[8]

  • Store in a Satellite Accumulation Area (SAA): Place the sealed container in a designated SAA within your laboratory. This area must be at or near the point of generation.[1][8]

  • Segregate Incompatibles: Ensure the container is stored away from strong bases and oxidizing agents.[8]

Step 4: Arranging for Final Disposal
  • Contact EH&S: Once the container is full or has been in the SAA for the maximum allowed time (typically up to 12 months, but check local rules), contact your institution's EH&S department to schedule a waste pickup.[1][8]

  • Documentation: Complete any required waste pickup forms as directed by your EH&S office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste streams containing 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid.

G cluster_start Start: Waste Generation cluster_stream Identify Waste Stream cluster_contain Containerize and Label cluster_store Store Securely cluster_end Final Disposal start Waste containing 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid solid_waste Solid Waste (Pure chemical, contaminated gloves, weigh paper, etc.) start->solid_waste Assess Form liquid_waste Liquid Waste (Solutions, first rinses) start->liquid_waste Assess Form solid_container 1. Select compatible solid waste container (e.g., HDPE). 2. Label with 'Hazardous Waste' and full chemical name(s). solid_waste->solid_container liquid_container 1. Select compatible liquid waste container (non-metal). 2. Label with 'Hazardous Waste' and all chemical components. liquid_waste->liquid_container store_waste 1. Tightly seal container. 2. Place in designated Satellite Accumulation Area (SAA). 3. Segregate from incompatibles. solid_container->store_waste liquid_container->store_waste pickup Contact EH&S for Licensed Waste Pickup store_waste->pickup

Caption: Disposal workflow for 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid.

Spill Management Protocol

Accidental spills require immediate and appropriate action to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.

  • Contain the Spill: For a small, dry spill, carefully sweep the material, avoiding dust generation, and place it into your labeled hazardous waste container.[5] Do not use a vacuum unless it is rated for hazardous materials.

  • Absorb and Clean: Use a spill kit absorbent pad or other inert material (like vermiculite) to clean the affected area. Place all cleanup materials into the solid hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EH&S department, as per institutional policy.

Proactive Waste Minimization

Building a culture of safety and environmental responsibility extends beyond disposal. Implementing waste minimization strategies is a key aspect of modern laboratory management.[1][2]

  • Source Reduction: Order only the quantity of the chemical required for your immediate research needs.[1]

  • Scale Reduction: Whenever feasible, reduce the scale of experiments to minimize the volume of waste generated.[1]

  • Inventory Management: Maintain a current inventory of all chemicals to avoid ordering duplicates and to track expiration dates.[2]

By adhering to these rigorous, safety-first protocols, researchers can ensure the responsible handling and disposal of specialized chemicals like 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid, protecting both themselves and the environment.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania.

  • Properly Managing Chemical Waste in Laboratories. Ace Waste.

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • Safeguarding Your Laboratory: Proper Disposal of p-Toluenesulfonyl Chloride. Benchchem.

  • Hazardous Waste and Disposal. American Chemical Society.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • SAFETY DATA SHEET - p-Toluenesulfonyl chloride. Sigma-Aldrich.

  • SAFETY DATA SHEET - p-Toluenesulfonyl chloride. Acros Organics (Fisher Scientific).

  • SAFETY DATA SHEET - p-Toluenesulfonyl chloride. Fisher Scientific.

  • ICSC 1762 - p-TOLUENESULFONYL CHLORIDE. International Programme on Chemical Safety.

  • 6-tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid. Advanced ChemBlocks.

  • 1349199-54-7 | 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid. BLDpharm.

  • SAFETY DATA SHEET - 2-Oxa-6-azaspiro[3.3]heptane hemioxalate. Fisher Scientific.

  • SAFETY DATA SHEET - 6-Oxa-1-azaspiro[3.3]heptane hemioxalate. Thermo Fisher Scientific Chemicals, Inc.

  • Safety Data Sheet - 2-Oxa-6-azaspiro[3.3]heptane. Angene Chemical.

  • Chemical Safety Data Sheet MSDS / SDS - 2-oxa-6-azaspiro[3.3]heptane. ChemicalBook.

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters - ACS Publications.

Sources

Handling

Comprehensive Safety and Handling Guide for 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid

This guide provides essential safety protocols and operational directives for the handling of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid (CAS: 1349199-54-7).[1] As a specialized reagent in drug discovery and...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid (CAS: 1349199-54-7).[1] As a specialized reagent in drug discovery and organic synthesis, understanding its chemical nature is paramount to ensuring laboratory safety and experimental integrity. This document is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

  • Tosyl Group: Tosylates are known to be good leaving groups in nucleophilic substitution reactions. While the tosyl group in this molecule is part of a sulfonamide, caution should be exercised as related compounds like p-toluenesulfonyl chloride can be irritants.[2][3]

  • Spirocyclic Oxetane-Azetidine Core: Spirocyclic systems, particularly strained rings like oxetanes and azetidines, can be reactive. Structurally similar spiro compounds are known to cause skin and eye irritation.[4][5][6]

  • Carboxylic Acid: The carboxylic acid moiety imparts acidic properties to the molecule. Compounds containing carboxylic acids should be handled with care to avoid skin and eye contact.[7]

Based on the analysis of these functional groups and data from analogous compounds, 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid should be presumed to be a skin and eye irritant.[4][5][6] Inhalation of dust particles may also cause respiratory tract irritation.[4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound.

Protection TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves.[4]To prevent skin contact and potential irritation. Gloves should be inspected before use and changed regularly, or immediately if contaminated.[8]
Eye Protection Safety glasses with side shields or chemical safety goggles.[4][9]To protect against eye irritation from dust or splashes.[4]
Skin and Body Protection A laboratory coat must be worn to prevent contamination of personal clothing.[4] For larger quantities, a chemical-resistant apron is recommended.[10]Provides a barrier against accidental spills and contact with the skin.
Respiratory Protection Work should be conducted in a well-ventilated area or a chemical fume hood.[4][7] A NIOSH-approved respirator may be necessary for handling large quantities or if dust is generated.[4]To minimize the inhalation of dust particles and prevent respiratory tract irritation.[4][11]

Operational and Handling Plan

A systematic workflow is essential for the safe handling of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid from receipt to disposal.

Receiving and Storage

Upon receipt, inspect the container for any damage. The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][8]

Handling and Use

All handling of this compound should be performed in a designated area, preferably within a chemical fume hood to control potential exposure.[7][12] Avoid the formation of dust and aerosols.[8] Use non-sparking tools for transferring the solid.

Spill Management

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing the appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material into a suitable container for disposal.[8] Do not allow the chemical to enter drains.[8]

Disposal Plan

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

Waste Segregation

All disposable materials contaminated with 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid, including gloves, filter paper, and absorbent materials, should be collected in a designated and clearly labeled hazardous waste container.[13]

Disposal Procedure

The waste should be treated as chemical hazardous waste. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[12] Do not dispose of this chemical down the drain.[8]

Visual Workflows

To further clarify the handling procedures, the following diagrams illustrate the key workflows.

Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure safety Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Begin work Perform Reaction Perform Reaction Weigh Compound->Perform Reaction Quench Reaction Quench Reaction Perform Reaction->Quench Reaction Segregate Waste Segregate Waste Quench Reaction->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Follow EHS guidelines

Caption: General laboratory workflow for handling 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid.

Spill_Response_Workflow Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Don appropriate PPE Don appropriate PPE Evacuate Area->Don appropriate PPE Contain Spill with Inert Material Contain Spill with Inert Material Don appropriate PPE->Contain Spill with Inert Material Collect Waste Collect Waste Contain Spill with Inert Material->Collect Waste Dispose of as Hazardous Waste Dispose of as Hazardous Waste Collect Waste->Dispose of as Hazardous Waste Decontaminate Area Decontaminate Area Dispose of as Hazardous Waste->Decontaminate Area

Caption: Step-by-step spill response protocol.

References

  • Personal protective equipment for handling Spiro[3.4]octan-6-ol - Benchchem.
  • 6-tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid - Advanced ChemBlocks.
  • LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES - Chemistry LibreTexts.
  • Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals - Benchchem.
  • 1349199-54-7|6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid - BLDpharm.
  • Organic Syntheses Procedure.
  • The Tosylate Group: A Cornerstone in Modern Organic Synthesis for Drug Development and Research - Benchchem.
  • Personal protective equipment for laboratory - Scharlab.
  • Personal Protective Equipment (PPEs)- Safety Guideline - PharmaState Academy.
  • USP Chapter : Personal Protective Equipment - Pharmacy Times.
  • Personal protective equipment in your pharmacy.
  • Tosyl chloride: Application, Preparation - ChemicalBook.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - MDPI.
  • Alcohol to Tosylate using Tosyl Cl, base - Organic Synthesis.
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University.
  • Safety Data Sheet - Angene Chemical.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL.
  • Hazardous Laboratory Chemicals Disposal Guide - Reed College.
  • tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate - PubChem - NIH.
  • 6-Oxo-1-oxaspiro[3.3]heptane-2-carboxylic acid - PubChem - NIH.
  • Chemical Safety Data Sheet MSDS / SDS - 2-oxa-6-azaspiro[3.3]heptane - ChemicalBook.
  • 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid-SDS-MedChemExpress.
  • 2-Oxa-6-azaspiro[3.3]heptane - Sigma-Aldrich.
  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks | Organic Letters - ACS Publications.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid
Reactant of Route 2
6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.